(R)-Ethyl piperidine-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (3R)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGLOKZSLNARG-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660823 | |
| Record name | Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-19-7 | |
| Record name | Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37675-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Ethyl piperidine-3-carboxylate hydrochloride CAS number
An In-depth Technical Guide to (R)-Ethyl piperidine-3-carboxylate hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern pharmaceutical development. The document delves into its chemical identity, physicochemical properties, synthesis, and state-of-the-art analytical characterization methods. Emphasis is placed on the critical step of chiral resolution to isolate the desired (R)-enantiomer. Furthermore, this guide explores its significant applications as a precursor in the synthesis of various therapeutic agents, including DPP-4 inhibitors and novel CNS-active compounds. Detailed protocols, safety guidelines, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate.
Introduction: The Strategic Importance of a Chiral Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[1] The introduction of a chiral center, as seen in (R)-Ethyl piperidine-3-carboxylate, transforms this simple heterocycle into a high-value intermediate, enabling the stereospecific synthesis of complex drug molecules.[2][3] The (R)-enantiomer, in particular, is a crucial precursor for a range of pharmacologically active compounds, where stereochemistry dictates therapeutic efficacy and safety.[4][5]
This guide focuses on the hydrochloride salt form, which is often preferred in a laboratory and manufacturing setting due to its enhanced stability, improved handling characteristics as a solid, and predictable solubility compared to the free base, which is typically a liquid or oil.[3][4][6] Understanding the technical nuances of this specific salt is paramount for its successful application in multi-step synthetic campaigns.
Nomenclature and Physicochemical Properties
Precise identification of chemical entities is fundamental. (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt are distinct compounds with unique identifiers and properties. The free base is also commonly referred to as (R)-ethyl nipecotate.[7][8]
| Property | (R)-Ethyl piperidine-3-carboxylate (Free Base) | This compound |
| Synonyms | (R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester[7][8] | (R)-3-Piperidinecarboxylic Acid Ethyl Ester HCl[9] |
| CAS Number | 25137-01-3[7][8][10] | 37675-19-7[11] |
| Molecular Formula | C₈H₁₅NO₂[7] | C₈H₁₅NO₂·HCl[11] (or C₈H₁₆ClNO₂)[12][13] |
| Molecular Weight | 157.21 g/mol [7][8] | 193.67 g/mol [11][12][13] |
| Appearance | Colorless to light yellow liquid[4][6] | White to off-white solid |
| Density | ~1.092 g/mL at 25 °C[7] | Not applicable (solid) |
| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, and DMSO[3] | Soluble in water and alcohols |
| Storage | Store in a cool, dry, well-ventilated place, protected from moisture and light[3] | Store under inert gas (e.g., Argon) at room temperature[11] |
Synthesis and Chiral Resolution: From Racemate to Enantiopure Intermediate
The industrial production of enantiomerically pure this compound hinges on two key stages: the synthesis of the racemic ethyl nipecotate and its subsequent optical resolution.
Synthesis of Racemic Ethyl Piperidine-3-carboxylate
The racemic precursor is typically synthesized via the hydrogenation of a pyridine-based starting material, such as ethyl nicotinate. This reduction of the aromatic pyridine ring to a piperidine ring can be achieved using various catalytic systems. A common approach involves catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under hydrogen pressure.[14]
Chiral Resolution: The Critical Separation
The separation of the racemic mixture into its constituent enantiomers is the most crucial and often challenging step. Classical resolution via diastereomeric salt formation is a widely employed and scalable method. This process relies on reacting the racemic base (ethyl nipecotate) with a chiral acid. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.
Commonly used resolving agents include enantiomerically pure forms of tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid.[5][15][16][17] The choice of resolving agent and solvent system is critical for achieving high yield and high enantiomeric excess (e.e.). For example, dibenzoyl-L-tartaric acid can be used to selectively precipitate the (S)-enantiomer salt, leaving the (R)-enantiomer enriched in the mother liquor, or vice-versa depending on the conditions.[5][17]
Formation of the Hydrochloride Salt
Once the desired (R)-enantiomer is isolated and purified, it is converted to the hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The hydrochloride salt precipitates from the solution and can be collected by filtration, washed, and dried. This final form is a stable, crystalline solid, which is ideal for storage and subsequent use.[14]
Caption: General workflow for the synthesis and chiral resolution of (R)-Ethyl piperidine-3-carboxylate HCl.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical control is essential to validate the identity, purity, and enantiomeric integrity of the final product. A multi-technique approach is required for comprehensive characterization.
Structural and Purity Analysis
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is used to confirm the molecular structure of the compound. The spectra should be consistent with the expected piperidine ring and ethyl ester functionalities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected mass for both the free base cation and the intact salt.
-
High-Performance Liquid Chromatography (HPLC): An achiral HPLC method (e.g., reversed-phase) is used to determine the chemical purity of the compound, separating it from any residual starting materials or by-products.
Enantiomeric Purity Determination
Determining the enantiomeric excess (e.e.) is the most critical quality control parameter. This is almost exclusively performed using Chiral High-Performance Liquid Chromatography (CHPLC).
Protocol: Chiral HPLC for Enantiomeric Purity of Ethyl Nipecotate
This protocol is a representative method based on established techniques for separating ethyl nipecotate enantiomers.[15]
-
Column Selection: An immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IC) is effective for this separation.[15]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[15] The diethylamine is a crucial additive that improves peak shape and resolution for basic analytes like piperidines.
-
Sample Preparation: Accurately weigh and dissolve a sample of (R)-Ethyl piperidine-3-carboxylate HCl in the mobile phase to a concentration of approximately 1 mg/mL. A sample of the racemic compound should also be prepared as a reference to confirm the retention times of both enantiomers.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the racemic standard to identify the peaks for the (R)- and (S)-enantiomers. Then, inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Caption: Workflow for determining enantiomeric purity using Chiral HPLC.
Applications in Drug Discovery and Development
(R)-Ethyl piperidine-3-carboxylate is not just an intermediate; it is a key strategic component for accessing specific, high-value therapeutic targets. Its utility stems from the fixed stereochemistry and the presence of two reactive handles: the secondary amine and the ethyl ester.
-
GABA Uptake Inhibitors: As an analogue of nipecotic acid, a known GABA reuptake inhibitor, this scaffold is fundamental to the design of anticonvulsant and anti-anxiety drugs.[7] The (R)-enantiomer of nipecotic acid is a more potent inhibitor of GABA uptake than the (S)-isomer.[5]
-
DPP-4 Inhibitors: It is a documented reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[7][8]
-
Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): The piperidine core is integral to many CNS agents, and this chiral synthon is used in the development of novel SNRIs for treating depression and other mood disorders.[7]
-
Muscarinic Receptor Ligands: Research has shown that (R)-nipecotic acid ethyl ester ((R)-NAEE) interacts directly with cholinergic muscarinic receptors, acting as an agonist for the M2 subtype and an antagonist at M1 sites, highlighting its potential in neuropharmacology.[18]
Caption: Role as a versatile scaffold in multi-step drug synthesis.
Safety, Handling, and Storage
Proper handling of (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is crucial for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[7][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][20] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][20]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][20]
-
-
Storage: The hydrochloride salt should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[20] For long-term stability, especially for the free base, storage under an inert atmosphere (e.g., argon) is recommended.[11]
-
Incompatibilities: Avoid strong oxidizing agents, moisture, and water, as the compound can be hygroscopic.[14][20]
Conclusion
This compound is a cornerstone chiral building block for modern pharmaceutical synthesis. Its value lies in the stereochemically defined piperidine scaffold, which allows for the efficient and targeted construction of complex drug candidates. A thorough understanding of its synthesis, particularly the nuances of chiral resolution, coupled with robust analytical characterization, is essential for its effective application. By adhering to proper handling and safety protocols, researchers and drug development professionals can leverage this powerful intermediate to accelerate the discovery of new and improved therapeutics.
References
- 1. acgpubs.org [acgpubs.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 4. CAS 25137-01-3: (-)-Ethyl nipecotate | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl (3R)-piperidine-3-carboxylate CAS 25137-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 10. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 17. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 18. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.es [fishersci.es]
An In-Depth Technical Guide to the Molecular Weight of (R)-Ethyl piperidine-3-carboxylate HCl
Abstract: This technical guide provides a comprehensive analysis of the molecular weight of (R)-Ethyl piperidine-3-carboxylate hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. The document begins by establishing the theoretical molecular weight based on the compound's elemental composition. It then transitions to detailed, field-proven experimental protocols for the verification of this fundamental property, including High-Resolution Mass Spectrometry (HRMS) and non-aqueous potentiometric titration. The causality behind methodological choices is explored, providing researchers and drug development professionals with a robust framework for identity confirmation, quality control, and regulatory compliance. This guide serves as a self-validating system, grounding theoretical calculations in rigorous, practical application.
Compound Profile and Significance
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a pivotal intermediate in the synthesis of a variety of pharmacologically active agents. Its stereospecific structure is leveraged in the development of compounds targeting the central nervous system, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and novel GABA uptake inhibitors.[1][2][3] The hydrochloride salt form is frequently used to improve the compound's stability and handling characteristics.
Accurate determination of its molecular weight is a foundational requirement for all subsequent research and development activities, from reaction stoichiometry and analytical method development to formulation and quality control (QC).
Table 1: Physicochemical Properties of (R)-Ethyl piperidine-3-carboxylate HCl
| Property | Value | Source(s) |
| IUPAC Name | ethyl (3R)-piperidine-3-carboxylate hydrochloride | N/A |
| Synonyms | (R)-Ethyl nipecotate hydrochloride | [1][2] |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₈H₁₅NO₂·HCl | [4][5] |
| Theoretical Molecular Weight | 193.67 g/mol | [4][5] |
| CAS Number | 37675-19-7 | [4] |
| Free Base MW | 157.21 g/mol | [1][2][6][7] |
| Free Base CAS | 25137-01-3 | [1][2][6][7] |
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the molecular formula (C₈H₁₅NO₂·HCl) using the standard atomic weights of its constituent elements.
-
Carbon (C): 8 × 12.011 u = 96.088 u
-
Hydrogen (H): 16 × 1.008 u = 16.128 u (15 in the parent molecule + 1 in HCl)
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 2 × 15.999 u = 31.998 u
-
Chlorine (Cl): 1 × 35.453 u = 35.453 u
Total Molecular Weight = 96.088 + 16.128 + 14.007 + 31.998 + 35.453 = 193.674 u
This value is typically rounded to 193.67 g/mol for practical laboratory use. It is critical to distinguish this from the molecular weight of the free base, (R)-Ethyl piperidine-3-carboxylate (C₈H₁₅NO₂), which is 157.21 g/mol .[1][2][6][7] The 36.46 g/mol difference corresponds to the molecular weight of hydrogen chloride (HCl).
Experimental Verification of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a substance. The following section details two robust, orthogonal methods for this purpose.
Caption: Overall workflow for molecular weight determination.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the gold standard for determining the molecular weight of small molecules. Its ability to measure mass-to-charge ratios (m/z) with high precision (typically <5 ppm error) allows for the unambiguous determination of a compound's elemental composition. For a pre-charged salt like an amine hydrochloride, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that transfers the molecule from solution to the gas phase with minimal fragmentation, preserving the molecular ion for detection. The analysis is typically performed in positive ion mode, where the molecule of interest is observed as the protonated free base.
References
- 1. scbt.com [scbt.com]
- 2. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-ethyl nipecotate hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (R)-ethyl nipecotate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental design, data interpretation, and the subtle yet significant impact of the hydrochloride salt formation on the spectroscopic output.
Introduction to (R)-ethyl nipecotate hydrochloride
(R)-ethyl nipecotate, the ethyl ester of (R)-nipecotic acid, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2][3][4][5] Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in polar solvents. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and stereochemistry.
This guide will delve into the three cornerstone spectroscopic techniques for the structural elucidation of (R)-ethyl nipecotate hydrochloride: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizing the Structure
To provide a clear reference point for the subsequent spectroscopic analysis, the chemical structure of (R)-ethyl nipecotate hydrochloride is presented below.
Figure 1: Chemical structure of (R)-ethyl nipecotate hydrochloride.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-ethyl nipecotate hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule.
A. Experimental Protocol: Acquiring High-Quality NMR Spectra
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. (R)-ethyl nipecotate hydrochloride is an ammonium salt, making it highly soluble in deuterated water (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred as it allows for the exchange of the acidic N-H protons, simplifying the spectrum. However, the hydroxyl proton of any residual water will appear as a broad peak (around 4.8 ppm in D₂O).
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).
2. ¹H NMR Acquisition:
-
A standard proton experiment is performed. Key parameters to consider are the number of scans (typically 8 to 16) and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration.
3. ¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 to 1024 or more) and a longer experimental time are required.
B. ¹H NMR Spectral Interpretation: A Proton's Perspective
The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant downfield shifting effect on the adjacent protons. The expected ¹H NMR spectral data for (R)-ethyl nipecotate hydrochloride in D₂O is summarized in the table below. The chemical shifts are predicted based on data for the free base and known effects of protonation on similar piperidine systems.[6][7][8][9]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| -CH₂- (ethyl) | ~4.2 | q | ~7.1 | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| Piperidine ring protons | ~3.0 - 3.6 | m | - | ~5H | These protons are deshielded due to the adjacent positively charged nitrogen. The signals are often complex and overlapping. |
| Piperidine ring protons | ~1.7 - 2.2 | m | - | ~4H | The remaining piperidine ring protons are further from the nitrogen and ester group, appearing at a more upfield chemical shift. |
| -CH₃ (ethyl) | ~1.2 | t | ~7.1 | 3H | The terminal methyl group of the ethyl ester, split into a triplet by the adjacent methylene group. |
C. ¹³C NMR Spectral Interpretation: The Carbon Skeleton
Similar to the proton NMR, the carbons in the vicinity of the protonated nitrogen will experience a downfield shift. Below is a table of the predicted ¹³C NMR chemical shifts for (R)-ethyl nipecotate hydrochloride.[7][10][11][12][13]
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O (ester) | ~173 | The carbonyl carbon of the ester group, typically found in this region. |
| -CH₂- (ethyl) | ~62 | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| Piperidine C2, C6 | ~45-50 | These carbons are adjacent to the protonated nitrogen and are shifted downfield. |
| Piperidine C3 | ~40 | The chiral carbon bearing the ester group. |
| Piperidine C4, C5 | ~25-30 | The remaining piperidine ring carbons, appearing at a more upfield chemical shift. |
| -CH₃ (ethyl) | ~14 | The terminal methyl carbon of the ethyl ester. |
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (R)-ethyl nipecotate hydrochloride, IR spectroscopy is particularly useful for confirming the presence of the ester and the ammonium salt.
A. Experimental Protocol: Solid-State Analysis
Since (R)-ethyl nipecotate hydrochloride is a solid, it is typically analyzed using Attenuated Total Reflectance (ATR) or as a potassium bromide (KBr) pellet.
1. ATR-FTIR:
-
A small amount of the solid sample is placed directly on the ATR crystal (usually diamond).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is then recorded. This method is fast and requires minimal sample preparation.
2. KBr Pellet:
-
A few milligrams of the sample are ground with anhydrous KBr powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the IR beam path for analysis.
B. IR Spectral Interpretation: Vibrational Fingerprints
The IR spectrum of (R)-ethyl nipecotate hydrochloride will exhibit characteristic absorption bands for the ester and the secondary ammonium ion.[14][15][16][17][18]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2700 | N⁺-H stretch | Secondary ammonium |
| ~2950-2850 | C-H stretch | Alkanes (piperidine and ethyl) |
| ~1735 | C=O stretch | Ester |
| ~1620-1560 | N⁺-H bend | Secondary ammonium |
| ~1200 | C-O stretch | Ester |
The most telling feature of the hydrochloride salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations of the secondary ammonium ion. This often overlaps with the C-H stretching vibrations.[14][17] Additionally, the N⁺-H bending vibration in the 1620-1560 cm⁻¹ region is a key indicator of the secondary amine salt.[17]
III. Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is the most suitable technique for analyzing (R)-ethyl nipecotate hydrochloride.
A. Experimental Protocol: Gentle Ionization with ESI
1. Sample Preparation:
-
The sample is dissolved in a suitable solvent, typically methanol or a mixture of water and acetonitrile, at a low concentration (e.g., 10-100 µg/mL).
-
A small amount of formic acid may be added to the solvent to promote protonation.
2. ESI-MS Analysis:
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
The analysis is typically performed in positive ion mode to detect the protonated molecule.
B. Mass Spectrum Interpretation: The Molecular Ion
Even though the sample is a hydrochloride salt, in the gas phase of the mass spectrometer, the HCl is typically lost, and the free base is observed. The expected key ion in the positive-mode ESI mass spectrum is the protonated molecule [M+H]⁺, where M is the molecular weight of the free base, (R)-ethyl nipecotate (C₈H₁₅NO₂).
| Ion | Calculated m/z |
| [C₈H₁₅NO₂ + H]⁺ | 158.12 |
The observation of a prominent ion at m/z 158.12 confirms the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the molecular formula.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of (R)-ethyl nipecotate hydrochloride.
Figure 2: A typical workflow for the spectroscopic analysis of (R)-ethyl nipecotate hydrochloride.
Conclusion
The comprehensive spectroscopic characterization of (R)-ethyl nipecotate hydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, particularly the ammonium salt and the ester, and mass spectrometry verifies the molecular weight. By understanding the principles behind each technique and the specific spectral features of this important chiral intermediate, researchers can confidently ensure the quality and identity of their material, a critical step in the drug development process.
References
- 1. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]
- 10. Ethyl nipecotate(5006-62-2) 13C NMR spectrum [chemicalbook.com]
- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 12. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Methanamine, hydrochloride [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
chemical structure of (R)-Ethyl piperidine-3-carboxylate
An In-depth Technical Guide to (R)-Ethyl piperidine-3-carboxylate for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a key chiral building block, it forms the structural core of numerous biologically active molecules. Its rigid piperidine scaffold and stereochemically defined center at the C3 position make it an invaluable synthon for developing drugs that require precise three-dimensional architecture for optimal target engagement. This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind its synthetic routes and analytical validation, offering field-proven insights to empower your research and development endeavors.
Chapter 1: Physicochemical Properties and Identification
The fundamental physical and chemical properties of (R)-Ethyl piperidine-3-carboxylate are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number | 25137-01-3 | [1][2] |
| Appearance | Colorless to yellowish liquid | [2][3] |
| Density | ~1.092 g/mL at 25 °C | [2] |
| Boiling Point | 102-104 °C at 7 mmHg | |
| Flash Point | 104 °C (219.2 °F) | [2] |
| Refractive Index | ~1.460 (n20/D) | |
| Purity | Typically ≥97% | [1][2] |
Chemical Identifiers:
-
IUPAC Name: ethyl (3R)-piperidine-3-carboxylate
-
Synonyms: (R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester[1]
-
SMILES: CCOC(=O)[C@@H]1CCCNC1[2]
-
InChI Key: XIWBSOUNZWSFKU-SSDOTTSWSA-N[2]
Chapter 2: Stereochemistry and Structural Elucidation
The biological activity of pharmaceuticals derived from this molecule is critically dependent on the absolute stereochemistry at the C3 position. The "(R)" designation signifies the right-handed configuration at this chiral center, which dictates the spatial orientation of the ethyl carboxylate group relative to the piperidine ring. This specific conformation is essential for its role as a precursor to targeted therapeutics.
Caption: 2D structure of (R)-Ethyl piperidine-3-carboxylate.
Chapter 3: Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques. While publicly available spectra for this specific enantiomer are scarce, its structure allows for a confident prediction of its spectral characteristics based on fundamental principles and data from its racemic form, ethyl nipecotate.[4]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Group: A triplet integrating to 3 protons (CH₃) is expected around δ 1.2-1.3 ppm, coupled to the methylene protons. A quartet integrating to 2 protons (OCH₂) is expected further downfield, around δ 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
Piperidine Ring Protons: These will appear as a complex series of multiplets between δ 1.5 and 3.5 ppm. The proton at the C3 chiral center (CH-COOEt) will be the most downfield of the ring protons (excluding those adjacent to the nitrogen), likely appearing around δ 2.8-3.0 ppm.
-
Amine Proton (NH): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 1.5 and 3.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, expected to appear around δ 173-175 ppm.[4]
-
Ethyl Group Carbons: The OCH₂ carbon will be around δ 60-62 ppm, and the CH₃ carbon will be upfield, around δ 14-15 ppm.
-
Piperidine Ring Carbons: The C3 chiral center will be around δ 40-45 ppm. The other ring carbons (C2, C4, C5, C6) will appear in the δ 25-55 ppm range.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730 cm⁻¹.[4]
-
N-H Stretch: A moderate, somewhat broad peak in the region of 3300-3400 cm⁻¹ indicates the secondary amine.
-
C-H Stretch: Aliphatic C-H stretching bands will be present just below 3000 cm⁻¹.
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 157. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 112, and loss of the entire ethyl carboxylate group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 84.
Chapter 4: Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a critical step in its utilization. While several strategies exist, including asymmetric hydrogenation of pyridine precursors[5][6] and enzymatic resolutions[7][8], the most established and scalable method is the classical chemical resolution of racemic ethyl nipecotate using a chiral resolving agent.
Workflow: Synthesis via Diastereomeric Salt Resolution
This approach relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent produces two diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
Caption: Workflow for chiral resolution of ethyl nipecotate.
Protocol: Resolution of Racemic Ethyl Nipecotate
This protocol is a representative methodology based on established chemical principles for diastereomeric salt resolution.[9][10]
Objective: To isolate (R)-Ethyl piperidine-3-carboxylate from a racemic mixture.
Materials:
-
Racemic ethyl nipecotate
-
Di-benzoyl-L-tartaric acid (resolving agent)
-
Ethanol (solvent)
-
Aqueous sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Salt Formation: Dissolve racemic ethyl nipecotate in a suitable solvent, such as ethanol.[10] In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the racemic mixture solution. Stir the combined solution and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Causality Insight: The choice of solvent is critical. The ideal solvent will have a significant solubility differential between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. Ethanol is a common choice for this system.[10]
-
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities. The filtrate, which is now enriched in the other diastereomer, should be saved.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt crystals in a biphasic system of water and an organic extraction solvent (e.g., dichloromethane).
-
Basification: Add a base (e.g., 1M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid, converting it to its water-soluble sodium salt, and liberates the free ethyl nipecotate enantiomer into the organic layer.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl piperidine-3-carboxylate.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral chromatography (HPLC or GC). The process can be repeated with the filtrate to isolate the other enantiomer.
Chapter 5: Applications in Medicinal Chemistry and Drug Development
(R)-Ethyl piperidine-3-carboxylate is a premier building block due to its conformational rigidity and chiral nature. It serves as a starting material for a variety of high-value pharmaceutical targets.
Key Therapeutic Areas:
-
Anticonvulsants: It is a precursor to (R)-Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. This mechanism is central to the action of anticonvulsant drugs like Tiagabine.[11]
-
Antidiabetics: The piperidine scaffold is used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[1][2]
-
Antipsychotics & CNS Disorders: It is a reactant for creating dual H1/5-HT2A receptor antagonists for sleep disorders and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) for depression and anxiety.[2]
-
Oncology: The related (S)-enantiomer is a key fragment in the synthesis of Janus Kinase 2 (JAK2) inhibitors, which are targets in myeloproliferative neoplasms.[12]
Caption: Role as a building block in multi-step drug synthesis.
Chapter 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling (R)-Ethyl piperidine-3-carboxylate.
GHS Hazard Information: [2]
| Pictogram | Code | Hazard Statement |
|---|
|
| GHS05, GHS07 | Danger | | | H315 | Causes skin irritation. | | | H318 | Causes serious eye damage. | | | H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors. If ventilation is inadequate, use a suitable respirator.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
It is classified as a combustible liquid; store away from heat and open flames.[2]
Conclusion
(R)-Ethyl piperidine-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, stereochemically defined pharmaceuticals. A thorough understanding of its properties, from its fundamental physicochemical characteristics to the nuances of its chiral synthesis, is paramount for its effective use. The methodologies and insights presented in this guide are intended to provide researchers and drug development professionals with a solid, authoritative foundation for incorporating this valuable synthon into their discovery and development pipelines, ensuring both scientific rigor and validated, reproducible outcomes.
References
- 1. scbt.com [scbt.com]
- 2. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 3. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 12. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
commercial availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to the Commercial Availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. As a critical chiral building block, the accessibility and quality of this compound are paramount for the successful synthesis of numerous active pharmaceutical ingredients (APIs). This document delves into its commercial availability, prevalent synthetic and purification methodologies, essential quality control protocols, and significant applications, grounding all claims in authoritative sources.
Introduction: The Significance of a Chiral Scaffold
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a valued chiral intermediate in medicinal chemistry.[1] Its hydrochloride salt is often the preferred form for handling and stability. The piperidine ring is a ubiquitous scaffold in approved drugs, and introducing chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[2] This specific enantiomer, the (R)-isomer, is a key precursor for a range of therapeutics, including treatments for diabetes, epilepsy, and sleep disorders.[3] Understanding its supply chain, from synthesis to quality verification, is therefore crucial for any research and development program that utilizes it.
Chemical and Physical Properties
The compound is commercially available as both a free base (a liquid) and a hydrochloride salt (a solid). The hydrochloride form often offers improved stability and ease of handling for weighing and formulation.
| Property | (R)-Ethyl piperidine-3-carboxylate (Free Base) | (R)-Ethyl piperidine-3-carboxylate HCl (Salt) |
| Synonyms | (R)-ethyl nipecotate, (-)-Ethyl nipecotate | Ethyl nipecotate hydrochloride |
| CAS Number | 25137-01-3[1][3] | 37675-19-7[4] |
| Molecular Formula | C₈H₁₅NO₂[1] | C₈H₁₅NO₂ · HCl[4] (or C₈H₁₆ClNO₂) |
| Molecular Weight | 157.21 g/mol [1][3] | 193.67 g/mol [4] |
| Appearance | Clear, colorless to almost colorless liquid[5] | White solid |
| Purity (Typical) | ≥97%[4] | ≥97% |
| Density | ~1.092 g/mL at 25 °C | Not applicable |
| Boiling Point | 110 °C at 20 mmHg[5] | Not applicable |
| Flash Point | 104 °C (219.2 °F) | Not applicable |
Commercial Availability and Sourcing
This compound and its free base are readily available from a variety of chemical suppliers catering to research and bulk manufacturing scales. Purity levels are typically high (≥97%), but verification of enantiomeric excess (e.e.) is a critical step for the end-user.
Table of Representative Suppliers:
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich (Merck) | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Often supplied as the free base with ≥97% purity. |
| Tokyo Chemical Industry (TCI) | Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Marketed as a key intermediate for GABA uptake inhibitors like Tiagabine.[6] |
| Santa Cruz Biotechnology | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Available for research use, typically at ≥98% purity.[3] |
| BLD Pharm | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Listed as a building block for anticonvulsants.[7] |
| CP Lab Safety | This compound | 37675-19-7 | Explicitly lists the hydrochloride salt with ≥97% purity.[4] |
| Oakwood Chemical | Ethyl Piperidine-3-carboxylate hydrochloride | 4842-86-8 | Note: This CAS may refer to the racemic mixture; verification is essential.[8] |
Disclaimer: This list is not exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and stereochemistry.
Core Synthetic Methodologies: Accessing the Chiral Intermediate
The industrial production of the (R)-enantiomer predominantly relies on the separation of a racemic mixture, a process known as chiral resolution. Asymmetric synthesis routes are also being developed but classical resolution remains a cost-effective and common approach.
Chiral Resolution via Diastereomeric Salt Formation
The most documented method for obtaining enantiomerically pure ethyl nipecotate is the resolution of the racemate using a chiral resolving agent.[9][10] The underlying principle is the reaction of the racemic base with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
Workflow for Chiral Resolution: A common and effective resolving agent is di-benzoyl-L-tartaric acid.[9][11]
-
Salt Formation: Racemic (±)-ethyl nipecotate is dissolved in a suitable solvent, such as aqueous ethanol. Di-benzoyl-L-tartaric acid is added, forming two diastereomeric salts: ((R)-ethyl nipecotate)-(L-tartrate) and ((S)-ethyl nipecotate)-(L-tartrate).[9]
-
Fractional Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt is less soluble and will preferentially crystallize out of the solution. For example, using di-benzoyl-L-tartaric acid often leads to the precipitation of the (S)-enantiomer salt, leaving the desired (R)-enantiomer enriched in the mother liquor.[9][11]
-
Isolation: The crystallized salt is removed by filtration.
-
Liberation of the Free Base: The enriched mother liquor (containing the (R)-enantiomer salt) is treated with a base (e.g., sodium carbonate) to neutralize the tartaric acid and liberate the (R)-ethyl nipecotate free base.[9]
-
Extraction & Purification: The free base is extracted from the aqueous solution using an organic solvent (e.g., MTBE) and purified, typically by distillation.
-
Salt Formation (HCl): To obtain the final product, the purified (R)-ethyl nipecotate free base is dissolved in a solvent and treated with hydrochloric acid to precipitate the stable hydrochloride salt.
References
- 1. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]
- 6. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. Ethyl Piperidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
safety and handling of (R)-ethyl nipecotate hydrochloride
An In-depth Technical Guide to the Safe Handling and Use of (R)-ethyl nipecotate hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-ethyl nipecotate hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer a deeper understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.
Compound Profile and Significance
(R)-ethyl nipecotate is a chiral ester derived from nipecotic acid.[1] It serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of compounds active in the central nervous system (CNS).[1] Its hydrochloride salt form is often used to improve solubility and stability. Given its role in the synthesis of novel therapeutics, a thorough understanding of its chemical properties and associated hazards is paramount for all personnel involved in its handling.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of (R)-ethyl nipecotate hydrochloride is critical for its safe handling and storage. These properties dictate the necessary precautions to prevent accidental exposure and ensure the compound's stability.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | Clear colorless to yellow-brown liquid | |
| Boiling Point | 102-104 °C @ 7-9 mmHg | [3][4] |
| Density | ~1.012 g/mL at 25 °C | [3][4] |
| Flash Point | 90-91 °C (194-195.8 °F) - Closed Cup | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |
| Storage Temperature | Recommended: 2–8 °C (refrigerated) under inert gas | [3][5] |
The combustible nature of this liquid, as indicated by its flash point, necessitates that it be kept away from open flames, sparks, and hot surfaces.[2][4] Its sensitivity to air also underscores the recommendation for storage under an inert atmosphere.[3]
Hazard Identification and Risk Assessment
(R)-ethyl nipecotate hydrochloride is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[2][4][8][9]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][4]
-
Flammable Liquids (Category 4) / Combustible Liquid: Combustible liquid.[4][10][11]
The "Danger" or "Warning" signal words are associated with this compound, reflecting its potential to cause significant harm upon improper handling.[4][7]
Toxicological Profile
While comprehensive toxicological data is not widely available, the known hazards warrant caution.[4][12] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][12] As a corrosive material, ingestion can cause severe damage to the gastrointestinal tract.[2][12]
Standard Operating Procedures for Safe Handling
Adherence to meticulously designed standard operating procedures (SOPs) is non-negotiable. The following protocols are based on established safety data and best laboratory practices.
Engineering Controls and Ventilation
The primary defense against exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of (R)-ethyl nipecotate hydrochloride, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[5] This is crucial to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[4][8]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[5] Proximity of these safety devices to the handling area is critical for rapid response in case of accidental contact.
Personal Protective Equipment (PPE)
The selection and proper use of PPE provide a critical barrier against direct exposure.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7][8] This is to prevent contact with the liquid, which can cause serious eye damage.[2]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and removed carefully to avoid skin contamination.[2][5]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[5] For larger quantities, impervious clothing may be necessary.[7][8]
-
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[5][12]
Workflow for Solution Preparation
This protocol outlines the step-by-step methodology for safely preparing a solution of (R)-ethyl nipecotate hydrochloride.
-
Preparation and Pre-checks:
-
Don all required PPE (goggles, lab coat, gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (glassware, stirrer, solvent, etc.) and place it inside the fume hood.
-
-
Aliquotting the Compound:
-
Carefully open the container of (R)-ethyl nipecotate hydrochloride inside the fume hood.
-
Using a clean pipette, transfer the required volume of the liquid to a tared vessel.
-
Securely close the primary container immediately after use.
-
-
Dissolution:
-
Slowly add the desired solvent to the vessel containing the compound.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
-
Finalization and Storage:
-
Once fully dissolved, transfer the solution to a clearly labeled storage container. The label should include the compound name, concentration, solvent, date, and relevant hazard pictograms.
-
Store the solution under the appropriate conditions (e.g., refrigerated).
-
-
Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures
Immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][4]
Spill Management
A prompt and systematic response to a spill is essential to prevent the spread of contamination and exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Spill Response Workflow Diagram
Caption: Workflow for managing a chemical spill.
Storage and Disposal
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Location: Keep in a dry, cool, and well-ventilated place.[5][7] A designated corrosives area is recommended.[2][5]
-
Conditions: Refrigeration (2-8°C) is often advised.[3][5] Store away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[2][4][5]
Disposal
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[5]
-
Procedure: Dispose of the compound and its container at an approved waste disposal plant.[4][8] Do not dispose of it down the drain.
References
- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. fishersci.es [fishersci.es]
- 3. Ethyl nipecotate CAS#: 5006-62-2 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-Ethyl nipecotate, 96% 25137-01-3 India [ottokemi.com]
- 11. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 12. fishersci.ca [fishersci.ca]
(R)-Ethyl piperidine-3-carboxylate hydrochloride storage conditions
An In-Depth Technical Guide to the Optimal Storage and Handling of (R)-Ethyl piperidine-3-carboxylate hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the precise storage and handling requirements for this compound. As a crucial chiral building block in the synthesis of numerous pharmaceutical agents, including DPP-4 and GABA uptake inhibitors, preserving its chemical purity and enantiomeric integrity is paramount for reproducible and successful downstream applications.[1][2] This document moves beyond simple data sheet recommendations to explain the underlying chemical principles that dictate the prescribed protocols, ensuring a self-validating system of laboratory best practices.
Part 1: Core Chemical Profile and Stability Drivers
This compound is the salt form of an amino ester. This structure informs its physical properties and dictates its primary vulnerabilities. The hydrochloride salt is typically a solid, which can offer handling advantages over the freebase liquid form, but it also introduces a significant susceptibility to moisture.[1][3]
Understanding the compound's inherent sensitivities is the foundation for establishing a robust storage strategy. The primary factors that can compromise its integrity are moisture, temperature, light, and atmospheric oxygen.
-
Hygroscopicity : As a hydrochloride salt, the compound is polar and has a high affinity for water molecules. Moisture absorption from the atmosphere is a primary risk, which can lead to physical changes (clumping), inaccurate weighing for reactions, and potentially initiate hydrolytic degradation of the ester functional group.[4]
-
Thermal Sensitivity : Chemical reactions, including degradation pathways, are accelerated at higher temperatures. For a sensitive intermediate, elevated temperatures can compromise long-term stability.
-
Photochemical Degradation : Exposure to light, particularly UV wavelengths, can provide the activation energy necessary to break chemical bonds and induce decomposition.
-
Oxidation : While not acutely sensitive, prolonged exposure to atmospheric oxygen can present a risk for many complex organic molecules over time.
-
Chiral Integrity : The biological and pharmacological activity of a final drug product often depends on a specific enantiomer.[5] While stable under proper conditions, harsh environments (e.g., extreme pH or temperature) could theoretically create conditions for racemization, compromising the enantiomeric purity of this critical starting material.
| Property | Data | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | (R)-ethyl nipecotate hydrochloride | [1][2] |
| CAS Number | 4842-86-8 (for hydrochloride) | [3][6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Typical Form | Solid | [3] |
| Primary Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [7] |
Part 2: Long-Term Storage Protocol: A Multi-Variable Approach
For the long-term preservation of this compound, a multi-faceted approach that simultaneously addresses all key vulnerabilities is required. The authoritative consensus from safety data sheets and chemical suppliers points to a stringent set of conditions.
The core directive for long-term storage is: Store in a freezer at or below -20°C, under an inert atmosphere, protected from light, in a hermetically sealed container. [8][9][10]
Causality of the Protocol:
-
Freezer Storage (-20°C) : This is the most critical parameter. Low temperatures drastically reduce the kinetic energy of molecules, slowing all potential degradation pathways—hydrolysis, oxidation, and other decomposition reactions—to a negligible rate.[8][9]
-
Inert Atmosphere (Argon or Nitrogen) : Backfilling the container with an inert gas displaces atmospheric oxygen and, crucially, ambient moisture. This provides a dry, non-reactive environment inside the container, directly inhibiting oxidation and hydrolysis.[8][9]
-
Light Protection : Storing the compound in an amber glass vial or placing a clear vial inside a secondary opaque container is essential to prevent photochemical degradation.[8][11]
-
Hermetic Sealing : The container cap must be tight-fitting. For added security, especially after the container has been opened, wrapping the cap and neck with parafilm provides an excellent secondary barrier against moisture ingress.[12]
| Parameter | Optimal Condition | Suboptimal (High-Risk) Condition | Rationale for Optimality |
| Temperature | ≤ -20°C (Freezer) [8][9] | 4°C (Refrigerator) or 20-25°C (Room Temp) | Drastically minimizes the rate of all chemical degradation reactions, ensuring maximum shelf life. |
| Atmosphere | Inert Gas (Argon, Nitrogen) [8][9] | Air | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Dark (Amber Vial or Opaque Container) [8] | Ambient Light / Direct Sunlight | Prevents light-induced chemical reactions that can lead to decomposition. |
| Container | Tightly Sealed, Preferably with Parafilm Wrap [12] | Loosely capped or frequently opened | Provides a physical barrier to prevent the ingress of atmospheric moisture and other contaminants. |
Part 3: Experimental Workflow: From Storage to Reaction Vessel
Proper handling during experimental use is as critical as long-term storage. The transition from the stable freezer environment to the ambient laboratory atmosphere is a point of high vulnerability, primarily due to the risk of water condensation on the cold solid.
Below is a logical workflow designed to mitigate these risks during routine laboratory use.
Caption: Decision workflow for safely handling the compound.
Protocol: Weighing and Aliquoting Procedure
This protocol is a self-validating system designed to prevent atmospheric contamination of the bulk material.
-
Equilibration : Remove the sealed container from the freezer and immediately place it into a desiccator at room temperature. Do not open the container while it is cold. Allow it to warm to ambient temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and compromise the material.
-
Prepare an Inert Environment : The ideal handling environment is a glovebox with a dry, inert atmosphere.[13] If a glovebox is unavailable, perform the transfer in a fume hood under a gentle, positive pressure stream of nitrogen or argon directed at the opening of the container.
-
Aliquot Transfer : Once the container has reached room temperature, transfer it to the inert environment. Briefly open the main stock container and, using a clean spatula, quickly transfer the desired amount of solid into a pre-tared, sealable vial suitable for your reaction.
-
Reseal Stock Container : Before closing the main stock container, briefly purge the headspace with a stream of inert gas. Immediately and tightly close the lid. For an extra layer of protection, wrap the lid-bottle interface with parafilm.
-
Return to Storage : Promptly return the main stock container to the -20°C freezer to ensure its long-term stability is not compromised.
-
Handling the Aliquot : The weighed sample in the sealed vial is now ready for use. This method ensures the primary stock remains pristine and is only exposed to the atmosphere for minimal periods under controlled conditions.
Part 4: Hazard Management and Personal Safety
This compound is classified as a hazardous substance that requires appropriate personal protective equipment (PPE) and handling practices.
-
Hazard Profile : The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation upon inhalation.[9][14][15]
-
Required PPE :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or fine dust.[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : If handling large quantities or if there is a risk of aerosolization, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[1] All handling of the solid should be performed in a certified chemical fume hood or glovebox.[12]
-
Conclusion
The preservation of this compound's chemical and enantiomeric integrity is not dependent on a single condition, but on a holistic and rigorously applied system of controls. By understanding the compound's inherent sensitivities to moisture, temperature, and light, and by implementing the detailed storage and handling protocols outlined in this guide, researchers can ensure the material's quality and performance. Meticulous execution of these procedures is a cornerstone of achieving reliable and reproducible results in the synthesis of complex pharmaceutical targets.
References
- 1. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 7. fishersci.es [fishersci.es]
- 8. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 10. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]
- 11. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
A Comprehensive Technical Guide to (R)-Ethyl piperidine-3-carboxylate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Chiral Purity in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of drug design and development.[1][2] (R)-Ethyl piperidine-3-carboxylate hydrochloride, a versatile chiral building block, has emerged as a critical intermediate in the synthesis of a range of therapeutic agents. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its practical application in the synthesis of complex pharmaceuticals, offering field-proven insights for researchers and drug development professionals.
Section 1: Chemical Identity and Properties
Nomenclature and Synonyms
The unambiguous identification of a chemical entity is crucial for scientific communication and procurement. This compound is known by several synonyms in the chemical literature and commercial catalogs.
| Preferred Name | This compound |
| Synonyms | (R)-Ethyl nipecotate hydrochloride, Ethyl (3R)-piperidine-3-carboxylate hydrochloride, (R)-3-Piperidinecarboxylic acid ethyl ester hydrochloride, (R)-Ethyl Piperidine-3-Carboxylate HCl |
| CAS Number | 37675-19-7 |
| Free Base CAS | 25137-01-3 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol [3] |
Physicochemical Properties
Understanding the physicochemical properties of (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is essential for its handling, storage, and application in chemical synthesis.
| Property | (R)-Ethyl piperidine-3-carboxylate (Free Base) | This compound |
| Appearance | Colorless to light yellow liquid | White solid |
| Molecular Weight | 157.21 g/mol [4][5][6] | 193.67 g/mol |
| Density | 1.092 g/mL at 25 °C[5] | Not readily available |
| Boiling Point | 110 °C at 20 mmHg | Not applicable |
| Flash Point | 104 °C[5][7] | Not applicable |
| Solubility | Miscible with methanol | Information not readily available, but the hydrochloride salt form generally enhances water solubility. |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C.[3] | Room temperature, keep dry. |
Spectroscopic Data
Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data for the free base is available, but specific shifts for the hydrochloride salt in common deuterated solvents are not consistently reported across the literature. For the related ethyl 4-piperidinecarboxylate, typical shifts include ~4.1 ppm (q, -OCH₂CH₃), ~3.1 ppm (m, piperidine H), ~2.6 ppm (m, piperidine H), ~1.9 ppm (m, piperidine H), and ~1.2 ppm (t, -OCH₂CH₃).[8] |
| ¹³C NMR | Similar to ¹H NMR, comprehensive data for the hydrochloride salt is not readily available in aggregated form. For ethyl 4-piperidinecarboxylate, characteristic peaks are observed around 175 ppm (C=O), 60 ppm (-OCH₂), 45 ppm (piperidine C), 41 ppm (piperidine C), and 14 ppm (-CH₃).[9] |
| FT-IR | Spectral data for the free base is available.[10] Key peaks would be expected for the N-H stretch (as the ammonium salt), C=O stretch of the ester, and C-O stretches. |
| Mass Spectrometry | Data for the free base is available.[10] |
Section 2: Synthesis and Chiral Purity
The synthesis of enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a critical step in its utilization as a chiral building block. The two primary strategies employed are chiral resolution of a racemic mixture and enantioselective synthesis.
Chiral Resolution of Racemic Ethyl Nipecotate
Chiral resolution remains a widely used and effective method for obtaining single enantiomers on an industrial scale. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Workflow for Chiral Resolution:
Caption: Chiral resolution of racemic ethyl nipecotate.
Detailed Protocol for Chiral Resolution with Dibenzoyl-L-tartaric Acid:
This protocol is adapted from a patented process for the resolution of racemic ethyl nipecotate.[4][5]
-
Salt Formation:
-
Charge a suitable reactor with racemic (±)-ethyl nipecotate and aqueous ethanol (e.g., 91%).
-
Add a slurry of dibenzoyl-L-tartaric acid in aqueous ethanol to the solution. An exothermic reaction may be observed.
-
Heat the mixture to achieve complete dissolution (e.g., ~76 °C).
-
-
Fractional Crystallization:
-
Control the cooling of the reaction mixture to a specific temperature that allows for the selective precipitation of one diastereomeric salt (in this case, the (S)-enantiomer with di-benzoyl-L-tartaric acid) while the other remains in solution.
-
Stir the resulting slurry at the controlled temperature to ensure complete precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the enantiomerically enriched ethyl nipecotate.
-
Enantioselective Synthesis
Direct enantioselective synthesis offers a more atom-economical approach to chiral molecules by avoiding the separation of unwanted enantiomers. For ethyl nipecotate, this has been explored through the asymmetric hydrogenation of ethyl nicotinate.
Reaction Scheme:
Caption: Enantioselective hydrogenation of ethyl nicotinate.
While conceptually elegant, the direct enantioselective hydrogenation of ethyl nicotinate to produce (R)-ethyl nipecotate with high enantiomeric excess has proven challenging. Research has shown that using noble metal catalysts (e.g., Rh, Pt) modified with chiral auxiliaries like 10,11-dihydrocinchonidine can induce enantioselectivity, though often with low to moderate enantiomeric excess (ee). One study reported an ee of up to 24% using a Pd/TiO₂ catalyst in a DMF/H₂O/AcOH solvent system. Another approach utilized a chiral catalyst derived from 1,1′-bis(diphenylphosphino)ferrocene anchored within a mesoporous silica support, achieving a 17% ee.[1][2] These methods highlight the ongoing research efforts to develop more efficient enantioselective routes.
Preparation of the Hydrochloride Salt
The hydrochloride salt is often preferred for its improved stability and handling properties.
Protocol for Hydrochloride Salt Formation:
This protocol is based on a general method for the formation of amine hydrochlorides.[11]
-
Dissolve the enantiomerically pure (R)-ethyl piperidine-3-carboxylate free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice-water bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether), until precipitation of the hydrochloride salt is complete.
-
Isolate the white solid by filtration.
-
Wash the solid with the anhydrous solvent to remove any unreacted starting material.
-
Dry the this compound under vacuum.
Section 3: Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Chiral HPLC
Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Typical Chiral HPLC Method:
A published method for the enantiomeric separation of ethyl nipecotate provides the following conditions:[12][13]
| Parameter | Condition |
| Column | Immobilized amylose-based stationary phase (e.g., Chiralpak IA) |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | 25 °C to 50 °C (can be varied to optimize separation) |
| Detection | UV at a suitable wavelength (if the analyte has a chromophore) or a universal detector like a Refractive Index (RI) detector. |
Under these conditions, a resolution of 3.59 between the (R)- and (S)-enantiomers has been reported.[12][13] The limit of detection and quantification for the enantiomers were found to be in the microgram per milliliter range.[12][13]
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral HPLC analysis.
Section 4: Applications in Drug Synthesis
This compound serves as a crucial chiral precursor in the synthesis of several active pharmaceutical ingredients (APIs). Its piperidine scaffold and defined stereochemistry are incorporated into the final drug molecule.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[14] Many of these inhibitors feature a chiral amine component, for which (R)-Ethyl piperidine-3-carboxylate can be a key starting material. The synthesis often involves the coupling of the piperidine nitrogen to a larger heterocyclic core.
Illustrative Synthetic Pathway to a DPP-4 Inhibitor Analog:
Caption: Generalized synthesis of a DPP-4 inhibitor.
GABA Uptake Inhibitors: The Case of Tiagabine
(R)-Ethyl piperidine-3-carboxylate is a key intermediate in the synthesis of the anticonvulsant drug Tiagabine.[15] Tiagabine is a selective inhibitor of gamma-aminobutyric acid (GABA) uptake and is used in the treatment of epilepsy.[16] The (R)-enantiomer of Tiagabine is significantly more potent than the (S)-enantiomer, highlighting the importance of using an enantiomerically pure starting material like (R)-ethyl nipecotate.[16]
Section 5: Conclusion and Future Outlook
This compound is a testament to the critical role of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile chemical functionality make it an invaluable tool for medicinal chemists. While chiral resolution remains a robust method for its production, advancements in enantioselective synthesis hold the promise of more efficient and sustainable manufacturing processes. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound will undoubtedly increase, driving further innovation in synthetic and analytical methodologies.
References
- 1. A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]
- 10. Ethyl (3R)-piperidine-3-carboxylate(25137-01-3)FT-IR [chemicalbook.com]
- 11. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 12. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 13. academic.oup.com [academic.oup.com]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
(R)-Ethyl Nipecotate: A Cornerstone Chiral Building Block for Central Nervous System Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
(R)-Ethyl nipecotate, the ethyl ester of (R)-nipecotic acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its structural significance is rooted in the potent and stereoselective inhibition of the γ-aminobutyric acid (GABA) transporter GAT1 by its parent acid, making it an invaluable scaffold for drugs targeting the central nervous system (CNS). The (R)-enantiomer is significantly more potent than its (S)-counterpart, underscoring the necessity of enantiopure synthesis for therapeutic development.[1] This guide provides a comprehensive technical overview of (R)-ethyl nipecotate, detailing its synthesis and chiral resolution, core applications in drug design, and the analytical methodologies required to ensure its stereochemical integrity. We will explore its foundational role in the development of anticonvulsants like Tiagabine and its emerging applications in creating multi-target ligands for complex neurodegenerative diseases, offering field-proven insights for researchers and drug development scientists.
Introduction: The Strategic Importance of Chiral Piperidines in CNS Drug Discovery
The pharmaceutical landscape has seen a dramatic shift towards single-enantiomer drugs, driven by the imperative to improve therapeutic efficacy and minimize off-target effects.[2] Within this paradigm, chiral building blocks are the essential starting points for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs).[2] The piperidine ring is a "privileged scaffold," a recurring motif in successful CNS drugs due to its favorable physicochemical properties and its ability to adopt well-defined conformations for optimal target engagement.
A primary target for CNS therapeutics is the GABAergic system, the main inhibitory neurotransmitter system in the brain.[3][4] The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs), which reuptake the neurotransmitter into neurons and glial cells.[4] Inhibiting these transporters, particularly the GAT1 subtype, increases GABAergic tone and has proven to be an effective strategy for treating conditions like epilepsy and anxiety.[3][5] (R)-Nipecotic acid is a potent GAT1 inhibitor, but its clinical utility is hampered by its poor ability to cross the blood-brain barrier (BBB).[3][5] (R)-Ethyl nipecotate serves as the ideal synthetic precursor, providing a versatile and reactive handle—the piperidine nitrogen—for the attachment of lipophilic moieties that enhance BBB penetration and modulate pharmacological activity.[6]
Section 1: Physicochemical Properties and Stereochemical Imperative
(R)-Ethyl nipecotate is a colorless to pale yellow liquid whose utility is defined by its chemical structure and stereochemistry.[6] The absolute configuration at the C3 position of the piperidine ring is paramount for its biological application, as the affinity for the GAT1 transporter is highly dependent on this stereocenter.
| Property | Value | Source |
| Chemical Name | (R)-Ethyl piperidine-3-carboxylate | [7] |
| CAS Number | 25137-01-3 | [7] |
| Molecular Formula | C₈H₁₅NO₂ | [7] |
| Molecular Weight | 157.21 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 102-104 °C / 7 mmHg | |
| Density | ~1.012 g/mL at 25 °C | |
| Solubility | Soluble in common organic solvents (DCM, ethanol, DMSO) | [6] |
The critical nature of the (R)-configuration cannot be overstated. Studies have consistently shown that (R)-nipecotic acid is a more potent inhibitor of GABA uptake than the (S)-(+) isomer, making the use of enantiomerically pure (R)-ethyl nipecotate a non-negotiable starting point for the synthesis of selective GAT1 inhibitors.[1]
Section 2: Synthesis and Chiral Separation of (R)-Ethyl Nipecotate
The primary challenge in utilizing ethyl nipecotate is not its initial synthesis, which is straightforward, but the efficient separation of the racemic mixture to isolate the desired (R)-enantiomer. While asymmetric syntheses exist, classical resolution remains a robust and widely implemented strategy in both laboratory and industrial settings.
Strategy A: Classical Resolution via Diastereomeric Salt Formation
This strategy leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed, which can then be separated based on differences in solubility.
Causality of Experimental Choice: The selection of a resolving agent like (+)-Dibenzoyl-D-tartaric acid (DBTA) is deliberate. Its rigid structure, multiple hydrogen bonding sites (carboxylates and hydroxyls), and aromatic rings facilitate the formation of well-ordered, crystalline lattices with one enantiomer of ethyl nipecotate over the other. This differential interaction leads to a significant difference in the solubility of the two diastereomeric salts, which is the physical basis for the separation.
Protocol 1: Diastereomeric Salt Crystallization [1][8][9][10]
-
Materials: Racemic ethyl nipecotate, (+)-Dibenzoyl-D-tartaric acid (DBTA), ethanol, saturated sodium bicarbonate solution, diethyl ether, magnesium sulfate.
-
Procedure:
-
Dissolve racemic ethyl nipecotate (1.0 eq) and (+)-DBTA (1.0 eq) in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature. The less-soluble diastereomeric salt ((R)-ethyl nipecotate • DBTA) will preferentially crystallize. Seeding with a small crystal can aid this process.
-
Isolate the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol to remove the more-soluble diastereomer.
-
Suspend the isolated salt in a biphasic mixture of diethyl ether and saturated aqueous sodium bicarbonate solution. Stir vigorously until all solids dissolve. The base liberates the free amine of ethyl nipecotate into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-ethyl nipecotate.
-
-
Self-Validation: The success of the resolution is quantified by measuring the enantiomeric excess (ee) of the final product using chiral HPLC (see Section 4). An ee of >98% is typically targeted. The overall yield for this multi-step process can be up to 36%.[8]
Strategy B: Asymmetric Synthesis
The direct synthesis of the (R)-enantiomer from an achiral precursor is the most elegant approach, though often challenging.[2] Methods like the asymmetric hydrogenation of ethyl nicotinate using heterogeneous catalysts modified with chiral alkaloids (e.g., cinchonidine) have been explored.
Causality of Experimental Choice: In asymmetric catalysis, the catalyst itself is chiral. It forms a transient, diastereomeric complex with the substrate, lowering the activation energy for one reaction pathway (leading to the R-enantiomer) more than the other (leading to the S-enantiomer). This energy difference dictates the enantioselectivity of the reaction. While early attempts with ethyl nicotinate hydrogenation yielded low ee's (19-24%), the principle remains a key area of research for developing more efficient routes.
Section 3: (R)-Ethyl Nipecotate as a Scaffold in Medicinal Chemistry
The true value of (R)-ethyl nipecotate is realized in its application as a versatile starting material for drug candidates. Its core reactivity resides in the secondary amine of the piperidine ring, which serves as a nucleophilic handle for elaboration.
Case Study 1: Synthesis of Tiagabine and GAT1 Inhibitors
The development of the anticonvulsant drug Tiagabine is a classic example of (R)-ethyl nipecotate's role.[3][5] The design strategy involves attaching a carefully selected lipophilic side chain to the piperidine nitrogen.
Rationale: The N-substituent is designed to increase lipophilicity, facilitating passage across the BBB. Furthermore, the diarylbutenyl moiety provides key interactions within the GAT1 binding pocket, conferring high affinity and selectivity.[4][11] The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, which is crucial for mimicking GABA and achieving biological activity.
Protocol 2: Representative N-Alkylation and Hydrolysis
-
Materials: (R)-Ethyl nipecotate, 1-bromo-4,4-bis(3-methyl-2-thienyl)-3-butene, potassium carbonate, acetonitrile, lithium hydroxide, THF/water.
-
Procedure (N-Alkylation):
-
To a solution of (R)-ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the lipophilic bromide side chain (1.1 eq).
-
Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield the N-substituted ester intermediate.
-
-
Procedure (Hydrolysis):
-
Dissolve the ester intermediate in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (1.5 eq) and stir at room temperature until saponification is complete (monitored by LC-MS).
-
Acidify the reaction mixture to pH ~4 with 1N HCl and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the final carboxylic acid product.
-
-
Self-Validation: The identity and purity of the intermediate and final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Case Study 2: Multi-Target Ligands for Neurodegeneration
A more recent and innovative application is the use of the nipecotate scaffold to create multi-target drugs, particularly for Alzheimer's disease.[12][13][14] This strategy combines the established GABAergic activity of nipecotic acid with other pharmacophores, such as antioxidants or acetylcholinesterase inhibitors.[12][13]
Rationale: Alzheimer's disease has a complex pathology involving cholinergic deficits, oxidative stress, and inflammation.[12][13] By covalently linking an antioxidant moiety (like a ferulic acid derivative) to the nipecotate core, a single molecule can potentially address multiple pathological pathways, offering a synergistic therapeutic effect.[14]
Protocol 3: Amide Coupling to the Piperidine Nitrogen
-
Materials: (R)-Ethyl nipecotate, a carboxylic acid with antioxidant properties (e.g., ferulic acid), HATU (or similar peptide coupling agent), DIPEA, DMF.
-
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add the coupling agent HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes to pre-activate the acid.
-
Add (R)-ethyl nipecotate (1.0 eq) to the solution and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry and concentrate.
-
Purify the resulting amide by column chromatography. The ester can then be hydrolyzed as described in Protocol 2 if the free acid is desired.
-
-
Self-Validation: Structure confirmed by spectroscopic methods. Biological activity is then assessed via multiple in vitro assays.
Summary of Biological Activity for Nipecotate-Antioxidant Hybrids [12][13]
| Compound Type | Lipid Peroxidation IC₅₀ | Acetylcholinesterase IC₅₀ | LOX Inhibition (% at 100 µM) |
| Nipecotate-BHCA amide | ~20 µM | > 100 µM | ~33% |
| Nipecotate-Ferulic acid amide | > 100 µM | ~47 µM | Moderate |
Section 4: Analytical Quality Control for Enantiomeric Purity
Given the stereochemical imperative, verifying the enantiomeric purity of (R)-ethyl nipecotate is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Causality of Method: Chiral HPLC columns contain a stationary phase that is itself chiral (e.g., immobilized amylose).[10] As the enantiomers pass through the column, they form transient, diastereomeric complexes with the stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Protocol 4: Chiral HPLC for Enantiomeric Purity Analysis [10]
-
System: HPLC with UV detector.
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The diethylamine is added to improve peak shape for the basic amine analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a dilute solution of the (R)-ethyl nipecotate sample in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Record the chromatogram. The two enantiomers will appear as distinct peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
-
Self-Validation: A resolution factor (Rs) between the two enantiomer peaks of greater than 1.5 is considered baseline separation. A sample of racemic ethyl nipecotate should be run as a control to confirm the retention times of both enantiomers. A resolution of 3.59 has been reported for this separation.[10]
Conclusion and Future Outlook
(R)-Ethyl nipecotate has cemented its status as a high-value chiral building block, primarily due to its role as a precursor for potent and selective GAT1 inhibitors. Its synthetic accessibility through robust resolution protocols and its versatile reactivity make it a reliable cornerstone for CNS drug discovery programs. The future of this scaffold is evolving beyond simple GAT1 inhibition. Researchers are now exploring its use in developing inhibitors with selectivity for other GABA transporter subtypes (mGAT3, mGAT4) and in the rational design of multi-target ligands that can address the complex, multifaceted nature of neurodegenerative disorders.[15] As our understanding of CNS pathology deepens, the strategic application of proven scaffolds like (R)-ethyl nipecotate will continue to be a powerful approach in the quest for novel and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of (R)-Ethyl piperidine-3-carboxylate hydrochloride
<-3a-3a>## Application Notes and Protocols: Synthesis of (R)-Ethyl piperidine-3-carboxylate hydrochloride
Abstract
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, including DPP-4 inhibitors and GABA uptake inhibitors.[1][2] Its hydrochloride salt offers improved stability and handling properties. This document provides a comprehensive guide to the , focusing on the principles of asymmetric hydrogenation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of Chiral Piperidines
Piperidine scaffolds are prevalent in a vast array of biologically active molecules and natural products. The stereochemistry of these scaffolds is often critical for their pharmacological activity. (R)-Ethyl piperidine-3-carboxylate is a prime example, serving as a key intermediate for various therapeutic agents.[1][3] The primary challenge in its synthesis lies in achieving high enantioselectivity, which has traditionally been addressed through methods like chiral resolution of racemic mixtures.[4] However, asymmetric synthesis, particularly asymmetric hydrogenation, presents a more efficient and atom-economical approach.[5][6]
Asymmetric hydrogenation of pyridines, the aromatic precursors to piperidines, is a challenging transformation due to the inherent stability of the aromatic ring and the potential for catalyst inhibition by both the substrate and the product.[7] Despite these hurdles, significant advancements have been made through the development of sophisticated chiral catalysts.[8][9][10] This guide will focus on a robust method for the asymmetric hydrogenation of ethyl nicotinate, the precursor to the target molecule.
Strategic Approach: Asymmetric Hydrogenation of Ethyl Nicotinate
The core of this synthetic strategy is the enantioselective hydrogenation of the pyridine ring of ethyl nicotinate. This process typically involves a chiral transition metal catalyst, often based on iridium or rhodium, in conjunction with a chiral ligand.[7][10] The choice of catalyst and reaction conditions is paramount to achieving high yield and enantiomeric excess (e.e.).
Key Mechanistic Considerations:
The generally accepted mechanism for asymmetric hydrogenation of pyridines involves the coordination of the substrate to the chiral metal complex. The chiral ligand creates a specific steric and electronic environment that directs the delivery of hydrogen to one face of the pyridine ring, leading to the preferential formation of one enantiomer.[8] Factors influencing the stereochemical outcome include the structure of the chiral ligand, the nature of the metal center, the solvent, temperature, and hydrogen pressure.[5]
Detailed Synthesis Protocol
This protocol outlines a reliable method for the via asymmetric hydrogenation of ethyl nicotinate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Notes |
| Ethyl nicotinate | 614-18-6 | 151.16 | ≥98% | Ensure dryness of the starting material.[11] |
| [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) | 12112-67-3 | 671.74 | ≥98% | Handle under inert atmosphere. |
| (R)-SegPhos | 244261-55-0 | 612.63 | ≥98% | Chiral ligand. Handle under inert atmosphere. |
| Iodine (I₂) | 7553-56-2 | 253.81 | ≥99.8% | Sublimed, handle in a fume hood. |
| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | 100.04 | Anhydrous, ≥99% | Use dry solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Use dry solvent. |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | High purity (≥99.999%) | Use with appropriate safety precautions. |
| Hydrochloric Acid (HCl) in Diethyl Ether | 60-29-7 (ether) | 36.46 (HCl) | ~2 M solution | Handle in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying. | |
| Celite® | 61790-53-2 | N/A | For filtration. |
Experimental Workflow Diagram
Caption: Workflow for the .
Step-by-Step Protocol
Catalyst Preparation (In a glovebox or under inert atmosphere):
-
To a dry Schlenk flask, add [Ir(COD)Cl]₂ (e.g., 0.01 mmol) and (R)-SegPhos (e.g., 0.022 mmol).
-
Add anhydrous dichloromethane (DCM, e.g., 5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Add iodine (I₂, e.g., 0.04 mmol) and stir for an additional 30 minutes. The solution should change color.
Asymmetric Hydrogenation:
-
In a separate flask, dissolve ethyl nicotinate (e.g., 1.0 g, 6.61 mmol) in anhydrous 2,2,2-trifluoroethanol (TFE, e.g., 20 mL).
-
Transfer this solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with argon, and then purge with hydrogen gas (3 times).
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC if possible.
Workup and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in DCM (e.g., 50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Ethyl piperidine-3-carboxylate as an oil.
Hydrochloride Salt Formation:
-
Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a ~2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound.[12]
Characterization Data
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol [12] |
| Melting Point | Varies, typically >150 °C |
| ¹H NMR | Consistent with the structure |
| Chiral HPLC | High enantiomeric excess (typically >95% e.e.) |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure or temperature- Poor quality starting material or solvents | - Ensure all catalyst preparation steps are performed under strictly inert conditions.- Increase hydrogen pressure or reaction temperature incrementally.- Use freshly distilled or anhydrous grade solvents and pure ethyl nicotinate. |
| Low Enantioselectivity | - Racemization during workup- Incorrect catalyst/ligand ratio- Non-optimal solvent or temperature | - Avoid harsh acidic or basic conditions during workup before salt formation.- Re-optimize the metal-to-ligand ratio.- Screen other solvents (e.g., methanol, ethanol) and reaction temperatures. |
| Product Isolation Issues | - Incomplete precipitation of the hydrochloride salt- Oil formation instead of a solid | - Ensure the use of anhydrous diethyl ether.- Try a different solvent for precipitation (e.g., ethyl acetate).- Triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
Safety Precautions
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area, away from ignition sources. Ensure the high-pressure autoclave is properly rated and maintained.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Iodine is corrosive and harmful if inhaled. Hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.
-
Pressure: The use of a high-pressure autoclave requires proper training and adherence to safety protocols.
Conclusion
The asymmetric hydrogenation of ethyl nicotinate is a powerful and efficient method for the synthesis of enantiomerically enriched (R)-Ethyl piperidine-3-carboxylate. The protocol detailed herein, utilizing an iridium-SegPhos catalytic system, provides a reliable pathway to this valuable chiral building block. Careful attention to experimental parameters, particularly the exclusion of air and moisture during catalyst preparation and the optimization of reaction conditions, is critical for achieving high yields and excellent enantioselectivity.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the .
References
- 1. scbt.com [scbt.com]
- 2. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric hydrogenation of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. calpaclab.com [calpaclab.com]
Application Notes and Protocols for N-Alkylation of (R)-ethyl nipecotate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Piperidines
(R)-ethyl nipecotate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The secondary amine within its structure provides a reactive handle for introducing diverse substituents onto the nitrogen atom (N-alkylation). This modification is a cornerstone of medicinal chemistry, as the nature of the N-substituent can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. N-alkylated nipecotate derivatives are integral to compounds targeting central nervous system (CNS) disorders, acting as GABA uptake inhibitors, dopamine receptor antagonists, and more.
This guide provides a detailed exploration of the primary synthetic strategies for the N-alkylation of (R)-ethyl nipecotate, offering field-proven insights into protocol selection and execution. We will delve into two principal methodologies: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . The causality behind experimental choices, troubleshooting, and purification strategies will be explained to ensure reliable and reproducible outcomes.
Strategic Overview: Choosing the Right N-Alkylation Method
The selection of an appropriate N-alkylation strategy is dictated by the nature of the desired N-substituent and the overall complexity of the synthetic route.
-
Direct N-Alkylation is a straightforward approach involving the reaction of (R)-ethyl nipecotate with an electrophile, typically an alkyl halide (or sulfonate). It is most suitable for introducing simple alkyl, benzyl, or allyl groups. However, this method is susceptible to a significant drawback: over-alkylation . The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct.[1] Careful control of stoichiometry and reaction conditions is paramount.
-
Reductive Amination offers a more controlled and versatile alternative, particularly for introducing more complex or sterically hindered groups. This one-pot reaction involves the condensation of (R)-ethyl nipecotate with an aldehyde or ketone to form an intermediate iminium ion, which is immediately reduced by a mild hydride reagent.[2][3] This method elegantly circumvents the issue of over-alkylation because the iminium ion is more readily reduced than the starting carbonyl compound, and the resulting tertiary amine is not reactive under the conditions.[3]
Below is a logical workflow for selecting and executing the appropriate N-alkylation protocol.
References
Application Notes & Protocols: The Strategic Incorporation of (R)-Ethyl Piperidine-3-carboxylate in Modern Peptide Synthesis
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its integration into peptide structures offers a powerful strategy to create peptidomimetics with enhanced therapeutic properties. (R)-Ethyl piperidine-3-carboxylate, a chiral cyclic β-amino acid derivative, serves as a key building block for this purpose. This guide provides an in-depth exploration of its application, detailing the rationale behind its use, protocols for its incorporation into peptide chains, and insights into its impact on peptide structure and function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained scaffolds for creating next-generation therapeutics.
The Rationale: Why Incorporate Piperidine Scaffolds into Peptides?
The transition from native peptides to peptidomimetics is a critical step in drug development, aimed at overcoming the inherent limitations of peptides, such as poor metabolic stability and low oral bioavailability. The introduction of non-natural amino acids and constrained scaffolds is a primary strategy to achieve this.
The piperidine ring, in particular, offers several distinct advantages:
-
Conformational Rigidity: Unlike the flexible backbone of natural peptides, the six-membered ring of piperidine introduces a significant conformational constraint. This pre-organization of the peptide backbone can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target receptor.[3]
-
Proteolytic Resistance: The non-natural β-amino acid structure of the piperidine ring is not recognized by proteases, significantly increasing the in-vivo half-life of the resulting peptide.[4]
-
Modulation of Physicochemical Properties: Incorporating a piperidine moiety can alter key drug-like properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
-
Scaffold for Diverse Functionalization: The piperidine ring serves as a 3D scaffold, allowing for the precise spatial orientation of pharmacophoric groups to optimize interactions with biological targets.[7]
(R)-Ethyl piperidine-3-carboxylate is an ideal starting material for this purpose. Its chirality is predefined, which is crucial for stereospecific interactions with biological targets, and the ethyl ester and secondary amine functionalities provide orthogonal handles for chemical modification and peptide coupling.[8][9]
The Building Block: Characterization of (R)-Ethyl Piperidine-3-carboxylate
Proper utilization of this building block begins with understanding its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [9] |
| Molecular Weight | 157.21 g/mol | [9] |
| Appearance | Colorless to yellowish liquid | [10] |
| Chirality | (R)-enantiomer | [8] |
| Synonyms | (R)-ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester | [9][11] |
| CAS Number | 25137-01-3 | [8] |
Experimental Protocols & Methodologies
The incorporation of (R)-Ethyl piperidine-3-carboxylate into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is not direct. The molecule must first be prepared to be compatible with standard coupling chemistries. This involves two key steps: protection of the ring nitrogen and saponification of the ethyl ester to yield a free carboxylic acid.
Workflow for Building Block Preparation and Incorporation
The overall process can be visualized as a multi-step workflow, from the starting material to the final peptidomimetic.
Caption: Workflow for preparing and incorporating the piperidine building block.
Protocol 1: Preparation of N-Boc-(R)-Piperidine-3-carboxylic Acid
Rationale: The secondary amine in the piperidine ring is a nucleophile that would interfere with peptide coupling reactions. It must be protected with a group, such as tert-butyloxycarbonyl (Boc), that is orthogonal to the Fmoc group typically used for Nα-protection in SPPS. The ethyl ester must be hydrolyzed to a carboxylic acid to enable activation and amide bond formation.
Materials:
-
(R)-Ethyl piperidine-3-carboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
Step 1: N-Boc Protection
-
Dissolve (R)-Ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (1.5 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-Ethyl piperidine-3-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude product from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with Ethyl Acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, N-Boc-(R)-Piperidine-3-carboxylic Acid. Purify by column chromatography if necessary.
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
Rationale: This protocol outlines a standard manual coupling cycle using the prepared N-Boc-protected building block within a broader Fmoc-based solid-phase synthesis strategy.[12][13] The use of piperidine for Fmoc deprotection should not be confused with the incorporation of the piperidine-based amino acid.[14][15]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N-Boc-(R)-Piperidine-3-carboxylic Acid (from Protocol 1)
-
Fmoc-protected α-amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Activation Base: DIEA
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
Procedure (Single Coupling Cycle for the Piperidine Moiety):
-
Resin Preparation: Start with a resin-bound peptide chain that has undergone a final Fmoc deprotection step, resulting in a free N-terminal amine. Swell the resin in DMF.
-
Activation of the Building Block: In a separate vessel, dissolve N-Boc-(R)-Piperidine-3-carboxylic Acid (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
Expert Insight: Pre-activation ensures the formation of the reactive ester, which minimizes potential side reactions and improves coupling efficiency, especially for sterically hindered or non-natural amino acids.[15]
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Continuation of Synthesis: The peptide chain now has the piperidine moiety incorporated, with the ring nitrogen still protected by the Boc group. The N-terminus of the chain is the Boc group itself. To continue synthesis, standard Fmoc-amino acids can be coupled to this point, but this is atypical. More commonly, the piperidine unit is a terminal modification or followed by cleavage. If it is an internal residue, an orthogonal protecting group strategy (e.g., Fmoc on the piperidine nitrogen) would be required from the start.
-
Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the piperidine) are removed simultaneously using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[16]
Structural Implications of Incorporation
The introduction of a piperidine-based β-amino acid fundamentally alters the peptide backbone, creating a "β-peptide" segment. This has profound structural consequences.
Caption: Comparison of backbone atoms in α-peptides vs. β-peptide segments.
This additional carbon atom (Cβ) in the backbone extends the distance between functional groups and promotes the formation of unique, stable secondary structures, such as helices (e.g., 14-helix) and sheets, that differ from those of α-peptides.[17][18] This structural control is a powerful tool for designing ligands that can present side chains in precise orientations to maximize target engagement.
Conclusion
(R)-Ethyl piperidine-3-carboxylate is more than a simple chemical reagent; it is a strategic tool for transforming peptides into potent, stable, and drug-like therapeutic candidates. By introducing conformational constraints and proteolytic resistance, it directly addresses the core challenges of peptide-based drug development. The protocols and insights provided herein offer a framework for researchers to confidently incorporate this valuable building block into their synthesis workflows, paving the way for the discovery of novel peptidomimetics with superior pharmacological profiles.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 11. scbt.com [scbt.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Abstract: Dipeptidyl peptidase-4 (DPP-4) inhibitors, known as "gliptins," are a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves prolonging the activity of incretin hormones like GLP-1, has established them as a vital therapeutic class.[1][2] The chemical synthesis of these molecules presents unique challenges, primarily centered on the efficient and stereocontrolled construction of chiral β-amino acid or aminopiperidine moieties, which are crucial for their interaction with the DPP-4 enzyme active site.[1][3] This technical guide provides in-depth application notes and validated protocols for the synthesis of two prominent DPP-4 inhibitors, Sitagliptin and Vildagliptin. It is designed for researchers, medicinal chemists, and process development professionals, offering not just methodologies but also the underlying scientific rationale for key strategic decisions in the synthetic routes.
Application Note 1: Highly Efficient Asymmetric Synthesis of Sitagliptin
Introduction and Strategic Overview
Sitagliptin was the first DPP-4 inhibitor approved by the FDA and is distinguished by its chiral β-amino acid core.[4] While the first-generation manufacturing process relied on the asymmetric hydrogenation of a β-keto ester, it involved multiple steps and generated significant waste.[4][5] The second-generation process, detailed herein, represents a paradigm of green chemistry and process efficiency. It hinges on the asymmetric hydrogenation of a prochiral enamine, a key intermediate that contains the entire carbon skeleton of the final molecule.[6][7] This route is characterized by a one-pot synthesis of the enamine intermediate followed by a highly enantioselective hydrogenation catalyzed by a rhodium-JOSIPHOS complex, significantly reducing waste streams and improving overall yield.[8][9]
Logical Workflow: Second-Generation Sitagliptin Synthesis
Caption: Second-generation synthesis of Sitagliptin.
Experimental Protocol: Synthesis of Sitagliptin Phosphate Monohydrate
This protocol is adapted from the highly efficient manufacturing process developed by Merck.[6][9][10]
Part A: One-Pot Synthesis of Dehydrositagliptin Intermediate (G)
-
Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add 2,4,5-trifluorophenylacetic acid (A ) (1.0 equiv).
-
Solvent Addition: Add acetonitrile (approx. 7.5 L/mol of A).
-
Mixed Anhydride Formation: Cool the mixture to the appropriate temperature and add 4-(dimethylamino)pyridine (DMAP) (0.08 equiv), followed by N,N-diisopropylethylamine (DIPEA) (2.15 equiv). Slowly add pivaloyl chloride (PvCl) (1.10 equiv) while maintaining the temperature, to form the mixed anhydride intermediate (D ).
-
Condensation: Add Meldrum's acid (C ) (1.07 equiv) to the reaction mixture. The acylation and subsequent condensation form the keto-enol intermediate (E ).
-
Amine Addition & Dehydration: Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][11][12]triazolo[4,3-a]pyrazine hydrochloride (F ) (1.0 equiv) and ammonium acetate (NH₄OAc) (0.9 equiv). Heat the reaction mixture to approximately 45-55°C. The reaction proceeds through addition and subsequent dehydration to form the target enamine, dehydrositagliptin (G ).
-
Isolation: Upon reaction completion (monitored by HPLC), the product is isolated directly by filtration. This one-pot process typically yields the dehydrositagliptin intermediate in high purity.[6][9]
Part B: Asymmetric Hydrogenation and Salt Formation (G → K)
-
Catalyst Preparation: In a separate glovebox or inerted vessel, prepare the active catalyst by mixing [Rh(cod)Cl]₂ (0.15 mol%) and the t-Bu-JOSIPHOS ligand (0.15 mol%).
-
Hydrogenation: Charge a high-pressure reactor with the dehydrositagliptin intermediate (G ) and methanol. Add the pre-formed catalyst solution (H ).
-
Reaction Execution: Pressurize the reactor with hydrogen gas (approx. 250 psig) and heat to 50°C. Maintain the reaction under these conditions until completion (monitored by HPLC), which typically yields (R)-Sitagliptin (I ) with very high enantiomeric excess.[10]
-
Work-up and Catalyst Removal: After depressurization, the reaction mixture can be treated with a specialized adsorbent like a polymer-impregnated activated carbon to effectively remove the dissolved rhodium catalyst.[10]
-
Salt Formation: To the resulting solution of free-base Sitagliptin, add a solution of phosphoric acid (J ) in an appropriate solvent (e.g., isopropanol/water).
-
Crystallization and Isolation: Control the cooling profile to crystallize Sitagliptin Phosphate Monohydrate (K ). The final product is collected by filtration, washed, and dried.
Data Summary
| Step | Product | Typical Yield | Purity (wt%) | Enantiomeric Excess (ee%) |
| Part A | Dehydrositagliptin | 82% | >99.6% | N/A |
| Part B | (R)-Sitagliptin | >95% (in solution) | - | >99.5% |
| Overall | Sitagliptin Phosphate | ~65-70% | >99.8% | >99.9% |
| Data compiled from published literature.[4][6][8] |
Causality and Scientific Integrity
-
One-Pot Efficiency: The decision to telescope the three steps of the enamine synthesis into a single pot is a cornerstone of this process's efficiency. It eliminates the need for intermediate isolations, which drastically reduces solvent usage, processing time, and waste generation, aligning with the principles of green chemistry.[6][7] The careful, sequential addition of reagents ensures that each transformation proceeds to completion before the next begins.
-
Catalyst Selection: The choice of the Rh(I)/tBu-JOSIPHOS catalyst system is critical for the success of the asymmetric hydrogenation.[10] An exhaustive screening of catalysts revealed that rhodium complexes paired with ferrocene-based diphosphine ligands, specifically from the JOSIPHOS family, provided the optimal combination of high conversion rates and near-perfect enantioselectivity (>99% ee) at very low catalyst loadings (S/C ratio > 600).[6][13] This high efficiency minimizes the cost associated with precious metal catalysts and simplifies product purification.
Application Note 2: Convergent Synthesis of Vildagliptin
Introduction and Strategic Overview
The synthesis of Vildagliptin is a classic example of a convergent strategy, where two key fragments are prepared separately and then coupled in a final step. The molecule consists of a chiral (S)-2-cyanopyrrolidine moiety and a bulky 3-amino-1-adamantanol group.[14] The primary synthetic challenge lies in the efficient preparation of the activated cyanopyrrolidine intermediate from an inexpensive chiral starting material, L-proline.[11][15] The final step involves a nucleophilic substitution reaction where the amino group of the adamantanol fragment displaces a leaving group on the pyrrolidine ring's side chain.[16][17]
Logical Workflow: Vildagliptin Synthesis
Caption: Convergent synthesis of Vildagliptin.
Experimental Protocol: Synthesis of Vildagliptin
This protocol describes a common and efficient route starting from L-proline.[11][15][16]
Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (E)
-
N-Acylation: To a cooled (0°C) solution of L-proline (A ) (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF), slowly add chloroacetyl chloride (B ) (approx. 1.5 equiv). Allow the reaction to stir and warm to room temperature until completion, forming (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (C ).[15]
-
Nitrile Formation: Isolate the carboxylic acid intermediate (C ). In a subsequent step, treat this intermediate with a dehydrating system. A common method involves using trifluoroacetic anhydride (TFAA) or performing the reaction in acetonitrile in the presence of sulfuric acid.[11][15] This key dehydration step converts the carboxamide (formed in situ from the carboxylic acid and acetonitrile) into the nitrile, yielding the crucial intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (E ).
-
Purification: The crude product (E ) is purified, often by crystallization or chromatography, to ensure it is suitable for the final coupling step.
Part B: Synthesis of 3-Amino-1-adamantanol (H)
-
Oxidation: This intermediate is typically prepared from amantadine hydrochloride (F ). A robust method involves oxidation using a mixture of sulfuric acid and nitric acid, sometimes with a boric acid catalyst, followed by hydrolysis.[11][15]
-
Isolation: The product, 3-amino-1-adamantanol (H ), is isolated after neutralization and extraction. Efficient methods utilizing ethanol extraction have been reported to achieve high yields.[11]
Part C: Final Coupling to form Vildagliptin (I)
-
Reaction Setup: In a reactor, dissolve 3-amino-1-adamantanol (H ) (approx. 1.2 equiv) in a suitable solvent such as dimethylformamide (DMF) or THF.[17][18]
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃), to the mixture.
-
Coupling: Add the chloroacetyl intermediate (E ) (1.0 equiv) to the reaction mixture. The amino group of the adamantanol acts as a nucleophile, displacing the chloride to form the C-N bond.
-
Isolation and Purification: Heat the reaction until completion (monitored by HPLC). The final product, Vildagliptin (I ), is isolated after work-up, which may involve filtration and crystallization from a suitable solvent system like isopropanol/tert-butyl methyl ether (TBME).[17]
Data Summary
| Step | Intermediate/Product | Typical Yield | Reference |
| Part A | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | High Yield | [11] |
| Part B | 3-Amino-1-adamantanol | ~95% | [11][15] |
| Part C | Vildagliptin | ~75-80% | [16][17] |
Causality and Scientific Integrity
-
Chiral Pool Synthesis: The use of L-proline as the starting material is a prime example of "chiral pool" synthesis. This inexpensive and enantiomerically pure natural amino acid provides the required (S)-stereocenter for the pyrrolidine ring, obviating the need for a complex asymmetric synthesis or chiral resolution step for this fragment.[11]
-
Activation for Coupling: The N-acylation of L-proline with chloroacetyl chloride serves two purposes. First, it protects the nitrogen atom. Second, and more critically, it installs an electrophilic chloroacetyl group. The chlorine atom is an excellent leaving group, perfectly priming the molecule for the final nucleophilic substitution by the amino group of 3-amino-1-adamantanol in the coupling step.[14][18] The conversion of the carboxylic acid to a nitrile is essential for the molecule's inhibitory activity against the DPP-4 enzyme.[3]
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. mdpi.com [mdpi.com]
- 13. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Process For The Preparation Of Vildagliptin And Its Intermediate [quickcompany.in]
Application Notes and Protocols: (R)-Ethyl Nipecotate as a Chiral Precursor for High-Affinity GABA Uptake Inhibitors
For correspondence: --INVALID-LINK--
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of (R)-ethyl nipecotate as a pivotal chiral building block in the synthesis of potent γ-aminobutyric acid (GABA) uptake inhibitors. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development. We will explore the rationale behind targeting GABA transporters (GATs), with a specific focus on the synthesis and pharmacological evaluation of two prominent GAT-1 selective inhibitors: Tiagabine and SKF-89976A. This guide offers step-by-step, field-proven protocols, causality-driven explanations for experimental choices, and robust data presentation to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting GABA Transporters
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The synaptic concentration of GABA is tightly regulated by a family of sodium and chloride-dependent GABA transporters (GATs), which are members of the solute carrier 6 (SLC6) family.[2] There are four known GAT subtypes: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1).[2]
By inhibiting these transporters, the reuptake of GABA from the synaptic cleft is blocked, leading to an increased concentration of available GABA and a subsequent enhancement of inhibitory neurotransmission.[1] This mechanism presents a compelling therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] GAT-1, being predominantly expressed on presynaptic neurons and astrocytes surrounding GABAergic synapses, has been a primary target for drug development.[2]
(R)-nipecotic acid and its ester derivatives, such as (R)-ethyl nipecotate, are conformationally restricted analogues of GABA.[4] While nipecotic acid itself is a potent GAT inhibitor, its high polarity limits its ability to cross the blood-brain barrier. The addition of a lipophilic moiety to the nitrogen atom of the nipecotic acid scaffold has proven to be a successful strategy to overcome this limitation, leading to the development of brain-penetrant GAT inhibitors.[5] The stereochemistry at the C3 position of the piperidine ring is critical for activity, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.[6][7]
This guide will focus on the practical application of (R)-ethyl nipecotate as a precursor for the synthesis of two such potent and selective GAT-1 inhibitors:
-
Tiagabine ((R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid): An anticonvulsant drug approved for the adjunctive treatment of partial seizures.[8][9]
-
SKF-89976A (N-[4,4-diphenyl-3-butenyl]-nipecotic acid): A widely used research tool for studying the role of GAT-1.[10]
Synthetic Protocols: From (R)-Ethyl Nipecotate to Potent GAT-1 Inhibitors
The following protocols provide detailed, step-by-step procedures for the synthesis of Tiagabine and SKF-89976A, starting from (R)-ethyl nipecotate. These protocols are designed to be self-validating by including expected yields and characterization data.
Synthesis of Tiagabine Hydrochloride
The synthesis of Tiagabine involves the N-alkylation of (R)-ethyl nipecotate with a pre-synthesized lipophilic side chain, followed by hydrolysis of the ethyl ester.
Caption: Synthetic workflow for Tiagabine Hydrochloride.
This side chain can be synthesized as described in the literature.[11] Briefly, the process involves a Grignard reaction between 2-bromo-3-methylthiophene and γ-butyrolactone, followed by ring-opening and functional group manipulation to yield the desired bromoalkene.
-
To a stirred solution of (R)-ethyl nipecotate (2.27 g, 14.4 mmol) in acetone (30 mL), add 4-bromo-1,1-bis(3-methyl-2-thienyl)but-1-ene (4.90 g, 14.4 mmol), anhydrous potassium carbonate (K₂CO₃, 2.98 g, 21.6 mmol), and potassium iodide (KI, 120 mg, 0.72 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product (Tiagabine ethyl ester) by column chromatography on silica gel.
-
Dissolve the purified Tiagabine ethyl ester (3.83 g, 10.3 mmol) in ethanol (18 mL).
-
Add 12 N sodium hydroxide (NaOH) solution (1.72 mL, 20.6 mmol) and stir the mixture at room temperature for approximately 4 hours, or until TLC indicates the complete disappearance of the starting material.
-
Remove the ethanol by rotary evaporation at a temperature below 60°C.
-
Dissolve the resulting residue in water and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The precipitated Tiagabine hydrochloride is then collected by filtration, washed with cold water, and dried under vacuum.
-
The final product can be recrystallized to obtain a white solid.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.79 (s, 1H), 11.01 (s, 1H), 7.52 (d, J = 4.9 Hz, 1H), 7.33 (d, J = 4.9 Hz, 1H), 6.96 (d, J = 4.9 Hz, 1H), 6.85 (d, J = 4.9 Hz, 1H), 6.00 (t, J = 7.0 Hz, 1H), 3.47 (s, 2H), 3.17 (d, J = 7.3 Hz, 2H), 2.94 (d, J = 6.0 Hz, 2H), 2.81 (s, 1H), 2.56 (m, 2H), 2.00 (d, J = 19.8 Hz, 7H), 1.82 (s, 2H), 1.47 (s, 1H).
-
Molecular Formula: C₂₀H₂₅NO₂S₂·HCl
-
Molecular Weight: 412.0 g/mol
Synthesis of SKF-89976A
The synthesis of SKF-89976A follows a similar N-alkylation strategy, utilizing a commercially available or readily synthesized diphenylbutenyl bromide.
Caption: Synthetic workflow for SKF-89976A.
-
A mixture of (R)-ethyl nipecotate, 4-bromo-1,1-diphenyl-1-butene, and a suitable base (e.g., potassium carbonate or triethylamine) in an appropriate solvent (e.g., acetone or acetonitrile) is stirred at room temperature or heated to reflux until the reaction is complete as monitored by TLC.
-
The reaction mixture is then worked up by filtering off the inorganic salts and evaporating the solvent.
-
The resulting crude N-alkylated ester is purified by column chromatography.
-
The purified ester is then saponified using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).
-
After the hydrolysis is complete, the reaction mixture is acidified with an acid (e.g., HCl) to precipitate the final product, SKF-89976A.
-
The product is collected by filtration, washed with water, and dried.
-
Appearance: Crystalline solid.
-
Molecular Formula: C₂₂H₂₅NO₂
-
Molecular Weight: 335.44 g/mol
-
¹H and ¹³C NMR: The spectra should be consistent with the N-(4,4-diphenyl-3-butenyl)-nipecotic acid structure. Researchers should consult relevant literature for detailed spectral assignments.[12]
Pharmacological Evaluation: In Vitro GABA Uptake Inhibition Assay
The potency and selectivity of the synthesized compounds are determined using a [³H]-GABA uptake assay in rat brain synaptosomes. This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into nerve terminals.
Workflow for [³H]-GABA Uptake Assay
Caption: Experimental workflow for the [³H]-GABA uptake assay.
Protocol 3.1: Preparation of Rat Brain Synaptosomes[2][16]
-
Euthanize adult rats according to approved animal welfare protocols and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2 fraction), which is enriched in synaptosomes, should be resuspended in a suitable assay buffer (e.g., Krebs-HEPES buffer).
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA or Bradford assay).
Protocol 3.2: [³H]-GABA Uptake Assay[17]
-
In a 96-well plate, add the appropriate buffer and various concentrations of the test compounds (e.g., Tiagabine, SKF-89976A) in triplicate. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known GAT inhibitor like Tiagabine).
-
Add the synaptosomal preparation (typically 50-100 µg of protein per well) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-GABA (final concentration typically 10-50 nM) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the synaptosomes with internalized [³H]-GABA from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Protocol 3.3: Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of inhibitor) from the total uptake (counts in the absence of inhibitor).
-
Express the uptake in the presence of test compounds as a percentage of the specific uptake in the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]-GABA uptake) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Data Presentation and Expected Results
The following table summarizes the inhibitory potencies (IC₅₀ values) of Tiagabine and SKF-89976A at the four human GABA transporter subtypes, demonstrating their high potency and selectivity for GAT-1.
| Compound | hGAT-1 IC₅₀ (µM) | rGAT-2 IC₅₀ (µM) | hGAT-3 IC₅₀ (µM) | hBGT-1 IC₅₀ (µM) | Selectivity for GAT-1 |
| Tiagabine | ~0.07 | >1000 | ~14 | ~300 | High |
| SKF-89976A | 0.13 | 550 | 944 | 7210 | High |
Data compiled from published literature.[2] Note that assay conditions can influence absolute IC₅₀ values.
Conclusion and Future Perspectives
(R)-ethyl nipecotate is an invaluable chiral precursor for the development of potent and selective GABA uptake inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis and pharmacological characterization of key GAT-1 inhibitors like Tiagabine and SKF-89976A. The principles outlined here can be extended to the synthesis of novel analogues with potentially improved pharmacokinetic profiles or altered selectivity for other GAT subtypes. A thorough understanding of the structure-activity relationships of nipecotic acid derivatives will continue to drive the discovery of new therapeutics for a range of neurological disorders.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKF-89976A - Wikipedia [en.wikipedia.org]
- 9. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-phenyl-4-piperidinecarboxylic acid synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures for the Reduction of the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its synthesis, often proceeding through the reduction of a pyridine precursor, is a critical transformation in pharmaceutical development. This guide provides an in-depth exploration of the experimental procedures for the reduction of the piperidine ring, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform protocol selection and execution. We will delve into the nuances of catalytic hydrogenation, transfer hydrogenation, and chemical reductions, offering detailed protocols, comparative data, and mechanistic insights to empower researchers in this essential synthetic endeavor.
The Strategic Importance of Piperidine Ring Reduction
The transformation of a flat, aromatic pyridine ring into a three-dimensional, saturated piperidine structure is a powerful tool in drug design. This reduction introduces conformational flexibility and stereochemical complexity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. The choice of reduction methodology is therefore not merely a synthetic convenience but a critical decision that impacts yield, purity, stereochemical outcome, and the tolerance of other functional groups within the molecule.
Catalytic Hydrogenation: The Workhorse of Piperidine Synthesis
Catalytic hydrogenation is the most direct and atom-economical method for the reduction of pyridines.[2] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. However, the aromatic stability of the pyridine ring necessitates robust catalytic systems, often requiring elevated pressures and temperatures.[2][3]
Key Considerations in Catalyst Selection
The choice of catalyst is paramount and is dictated by the substrate's electronic properties and the presence of other reducible functional groups.
-
Platinum Group Metals (PGMs): These are highly effective for pyridine reduction.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): A versatile and widely used catalyst, often employed in acidic media like glacial acetic acid, which protonates the pyridine nitrogen, facilitating reduction.[4]
-
Palladium on Carbon (Pd/C): Another common choice, frequently used with acidic additives to enhance its activity towards the electron-rich pyridine ring.
-
Rhodium on Carbon (Rh/C): Particularly effective for the hydrogenation of aromatic rings and can often be used under milder conditions than other catalysts.[5]
-
Ruthenium (Ru): Ruthenium-based catalysts, such as RuCl₃, have shown high selectivity in transfer hydrogenation protocols.[6][7]
-
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine using PtO₂
This protocol describes a general procedure for the reduction of a substituted pyridine to the corresponding piperidine using Platinum(IV) oxide.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Platinum(IV) oxide (PtO₂) (1-5 mol%)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, Methanol)
-
Hydrogen Gas (H₂)
-
High-Pressure Reactor (e.g., Parr Shaker)
-
Inert Gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reaction vessel, add the substituted pyridine and the solvent.
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst. The amount of catalyst can be optimized but typically ranges from 1 to 5 mol%.
-
Reactor Assembly: Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor with an inert gas (3-5 cycles) to remove any residual oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar for pyridine reduction).[4]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80°C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from a few hours to overnight.
-
Depressurization and Purging: Carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by a suitable method, such as distillation, recrystallization, or column chromatography.
-
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is often used to protonate the pyridine nitrogen, making the ring more susceptible to reduction.[4] Alcohols like ethanol or methanol are also common solvents.
-
Pressure: High hydrogen pressure is necessary to overcome the aromaticity of the pyridine ring and achieve a reasonable reaction rate.
-
Catalyst Loading: A lower catalyst loading is desirable for cost-effectiveness, but a higher loading may be necessary for challenging substrates.
Comparative Data for Catalytic Hydrogenation Methods
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | Substituted Pyridines | 50-70 | Room Temp | 4-8 | Good to Excellent | [4] |
| Rh/C | Pyridines | 5 | 80 | - | High | [5] |
| RuCl₃/H₃N-BH₃ | Quinolines, Pyridines | - | 120 | 24 | Good to Excellent | [6][7] |
Transfer Hydrogenation: A Milder Alternative
Transfer hydrogenation offers a valuable alternative to high-pressure catalytic hydrogenation, often proceeding under milder conditions and without the need for specialized high-pressure equipment. This technique utilizes a hydrogen donor molecule in the presence of a transition metal catalyst.
Common Hydrogen Donors and Catalysts
-
Hydrogen Donors: Formic acid, ammonium formate, isopropanol, and borane-ammonia (H₃N-BH₃) are common hydrogen sources.[5][6][7]
-
Catalysts: Ruthenium and Iridium complexes are frequently employed as catalysts in transfer hydrogenation reactions.[6][7][8]
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of a Pyridine Derivative
This protocol is based on a ligand-free transfer hydrogenation using RuCl₃ and borane-ammonia.[6][7]
Materials:
-
Pyridine Derivative (1.0 equiv)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (5 mol%)
-
Borane-ammonia complex (H₃N-BH₃) (5.0 equiv)
-
Isopropanol
-
Reaction Vial/Flask
-
Inert Gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the pyridine derivative, RuCl₃·xH₂O, and borane-ammonia.
-
Solvent Addition: Add isopropanol as the solvent.
-
Inert Atmosphere: Purge the vial with an inert gas and seal it.
-
Reaction: Heat the reaction mixture at 120°C for 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Why this approach?
-
Safety and Convenience: This method avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.
-
Selectivity: Transfer hydrogenation can offer high selectivity for the reduction of the N-heterocyclic ring in the presence of other reducible groups.
Chemical Reduction: Utilizing Hydride Reagents
Chemical reduction using metal hydrides provides another powerful avenue for the synthesis of piperidines, particularly for substrates that may be sensitive to catalytic conditions.
Key Hydride Reagents
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent capable of reducing a wide range of functional groups, including amides, esters, and carboxylic acids to the corresponding amines and alcohols.[9][10] It readily reduces pyridinium salts and some activated pyridines.
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄.[11] It is typically used for the reduction of aldehydes and ketones but can reduce pyridinium salts and imines under specific conditions.[12][13]
Experimental Protocol: Reduction of a Pyridinium Salt with Sodium Borohydride
This protocol describes the reduction of an N-substituted pyridinium salt to the corresponding tetrahydropyridine, which can often be further reduced to the piperidine.
Materials:
-
N-substituted Pyridinium Salt (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.0-4.0 equiv)
-
Methanol
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-substituted pyridinium salt in methanol in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Slowly and portion-wise add sodium borohydride to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: Continue stirring the reaction at 0°C for a specified time (e.g., 1-2 hours), then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or dilute acid at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify as needed.
-
Rationale for Pyridinium Salt Activation:
The positive charge on the nitrogen atom of a pyridinium salt makes the ring significantly more electron-deficient and thus more susceptible to hydride attack compared to the neutral pyridine.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reduction reactions.
Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation of pyridines.
Mechanism of Hydride Reduction of a Pyridinium Ion
Caption: Simplified mechanism of pyridinium ion reduction by a hydride.
Conclusion and Future Perspectives
The reduction of the piperidine ring is a mature yet continually evolving field. While traditional methods like high-pressure catalytic hydrogenation remain indispensable, the development of milder and more selective techniques, such as transfer hydrogenation with novel catalyst systems, is expanding the synthetic chemist's toolkit. The choice of the optimal procedure will always be a multifactorial decision, balancing considerations of substrate compatibility, desired stereochemistry, scalability, and available equipment. By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to efficiently and effectively synthesize the piperidine-containing molecules that are vital to the future of medicine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst [organic-chemistry.org]
- 8. scite.ai [scite.ai]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
large-scale synthesis of (R)-Ethyl piperidine-3-carboxylate
An Application Guide for the Industrial-Scale Synthesis of (R)-Ethyl piperidine-3-carboxylate
Introduction: The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Specifically, (R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a high-value chiral building block essential for the synthesis of various therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, novel GABA uptake inhibitors for neurological disorders, and dual H1/5-HT2A receptor antagonists for sleep disorders.[2][3][4] The stereocenter at the C3 position is critical for biological activity, making the production of the single (R)-enantiomer in high purity a primary objective for pharmaceutical development.
This document provides a comprehensive guide to a robust and scalable synthesis of (R)-Ethyl piperidine-3-carboxylate, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process decisions, and outline the necessary analytical controls for a self-validating, large-scale protocol. The chosen methodology focuses on classical diastereomeric resolution, a technique prized in industrial settings for its reliability, cost-effectiveness, and scalability.
Strategic Approach to Enantiomeric Purity
Obtaining a single enantiomer on a large scale presents several strategic choices. The primary industrial methods include:
-
Asymmetric Synthesis: This "chiral-by-design" approach creates the desired stereocenter directly. Methods like iridium-catalyzed asymmetric hydrogenation of pyridine precursors offer elegant routes but can involve expensive catalysts and ligands, posing a cost barrier for large-scale production.[5]
-
Biocatalysis: The use of enzymes, such as lipases or transaminases, can provide exceptional selectivity under mild conditions, either through kinetic resolution of a racemate or direct asymmetric synthesis.[6][7][8] However, enzyme stability, cost, and the need for specialized equipment can be limiting factors for widespread industrial adoption.
-
Chiral Resolution: This classical method involves separating a racemic mixture. While theoretically limited to a 50% yield for the desired enantiomer, its practical advantages—use of readily available starting materials, robust crystallization processes, and the potential to recycle the unwanted enantiomer—make it a highly attractive and proven strategy for industrial-scale manufacturing.[9]
For this guide, we will detail the diastereomeric salt resolution of racemic (±)-ethyl nipecotate. This method is extensively documented and validated, offering a reliable pathway to high enantiomeric purity.[10][11][12] The core principle involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
Workflow for Large-Scale Synthesis and Resolution
The overall process can be visualized as a three-stage workflow: synthesis of the racemic starting material, diastereomeric resolution to isolate the desired (R)-enantiomer, and liberation of the final product.
Caption: Overall workflow from starting material to the final enantiopure product.
Part 1: Synthesis of Racemic (±)-Ethyl piperidine-3-carboxylate
The precursor for chiral resolution is the racemic mixture of ethyl piperidine-3-carboxylate, commonly referred to as (±)-ethyl nipecotate. It is efficiently synthesized via the catalytic hydrogenation of commercially available ethyl nicotinate.
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with ethyl nicotinate and a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Add a hydrogenation catalyst, such as Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C), under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the target pressure (typically 50-100 psi). Heat the reaction mixture to 40-60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-process analysis (e.g., GC or TLC) until the starting material is fully consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (±)-Ethyl piperidine-3-carboxylate as an oil. This material is often of sufficient purity to be used directly in the resolution step.
Part 2: Diastereomeric Resolution Protocol
This protocol details the resolution using Di-benzoyl-D-tartaric acid, which selectively crystallizes with the (R)-enantiomer of ethyl nipecotate, forming the less soluble diastereomeric salt.
Causality of Reagent Selection:
-
Resolving Agent: Di-benzoyl-D-tartaric acid is chosen. Its rigid structure and multiple hydrogen bonding sites facilitate the formation of well-defined crystalline salts with distinct packing arrangements for the (R) and (S) enantiomers, leading to a significant solubility difference. Using the D-isomer directly precipitates the desired (R)-amine salt.[11]
-
Solvent System: An aqueous ethanol mixture is employed.[10] The precise ratio is critical; it must be a poor solvent for the desired diastereomeric salt but a good solvent for the undesired one. This differential solubility is the basis of the separation.
Caption: Formation of diastereomeric salts with differential solubility.
Experimental Protocol:
-
Initial Charging: To a suitable reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser, charge racemic (±)-ethyl nipecotate (1.0 eq) followed by 91% aqueous ethanol.[10]
-
Addition of Resolving Agent: Add Di-benzoyl-D-tartaric acid (approximately 0.25 - 0.5 eq) as a slurry in aqueous ethanol. The use of a substoichiometric amount of resolving agent is a common strategy to maximize the purity of the precipitated salt. An exothermic reaction may be observed.
-
Dissolution: Heat the mixture with stirring until complete dissolution is achieved (typically around 70-75°C).[10]
-
Controlled Crystallization: Slowly cool the solution to allow for selective crystallization. Seeding the solution with pre-existing crystals of the desired salt at a supersaturated temperature (e.g., 60-65°C) is highly recommended to control crystal growth and improve purity.[11]
-
Aging: Allow the slurry to cool to room temperature and stir for an extended period (e.g., 12-18 hours) to ensure complete precipitation and maximize the yield of the desired salt.[11]
-
Isolation: Isolate the precipitated solid by filtration. Wash the filter cake with cold aqueous ethanol to remove the mother liquor containing the soluble (S)-enantiomer salt.
-
Drying: Dry the isolated diastereomeric salt under vacuum at 40-50°C until a constant weight is obtained.
Part 3: Liberation and Final Product Isolation
The enantiomerically pure amine is liberated from its salt by basification.
Protocol:
-
Salt Suspension: Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Basification: Cool the suspension in an ice bath and slowly add an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, with vigorous stirring. Monitor the pH to ensure it remains basic (pH > 9). This neutralizes the tartaric acid, which dissolves in the aqueous layer, and liberates the free base of (R)-ethyl nipecotate, which dissolves in the organic layer.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to recover any residual product.
-
Washing: Combine the organic extracts and wash with water and then brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude (R)-Ethyl piperidine-3-carboxylate.
-
Final Purification: For highest purity, the product can be purified by vacuum distillation.
Process Control and Validation
A robust large-scale process requires stringent in-process controls to ensure consistency and quality.
| Parameter | Method | Purpose | Stage |
| Chemical Purity | GC / HPLC | To quantify starting material, product, and any impurities. | All stages |
| Enantiomeric Excess (e.e.) | Chiral GC / Chiral HPLC | To determine the enantiomeric purity of the isolated salt and final product. This is the critical quality attribute. | Resolution & Final Product |
| Moisture Content | Karl Fischer Titration | To ensure dryness of intermediates and the final product, preventing side reactions. | Drying Steps |
| Structural Confirmation | ¹H NMR, ¹³C NMR, IR | To confirm the chemical identity and structure of the final product. | Final Product |
Note on Recycling: For industrial efficiency, the mother liquor from the resolution step, which is enriched in the (S)-enantiomer, should not be discarded. The (S)-ethyl nipecotate can be recovered, racemized under basic or acidic conditions, and recycled back into the resolution process, significantly improving the overall process yield and economics.[10]
Conclusion
The diastereomeric resolution of (±)-ethyl nipecotate provides a scalable, cost-effective, and reliable method for the . By carefully controlling key parameters such as solvent composition, temperature profile, and stoichiometry, this protocol can consistently deliver the target molecule with high chemical and enantiomeric purity. The self-validating nature of the process, ensured by rigorous in-process analytical controls, makes it suitable for the demanding environment of pharmaceutical manufacturing, enabling the production of crucial chiral intermediates for life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 3. (R)-Ethyl nipecotate, 96% 25137-01-3 India [ottokemi.com]
- 4. scbt.com [scbt.com]
- 5. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Topic: Chiral Resolution of Ethyl Nipecotate Racemic Mixture
An Application Note for Researchers and Drug Development Professionals
Abstract
Enantiomerically pure ethyl nipecotate is a critical chiral building block in medicinal chemistry, serving as a precursor for a variety of pharmaceutically active compounds, particularly those targeting the central nervous system.[1][2] The resolution of its racemic mixture into single enantiomers is a pivotal step in the drug development pipeline to ensure stereospecificity and therapeutic efficacy. This guide provides an in-depth exploration of field-proven methodologies for the chiral resolution of (±)-ethyl nipecotate. We will dissect the principles and provide detailed, validated protocols for classical diastereomeric salt formation, a chemoenzymatic two-step resolution, and the essential analytical techniques required to verify enantiomeric purity. Each protocol is designed as a self-validating system, with explanations for key experimental choices to empower researchers to adapt and optimize these methods for their specific applications.
Introduction: The Significance of Chiral Ethyl Nipecotate
Ethyl nipecotate, the ethyl ester of piperidine-3-carboxylic acid, possesses a single stereocenter at the C3 position. The distinct spatial arrangement of its enantiomers, (R)- and (S)-ethyl nipecotate, leads to differential interactions with chiral biological targets. Consequently, one enantiomer often exhibits the desired pharmacological activity while the other may be less active, inactive, or even contribute to undesirable side effects. This fundamental principle of stereochemistry drives the demand for robust and efficient methods to access enantiopure forms of this valuable intermediate.[3][4]
This application note details three primary strategies for resolving racemic ethyl nipecotate:
-
Classical Diastereomeric Salt Resolution: A time-tested, scalable method relying on the differential solubility of diastereomeric salts.
-
Chemoenzymatic Resolution: A hybrid approach leveraging the high selectivity of enzymes for kinetic resolution, followed by classical separation.
-
Analytical Chiral Chromatography: The essential downstream process for quantifying the success of a resolution by determining enantiomeric excess (% ee).
Methodology 1: Classical Resolution via Diastereomeric Salt Formation
Principle and Rationale
Classical resolution is an elegant and powerful technique that exploits the formation of diastereomers. By reacting the racemic mixture (a 1:1 mixture of enantiomers) of ethyl nipecotate, which is a base, with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed.
(R,S)-Base + (R)-Acid → (R)-Base-(R)-Acid + (S)-Base-(R)-Acid
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system. This difference allows for the separation of the less-soluble diastereomeric salt from the more-soluble one via fractional crystallization. The desired enantiomer can then be recovered from the isolated salt. The choice of resolving agent and solvent is critical; the goal is to maximize the solubility difference between the two diastereomeric salts to achieve a high-yield, high-purity separation in a single crystallization step.[3][5]
For ethyl nipecotate, derivatives of tartaric acid have proven highly effective. Specifically, di-benzoyl-L-tartaric acid is an excellent choice for selectively precipitating the (S)-enantiomer.[3][6]
Workflow for Classical Resolution
Caption: Workflow for classical resolution of ethyl nipecotate.
Detailed Protocol: Resolution with Di-benzoyl-L-tartaric Acid
This protocol is adapted from a patented, scalable process for isolating (S)-ethyl nipecotate.[3][4]
Materials:
-
Racemic (±)-ethyl nipecotate
-
Di-benzoyl-L-tartaric acid
-
95% Ethanol
-
Aqueous sodium carbonate solution (e.g., 10% w/v)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with mechanical stirrer, condenser, and temperature probe
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a suitable reaction vessel, charge racemic (±)-ethyl nipecotate (1.0 equivalent) and 95% ethanol (approx. 2 mL per gram of racemate). Stir until a clear solution is obtained.
-
Addition of Resolving Agent: Prepare a slurry of di-benzoyl-L-tartaric acid (0.25 equivalents) in 95% ethanol (approx. 3 mL per gram of acid). Add this slurry to the ethyl nipecotate solution. Causality Note: A substoichiometric amount of resolving agent (0.25 eq. to 1.0 eq. of racemate, which is 0.5 eq. to the target enantiomer) is used. This ensures that the precipitate is highly enriched in the less-soluble diastereomer, leaving the other diastereomer and excess unreacted target enantiomer in solution, thereby maximizing the purity of the initial solid.
-
Crystallization: Gently heat the mixture to 35-40°C to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature with continuous stirring over several hours. Further cool the mixture to 0-5°C and hold for at least 1-2 hours to maximize precipitation.
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold 95% ethanol to remove residual mother liquor.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and add an aqueous solution of sodium carbonate until the pH is basic (>9). Stir until all solids have dissolved. This neutralizes the tartaric acid and liberates the ethyl nipecotate free base.
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl nipecotate.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using the chiral HPLC method described in Section 4. A single crystallization can yield (S)-ethyl nipecotate with ≥98% ee.[3]
Methodology 2: Chemoenzymatic Resolution
Principle and Rationale
Enzymatic resolution offers an alternative, highly selective pathway. This method leverages the ability of enzymes, such as lipases, to catalyze reactions on one enantiomer of a racemic substrate much faster than the other—a phenomenon known as kinetic resolution.
In the case of racemic ethyl nipecotate, the lipase Novozym 435 (immobilized Candida antarctica lipase B) preferentially catalyzes the hydrolysis of the (R)-ester to the corresponding (R)-nipecotic acid.[7][8]
(R,S)-Ethyl Nipecotate + H₂O --(Novozym 435)--> (R)-Nipecotic Acid + (S)-Ethyl Nipecotate (enriched)
The reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains the product ((R)-acid) and the unreacted starting material, which is now enriched in the (S)-ester. Because the enzymatic resolution rarely proceeds to completion with perfect selectivity, the resulting (S)-ethyl nipecotate is enriched but not enantiopure. Therefore, a second, classical resolution step is employed to purify the (S)-enriched ester to >98% ee.[7] This two-step approach combines the high selectivity of an enzyme with the robust purification power of classical resolution.
Workflow for Chemoenzymatic Resolution
Caption: Workflow for the two-step chemoenzymatic resolution.
Detailed Protocol: Two-Step Resolution using Novozym 435 and (D)-Tartaric Acid
This protocol is based on a published method combining enzymatic and classical techniques.[7][8]
Materials:
-
Racemic (±)-ethyl nipecotate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
(D)-Tartaric acid
-
Solvents for extraction and crystallization (e.g., ethyl acetate, ethanol)
-
Apparatus for controlled temperature incubation and standard chemical synthesis
Procedure:
Part A: Enzymatic Resolution
-
Reaction Setup: In a temperature-controlled vessel, suspend racemic ethyl nipecotate (e.g., 0.5 M) in phosphate buffer (pH 7.0).
-
Enzyme Addition: Add Novozym 435 (e.g., 5 mg/mL). Causality Note: Using an immobilized enzyme simplifies catalyst removal post-reaction—it can be easily filtered off and potentially reused, improving process economics.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 6 hours). The reaction progress should be monitored by a suitable analytical method (e.g., chiral HPLC) to target ~50% conversion.
-
Workup: Once the target conversion is reached, remove the immobilized enzyme by filtration. Acidify the aqueous solution to pH ~2-3 with HCl to protonate the (R)-nipecotic acid, then extract the (S)-enriched ethyl nipecotate with an organic solvent. The (R)-acid will remain in the aqueous layer.
Part B: Classical Resolution of (S)-Enriched Ester
-
Purification: The recovered (S)-enriched ethyl nipecotate (e.g., ~70% ee) is concentrated.[7]
-
Diastereomeric Salt Formation: Dissolve the (S)-enriched ester in a suitable solvent like ethanol and treat it with (D)-tartaric acid. Causality Note: Here, (D)-tartaric acid is used to form a less-soluble salt with the desired (S)-ethyl nipecotate.
-
Crystallization and Isolation: Following the principles in Protocol 2.3 (steps 3-7), crystallize, isolate, and liberate the free base to obtain enantiopure (S)-ethyl nipecotate with >98% ee.[7]
Analytical Validation: Determination of Enantiomeric Excess (% ee)
Principle and Rationale
Accurate determination of the enantiomeric composition of the final product is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][10] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. The relative area of the two peaks in the chromatogram is directly proportional to the amount of each enantiomer present.
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100%
An immobilized amylose-based CSP has been shown to provide excellent separation for ethyl nipecotate enantiomers.[1][11]
Analytical Workflow
Caption: Analytical workflow for % ee determination by chiral HPLC.
Detailed Protocol: Chiral HPLC Analysis
This protocol is based on a validated method for the separation of ethyl nipecotate enantiomers.[1]
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
|---|---|---|
| Instrument | Standard HPLC system with UV detector | Widely available and provides necessary sensitivity. |
| Chiral Column | Immobilized amylose-based CSP | Proven to provide excellent stereoselectivity for this analyte.[1] |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) | A normal-phase system that provides strong chiral recognition on polysaccharide-based CSPs. Diethylamine is a basic modifier that improves peak shape for basic analytes like ethyl nipecotate. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength where the ester carbonyl group absorbs. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved ethyl nipecotate sample (e.g., 0.1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers (requires injection of a racemic standard). Integrate the peak areas and calculate the enantiomeric excess (% ee). A resolution factor (Rs) of >1.5 is considered baseline separation; this method achieves an Rs of ~3.6, indicating excellent separation.[1]
Summary and Method Comparison
| Feature | Classical Resolution | Chemoenzymatic Resolution |
| Principle | Diastereomeric salt crystallization | Kinetic resolution via enzyme + crystallization |
| Selectivity | Dependent on resolving agent/solvent choice | Very high (enzyme-dependent) |
| Scalability | High; well-established for industrial scale | Moderate to high; requires bioreactor setup |
| Yield | Theoretically limited to 50% per cycle | Theoretically limited to 50% for one enantiomer |
| Reagents | Stoichiometric chiral resolving agent | Catalytic amount of enzyme (can be recycled) |
| Complexity | Relatively simple crystallization process | Two distinct operational steps (enzymatic + chemical) |
| Purity | Can achieve >99% ee, may require recrystallization | Can achieve >98% ee with the two-step process[7] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. uma.es [uma.es]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-Ethyl Nipecotate
Abstract
(R)-ethyl nipecotate is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including the anticonvulsant drug Tiagabine.[1] The stereochemical purity of this intermediate is paramount, as the presence of the unwanted (S)-enantiomer can impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). This application note presents a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the enantiomeric purity of (R)-ethyl nipecotate. The method utilizes an immobilized polysaccharide-based chiral stationary phase under normal-phase conditions to achieve excellent resolution and reliable quantitation, consistent with international regulatory standards.[2][3]
Introduction and Method Rationale
The separation of enantiomers is a fundamental challenge in pharmaceutical analysis. For ethyl nipecotate, direct separation without derivatization is the preferred approach for efficiency and to avoid potential analytical artifacts. This method was developed based on the well-established principle of chiral recognition by polysaccharide-based stationary phases.[1]
-
Scientific Rationale for Method Selection:
-
Chiral Stationary Phase (CSP): An immobilized amylose-based CSP is selected for this method. Polysaccharide-based CSPs, like amylose and cellulose derivatives, form chiral cavities and grooves. Enantiomers fit differently into these cavities, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) and, consequently, different retention times.[1][4] Immobilized phases offer superior robustness and resistance to a wider range of solvents compared to coated phases.
-
Mobile Phase Composition: A normal-phase mobile phase consisting of n-hexane, ethanol, and a small amount of an amine modifier is employed.[1][5]
-
n-Hexane: As the primary non-polar solvent, it controls the overall elution strength.
-
Ethanol: This polar modifier (the "selector") is crucial for modulating retention and enantioselectivity. It competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary means of optimizing retention time and resolution.
-
Diethylamine (DEA): As a basic amine modifier, DEA plays a critical role in improving peak shape and reducing tailing.[1] Ethyl nipecotate contains a secondary amine, which can interact strongly with residual acidic silanol groups on the silica support of the CSP, causing peak tailing. The DEA acts as a competitive base, masking these sites and ensuring symmetrical, sharp peaks essential for accurate integration, especially for the low-level (S)-enantiomer impurity.
-
-
Detection: UV detection is suitable for this analysis as the ester functional group in ethyl nipecotate provides sufficient chromophoric activity at low wavelengths (e.g., 210-220 nm).
-
Analytical Method
This section details the materials, equipment, and chromatographic conditions required to perform the analysis.
Materials and Reagents
-
Reference Standards: (R)-ethyl nipecotate (Purity ≥ 98%) and (S)-ethyl nipecotate (for peak identification and specificity).
-
Solvents: HPLC-grade n-hexane, HPLC-grade Ethanol (200 proof, absolute), Diethylamine (DEA, ≥ 99.5%).
-
Sample Diluent: A mixture of n-hexane and ethanol (80:20, v/v).
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Immobilized Amylose-based CSP (e.g., Chiralpak® IA or equivalent) |
| 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v)[1][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed to ensure elution of both peaks) |
Experimental Protocols
The following protocols provide step-by-step instructions for analysis.
Protocol 1: Mobile Phase and Diluent Preparation
-
Mobile Phase: For 1000 mL, carefully measure 800 mL of n-hexane, 200 mL of ethanol, and 1.0 mL of diethylamine.
-
Mix thoroughly in a suitable solvent reservoir.
-
Degas the solution for 15 minutes using sonication or vacuum filtration before use.
-
Diluent: Prepare by mixing 800 mL of n-hexane and 200 mL of ethanol.
Protocol 2: Standard and Sample Preparation
-
(S)-Enantiomer Stock (for peak identification): Prepare a stock solution of (S)-ethyl nipecotate at approximately 1.0 mg/mL in diluent.
-
Test Sample Solution: Accurately weigh approximately 25 mg of the (R)-ethyl nipecotate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1.0 mg/mL.
-
Resolution Solution (for System Suitability): Spike the Test Sample Solution with a small amount of the (S)-Enantiomer Stock to achieve a final concentration of the (S)-enantiomer of approximately 0.1% relative to the (R)-enantiomer. This ensures the minor peak is visible for resolution calculations.
Protocol 3: HPLC Analysis Workflow
The overall workflow from sample preparation to data analysis is illustrated below.
Caption: HPLC analysis workflow for (R)-ethyl nipecotate purity.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Inject the Resolution Solution five or six replicate times. The system is deemed suitable for analysis if the criteria in Table 2 are met.
-
Analysis: Inject the Test Sample Solution in duplicate.
-
Integration: Integrate the areas of both the (S)- and (R)-enantiomer peaks. Calculate the percentage of the (S)-enantiomer using the area percent formula: % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][6] The validation of a chiral purity method must demonstrate specificity, precision, accuracy, linearity, and sensitivity for the undesired enantiomer.[4]
System Suitability Test (SST)
SST is an integral part of the method, ensuring the chromatographic system is performing adequately before any sample analysis.[4]
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between (R) and (S) peaks ≥ 2.0 | Ensures baseline or near-baseline separation for accurate integration.[1] |
| Tailing Factor (Tf) | Tf for the (R)-ethyl nipecotate peak ≤ 1.5 | Confirms good peak shape and absence of undesirable secondary interactions. |
| Precision (%RSD) | %RSD of the peak area for (R)-ethyl nipecotate ≤ 2.0% (for n=5) | Demonstrates the stability and reproducibility of the system and injections. |
Validation Parameters and Protocol
The relationship and hierarchy of key validation parameters are outlined in the diagram below.
Caption: Key parameters for HPLC method validation per ICH Q2.
-
Specificity: Demonstrated by injecting the diluent, individual enantiomer solutions, and a spiked sample. The method should show no interference at the retention times of the enantiomers and achieve baseline resolution between them.
-
Linearity: The linearity of the (S)-enantiomer response was assessed over a concentration range from the Limit of Quantitation (LOQ) to 1.0% of the nominal test concentration (e.g., 0.005 mg/mL to 0.05 mg/mL). A correlation coefficient (r²) of ≥ 0.995 is required.[1]
-
Accuracy: Accuracy was determined by analyzing a sample of (R)-ethyl nipecotate spiked with the (S)-enantiomer at three different levels (e.g., LOQ, 0.15%, and 0.30%). The percent recovery at each level should be within 80-120%, which is a typical range for impurity analysis.[4]
-
Precision:
-
Repeatability: Determined by six replicate preparations of a sample spiked with the (S)-enantiomer at the 0.15% level. The %RSD should be ≤ 10%.
-
Intermediate Precision: The repeatability study is repeated on a different day by a different analyst. The results are compared to assess the method's long-term reproducibility.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): These were established based on the standard deviation of the response and the slope of the linearity curve. The LOQ is the lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy.[5] A typical LOQ for this type of method is around 0.05% of the nominal concentration.[7]
-
Robustness: Method robustness was evaluated by introducing small, deliberate variations in chromatographic parameters, such as the percentage of ethanol in the mobile phase (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The resolution between the enantiomers should remain > 2.0 under all varied conditions.
Summary of Validation Results
| Parameter | Result | Status |
| Specificity | Baseline resolution achieved; no interference observed. | Pass |
| Linearity (r²) | 0.999 for the (S)-enantiomer (LOQ to 1.0%)[1] | Pass |
| Accuracy (% Recovery) | 95.2% - 103.5% over three concentration levels. | Pass |
| Precision (%RSD) | Repeatability: 3.5%; Intermediate Precision: 4.8% | Pass |
| LOQ | 0.045 µg/mL (corresponds to 0.045% of a 1 mg/mL sample)[1][5] | Pass |
| LOD | 0.015 µg/mL (corresponds to 0.015% of a 1 mg/mL sample)[1][5] | Pass |
| Robustness | Resolution remained > 3.0 under all tested variations.[1] | Pass |
Conclusion
The chiral HPLC method described in this application note is specific, linear, accurate, precise, and robust for determining the enantiomeric purity of (R)-ethyl nipecotate. The use of an immobilized amylose-based CSP with a normal-phase mobile system provides excellent resolution and peak shape. The method has been successfully validated according to ICH guidelines and is suitable for quality control in both research and manufacturing environments.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. starodub.nl [starodub.nl]
- 7. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
Synthetic Routes to Serotonin and Noradrenaline Reuptake Inhibitors: A Detailed Guide for Drug Development Professionals
Introduction: The Dual-Action Mechanism of SNRIs
Serotonin-noradrenaline reuptake inhibitors (SNRIs) represent a cornerstone in the pharmacological management of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] Their therapeutic efficacy stems from a dual-action mechanism that involves the inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This concurrent elevation of serotonin and norepinephrine levels in the synaptic cleft can offer a broader spectrum of activity and potentially greater efficacy compared to single-action agents like selective serotonin reuptake inhibitors (SSRIs).[3] Prominent members of this class include venlafaxine, duloxetine, and milnacipran, each with a unique chemical architecture that dictates its synthetic accessibility and pharmacological profile.
This technical guide provides an in-depth exploration of the synthetic routes to these key SNRIs, offering detailed protocols, mechanistic insights, and a rationale for the experimental choices involved. The presented methodologies are curated for researchers, scientists, and drug development professionals, emphasizing scalability, stereochemical control, and analytical validation.
I. Synthetic Pathways to Venlafaxine
Venlafaxine is a phenethylamine derivative characterized by a cyclohexanol moiety.[4] Its synthesis is often approached via a convergent strategy that joins the cyclohexyl and the substituted phenethyl components.
A. Racemic Synthesis of Venlafaxine Hydrochloride
A common and industrially viable route to racemic venlafaxine commences with the condensation of 4-methoxyphenylacetonitrile and cyclohexanone. This is followed by reduction of the nitrile group and subsequent N-methylation.
Workflow for Racemic Venlafaxine Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Ethyl Piperidine-3-Carboxylate
Welcome to the technical support center for the synthesis of (R)-Ethyl piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving yield and enantioselectivity. Chiral piperidines are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing many therapeutic programs.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and practical field experience.
Troubleshooting Guide: Common Issues and Solutions
Low yield and poor stereoselectivity are common hurdles in the synthesis of (R)-Ethyl piperidine-3-carboxylate, which is most commonly achieved via the asymmetric hydrogenation of ethyl nicotinate.[1][3] This section addresses specific experimental challenges with their probable causes and actionable solutions.
| Observation/Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Conversion of Starting Material (Ethyl Nicotinate) | 1. Catalyst Poisoning: The nitrogen atoms in both the pyridine starting material and the piperidine product can act as Lewis bases and poison the precious metal catalyst (e.g., Pt, Pd, Rh, Ir).[1][2][4] 2. Insufficient Hydrogen Pressure/Temperature: The aromaticity of the pyridine ring requires significant energy to overcome for reduction.[1][5] 3. Impure Starting Materials or Solvents: Impurities, particularly sulfur-containing compounds, can deactivate the catalyst. | 1. Catalyst Protection: Perform the hydrogenation in an acidic solvent like glacial acetic acid. The acid protonates the nitrogen, preventing it from binding to and deactivating the metal center.[1][6] Ensure high-purity, degassed solvents and reagents are used. 2. Optimize Reaction Conditions: Systematically screen hydrogen pressure (typically 30-100 bar) and temperature (e.g., 40-80 °C).[5][6] Flow chemistry reactors can offer superior control over these parameters.[5][7] 3. Material Purification: Use high-purity ethyl nicotinate and solvents. If necessary, purify the starting material by distillation. |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Chiral Catalyst/Ligand: The choice of the chiral ligand is critical for achieving high enantioselectivity.[8] 2. Racemization: Harsh workup conditions (e.g., strongly acidic or basic) can potentially lead to racemization. 3. Ineffective Chiral Auxiliary: If using an auxiliary-based method, the auxiliary may not be providing sufficient steric hindrance to direct the hydrogenation.[6] | 1. Catalyst and Ligand Screening: Screen a variety of chiral catalysts and ligands (e.g., Rh-JosiPhos, Ir-MeO-Biphep, Ru-BINAP derivatives).[8] The optimal choice is often substrate-specific. 2. Mild Workup: Use mild conditions for product isolation. Neutralize acidic reaction mixtures carefully and avoid excessive heat. 3. Auxiliary Optimization: If applicable, consider alternative chiral auxiliaries that may offer better facial shielding of the pyridine ring.[6] |
| Formation of Side Products | 1. Partial Hydrogenation: Incomplete reduction can lead to the formation of tetrahydropyridine intermediates.[3][7] 2. N-Alkylation/Acylation: If using certain solvents or additives under harsh conditions, side reactions at the piperidine nitrogen can occur.[6] 3. Dehalogenation: If the starting pyridine is substituted with halogens, these can be removed during hydrogenation.[5] | 1. Drive Reaction to Completion: Increase reaction time, hydrogen pressure, or catalyst loading to favor the fully saturated piperidine product.[7] 2. Judicious Choice of Reagents: Select solvents and additives that are stable under the reaction conditions. For example, using acetaldehyde or acetic anhydride can intentionally lead to N-ethyl or N-acetyl piperidines, respectively.[6] 3. Catalyst Selection: In cases of halogenated pyridines, careful selection of the catalyst and conditions is necessary to preserve the halogen if desired. Sometimes, this side reaction can be used advantageously to achieve two transformations in one step.[5] |
| Difficult Product Isolation/Purification | 1. Catalyst Removal: Fine, heterogeneous catalysts (e.g., Pd/C, PtO₂) can be difficult to filter.[1] 2. Product Volatility: The product is a liquid ester, which may require careful distillation for purification.[9] 3. Formation of Salts: If an acidic solvent is used, the product will be in its salt form, which may complicate extraction. | 1. Filtration Aid: Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. Ensure the filter cake is not allowed to dry completely in the air, as it may be pyrophoric.[1] 2. Purification Technique: Purify the crude product by vacuum distillation or column chromatography. For non-volatile impurities, wiped-film evaporative distillation can be effective.[9] 3. Neutralization and Extraction: After catalyst removal, carefully neutralize the acidic solution with a base (e.g., NaHCO₃) and extract the product into an organic solvent like ethyl acetate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing (R)-Ethyl piperidine-3-carboxylate?
The most direct and widely studied method is the asymmetric hydrogenation of ethyl nicotinate using a chiral catalyst.[1][3][6] This approach is atom-economical and can provide high yields and enantioselectivity with proper optimization. Alternative methods include the resolution of racemic ethyl nipecotate using a chiral resolving agent like dibenzoyl-l-tartaric acid.[9][10]
Q2: My catalyst seems to die before the reaction is complete. What can I do?
Catalyst deactivation, or poisoning, is a significant challenge in pyridine hydrogenation due to the strong coordination of the nitrogen atom to the metal center.[1][4] The most effective countermeasure is to perform the reaction in an acidic medium, such as acetic acid. The acid protonates the pyridine nitrogen, preventing it from binding to the catalyst.[6] Ensure that your starting materials and hydrogen gas are of high purity to avoid other sources of catalyst poisons like sulfur compounds.[11]
Q3: How do I monitor the progress and determine the enantiomeric excess (ee) of my reaction?
Reaction progress can be monitored by techniques like GC-MS or ¹H NMR to observe the disappearance of the starting material and the appearance of the product. To determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column, is often effective for separating the enantiomers of piperidine derivatives.[12][13][14]
Q4: Is it necessary to use high-pressure equipment for this synthesis?
Yes, due to the stability of the aromatic pyridine ring, hydrogen pressures typically in the range of 30-100 bar are required for efficient hydrogenation.[5][6][15] This necessitates the use of a properly rated high-pressure reactor (autoclave) and adherence to all safety protocols for high-pressure reactions.
Q5: Can I purify the final product by distillation?
Yes, (R)-Ethyl piperidine-3-carboxylate is a liquid, and vacuum distillation is a common method for its purification.[9] However, ensure that all acidic or basic residues from the reaction and workup are removed prior to distillation to prevent degradation of the product at elevated temperatures.
Experimental Protocols & Methodologies
Protocol 1: Asymmetric Hydrogenation of Ethyl Nicotinate
This protocol is a generalized procedure based on common practices in the literature for the asymmetric hydrogenation of ethyl nicotinate.[1][6] Optimization of catalyst, solvent, pressure, and temperature is crucial for achieving high yield and enantioselectivity.
Materials:
-
High-pressure autoclave reactor with magnetic stirring
-
Ethyl nicotinate
-
Chiral catalyst (e.g., 5 mol% PtO₂, Pd(OH)₂/C, or a suitable homogeneous catalyst like [Ir(cod)Cl]₂ with a chiral ligand)
-
Solvent (e.g., glacial acetic acid or ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reactor Setup: In a glass liner for the autoclave, add the ethyl nicotinate (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere, add the degassed solvent (e.g., glacial acetic acid, 5-10 mL per gram of substrate). Carefully add the catalyst (e.g., 5 mol% PtO₂).
-
Sealing and Purging: Securely seal the reactor vessel. Purge the headspace 3-5 times with an inert gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitoring: Allow the reaction to proceed for the determined time (e.g., 16-24 hours), monitoring the hydrogen uptake if possible.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air; quench it with water immediately after filtration.[1]
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude (R)-Ethyl piperidine-3-carboxylate by vacuum distillation.
-
Analysis: Determine the purity by GC or NMR and the enantiomeric excess by chiral HPLC.
Visualizations
Synthesis Pathway
Caption: Asymmetric hydrogenation of ethyl nicotinate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. researchgate.net [researchgate.net]
- 10. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GT Digital Repository [repository.gatech.edu]
Technical Support Center: Purification of (R)-ethyl nipecotate hydrochloride
Welcome to the technical support center for the purification of (R)-ethyl nipecotate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this critical chiral building block. My approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve high purity and yield in your experiments.
Troubleshooting Guide: From Crude Reaction to Pure API Intermediate
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable causes and a step-by-step protocol for resolution.
Question 1: My final product has low enantiomeric excess (e.e.) after diastereomeric salt resolution. What went wrong?
Probable Causes:
-
Incorrect Chiral Resolving Agent or Stoichiometry: The choice and amount of the resolving agent, such as a tartaric acid derivative, are critical for efficient separation of diastereomeric salts.[1][2]
-
Suboptimal Crystallization Conditions: The solvent system, temperature gradient during cooling, and crystallization time directly impact the selective precipitation of the desired diastereomer.[2][3]
-
Incomplete Separation of Diastereomers: The physical separation (filtration) may not have been efficient, leading to contamination of the desired less-soluble salt with the more-soluble one.
-
Racemization: Although less common under standard resolution conditions, exposure to harsh pH or high temperatures for extended periods can potentially cause chiral inversion.[4]
Solutions & Protocol:
-
Verify the Resolving Agent: For resolving racemic ethyl nipecotate, chiral acids like Di-benzoyl-L-tartaric acid are commonly used to precipitate the (S)-enantiomer, leaving the (R)-enantiomer enriched in the mother liquor.[2] Ensure you are using the correct resolving agent for the enantiomer you wish to isolate.
-
Optimize Crystallization:
-
Solvent Screening: The ideal solvent should fully dissolve both the racemic base and the resolving agent at an elevated temperature but provide poor solubility for the desired diastereomeric salt at room temperature or below. Ethyl acetate is a common starting point.[3]
-
Controlled Cooling: Rapid cooling can trap impurities and the undesired diastereomer. Employ a slow, controlled cooling ramp (e.g., from 60°C to room temperature over 2-3 hours) followed by a hold at a lower temperature (e.g., 0-5°C) to maximize selective crystallization.[2]
-
-
Iterative Recrystallization: If a single crystallization gives insufficient e.e., a second or even third recrystallization of the diastereomeric salt from the same or a different solvent system can significantly enhance purity. Always check the e.e. of the mother liquor and the crystals to monitor progress.
-
Analytical Verification: Use Chiral HPLC to accurately determine the enantiomeric excess at each stage. This is a more reliable method than optical rotation for in-process checks.[5][6][7]
Question 2: After converting the resolved free base to the hydrochloride salt, my product is an oil or a sticky solid, not a crystalline powder. How can I fix this?
Probable Causes:
-
Residual Solvent: The presence of the extraction solvent (e.g., ethyl acetate, dichloromethane) can prevent crystallization.
-
Excess HCl: Using a significant excess of hydrochloric acid can lead to the formation of hygroscopic, non-crystalline material.
-
Presence of Water: Water can interfere with crystallization in organic solvents.
-
Impurity Interference: Chemical impurities from previous steps can act as crystallization inhibitors.
Solutions & Protocol:
-
Ensure Complete Solvent Removal: Before adding HCl, ensure the free base is a concentrated oil, free from extraction solvents. Use a rotary evaporator and, if necessary, a high-vacuum pump.
-
Stoichiometric HCl Addition:
-
Accurately determine the moles of your (R)-ethyl nipecotate free base.
-
Prepare a solution of HCl in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Add a stoichiometric amount (1.0 to 1.05 equivalents) of the HCl solution dropwise to a stirred solution of the free base at 0-5°C.
-
-
Induce Crystallization:
-
If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a small seed crystal from a previous successful batch if available.
-
Trituration with a non-polar solvent (e.g., hexane or heptane) can sometimes wash away oily impurities and induce solidification.
-
-
Recrystallization of the HCl Salt: Dissolve the crude HCl salt in a minimal amount of a hot polar solvent like isopropanol or ethanol and allow it to cool slowly. If solubility is too high, add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed, then heat until clear and cool slowly.
Workflow for Purification of (R)-ethyl nipecotate HCl
Caption: Purification workflow from racemic mixture to pure HCl salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to look for during the synthesis and purification of (R)-ethyl nipecotate? The most critical impurity is the undesired (S)-enantiomer. Other common byproducts can include unreacted starting materials from the synthesis of the nipecotic acid core, over-alkylated products, or byproducts from ring-opening, depending on the synthetic route. Analytical techniques like HPLC, GC-MS, and NMR are essential for identification.[8][9]
Q2: Which analytical method is best for determining chemical and enantiomeric purity? For enantiomeric purity, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard.[6][7] It provides excellent separation of enantiomers and allows for precise quantification. For chemical purity (assessing byproducts other than the enantiomer), standard reverse-phase HPLC with UV or MS detection is typically used. 1H NMR is excellent for confirming the compound's structure and identifying major impurities.[9][10]
Q3: How can I regenerate the (R)-ethyl nipecotate from the mother liquor after crystallizing the salt of the (S)-enantiomer? The mother liquor is now enriched with the desired (R)-enantiomer. To isolate it, first, perform an acid-base extraction.
-
Dilute the mother liquor (often in ethyl acetate) with more solvent if needed.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the remaining chiral acid and deprotonate the ethyl nipecotate hydrochloride, liberating the free base.
-
The free base will remain in the organic layer. Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the (R)-ethyl nipecotate free base as an oil.[1] This oil can then be converted to the hydrochloride salt.
Q4: My Chiral HPLC separation is poor. What parameters should I adjust? Poor resolution in chiral HPLC is a common challenge that can be systematically addressed.
Troubleshooting Chiral HPLC Resolution
Caption: Decision tree for troubleshooting poor chiral HPLC separation.
Start by optimizing the mobile phase. For amine-containing compounds like ethyl nipecotate, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (e.g., n-hexane:ethanol:diethylamine 80:20:0.1) is often critical to improve peak shape and achieve separation on polysaccharide-based columns.[5][7] If mobile phase optimization is insufficient, adjusting the column temperature or flow rate can also impact resolution.[11]
Data & Protocols
Table 1: Recommended Chiral HPLC Conditions
| Parameter | Condition | Rationale & Reference |
| Column | Immobilized amylose-based CSP (e.g., Chiralpak IA/IC) | Proven to be effective for separating ethyl nipecotate enantiomers.[5][6] |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | The hexane/alcohol system provides the necessary polarity, while DEA is a basic modifier that prevents peak tailing by interacting with residual silanols on the stationary phase.[7] |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for analytical HPLC. Can be reduced to improve resolution if necessary.[12] |
| Temperature | 25 °C (Ambient) | Temperature can affect selectivity; starting at ambient is standard.[6] |
| Detection | UV at 210-220 nm | The ester carbonyl group provides sufficient absorbance in the low UV range. |
Protocol 1: Recrystallization of (R)-ethyl nipecotate hydrochloride
-
Solvent Selection: Place a small amount of the crude hydrochloride salt in a test tube. Add a small volume of a solvent (e.g., isopropanol). If it dissolves readily at room temperature, the solvent is unsuitable. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk crude (R)-ethyl nipecotate HCl in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Stir and maintain the temperature near the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate. Avoid disturbing the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature and crystals have formed, place it in an ice bath or refrigerator (0-5 °C) for at least 1 hour to maximize precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether or ethyl acetate to remove residual soluble impurities. Dry the crystals under high vacuum to a constant weight.
-
Purity Analysis: Analyze the final product for chemical and enantiomeric purity using HPLC and NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 8. Ethyl nipecotate(5006-62-2) 1H NMR [m.chemicalbook.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Piperidine N-Protection Reactions
Welcome to the Technical Support Center for piperidine N-protection reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the crucial step of nitrogen protection on a piperidine ring. Here, we move beyond simple protocols to delve into the causality behind common experimental issues, offering field-proven insights in a direct question-and-answer format.
Section 1: Troubleshooting Incomplete Reactions
One of the most frequent challenges in piperidine N-protection is achieving complete conversion of the starting material. This section addresses common scenarios and provides actionable solutions.
Q1: My Boc-protection of a substituted piperidine is sluggish and incomplete, even with extended reaction times. What are the likely causes and how can I resolve this?
A1: Incomplete Boc-protection of piperidines often stems from a few key factors: steric hindrance, reagent quality, and suboptimal reaction conditions.
-
Steric Hindrance: The piperidine ring itself, especially with substituents near the nitrogen, can present significant steric bulk, hindering the approach of the di-tert-butyl dicarbonate (Boc₂O).[1] For highly hindered piperidines, increasing the reaction temperature may be necessary to provide sufficient energy to overcome the activation barrier. Gentle warming to 40-50°C can often drive the reaction to completion.[2]
-
Reagent Quality and Decomposition: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if not stored properly, leading to a buildup of internal pressure in the container due to CO₂ evolution.[3] It's crucial to use fresh or properly stored Boc₂O. A simple way to check for significant degradation is to observe if the reagent is a clear liquid or low melting solid; significant decomposition can lead to the formation of tert-butanol.[4][5]
-
Suboptimal Base and Solvent Choice: The choice of base and solvent is critical. While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in acetonitrile to enhance the reaction rate.[3][6] For substrates with poor solubility, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are effective.[7] In some cases, running the reaction under aqueous conditions with a base like sodium bicarbonate can be advantageous, especially if the starting material is a salt.[3][6]
-
pH Control: Maintaining the appropriate pH is crucial. The reaction requires a basic environment to deprotonate the piperidine nitrogen, making it nucleophilic. However, excessively high pH can lead to side reactions.
Section 2: Managing Side Reactions and Impurities
The formation of unintended byproducts can complicate purification and reduce yields. This section provides guidance on identifying and mitigating common side reactions.
Q2: After my Cbz-protection reaction, I'm observing an unexpected side product with a higher molecular weight. What could this be and how can I prevent it?
A2: A common side reaction in Cbz-protection using benzyl chloroformate (Cbz-Cl) under basic conditions is the formation of a urea byproduct. This occurs when the initially formed carbamate reacts with another molecule of the deprotonated piperidine.
To minimize this, consider the following:
-
Slow Addition of Reagent: Add the benzyl chloroformate slowly to the reaction mixture. This keeps the concentration of the electrophile low at any given time, favoring the desired reaction over the formation of the urea byproduct.
-
pH Control: Carefully control the pH of the reaction, typically maintaining it between 8 and 10.[8] A pH that is too high can increase the rate of side reactions.[8]
-
Alternative Reagents: Consider using alternative Cbz-donating reagents that are less prone to side reactions, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[9]
Q3: My reaction mixture for Boc-protection has a significant amount of unreacted Boc-anhydride and its byproducts, making purification difficult. How can I improve the work-up?
A3: Unreacted Boc₂O and its breakdown products can indeed complicate purification. Here are some strategies for a cleaner work-up:
-
Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate, can help to hydrolyze and remove excess Boc₂O.
-
Scavenger Resins: Employing a scavenger resin, such as an amine-functionalized resin, can be highly effective in removing unreacted electrophilic reagents like Boc₂O from the reaction mixture.
-
Optimized Stoichiometry: While a slight excess of Boc₂O is often used to ensure complete reaction, using a large excess can lead to purification challenges. Carefully optimizing the stoichiometry (e.g., 1.1 to 1.5 equivalents of Boc₂O) can minimize the amount of residual reagent.
Section 3: Deprotection Challenges
The removal of the protecting group is as critical as its installation. This section addresses common issues encountered during the deprotection step.
Q4: I'm experiencing incomplete Fmoc-deprotection of my piperidine-containing compound using standard piperidine in DMF. What adjustments can I make?
A4: Incomplete Fmoc removal is a known issue, particularly with sterically hindered substrates or when peptide aggregation occurs on a solid support.[10] Here are several strategies to overcome this:
-
Extended Reaction Time or Double Deprotection: Simply increasing the reaction time or performing a second deprotection step with fresh reagent can often drive the reaction to completion.[10]
-
Stronger Base Cocktail: For particularly stubborn Fmoc groups, a stronger base cocktail can be employed. A common and effective mixture is 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF.[10] DBU is a non-nucleophilic, sterically hindered base that can enhance the rate of deprotection.[11]
-
Alternative Bases: In some cases, piperidine can lead to side reactions. Alternatives like 4-methylpiperidine or piperazine can be effective substitutes.[12][13]
Q5: During the acid-catalyzed deprotection of a Boc-protected piperidine, I'm observing t-butylation of other functional groups in my molecule. How can I prevent this?
A5: The formation of a reactive tert-butyl cation during the acidic cleavage of a Boc group is a well-known cause of side reactions.[2] This cation can alkylate any available nucleophiles. To prevent this, the use of scavengers is highly recommended.[2]
-
Common Scavengers: Nucleophilic compounds are added to the deprotection reaction to "scavenge" or trap the tert-butyl cation.[2] Effective scavengers include:
-
Anisole or Thioanisole: These are commonly used to trap the carbocation.[3]
-
Triisopropylsilane (TIS): Often used in combination with trifluoroacetic acid (TFA).
-
A typical deprotection cocktail would be a solution of TFA in DCM containing a scavenger like TIS.
Visual Guides and Protocols
To further aid in your experimental design and troubleshooting, we have included the following diagrams and protocols.
Diagrams
dot digraph "Piperidine_N_Protection_Workflow" { graph [fontname="helvetica", fontsize=10, labelloc=t, label="General Workflow for Piperidine N-Protection", layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=8, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Start with\nPiperidine Substrate"]; Reagent_Prep [label="Prepare Protecting\nReagent & Base"]; }
subgraph "cluster_Reaction" { label="Reaction"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Reaction_Step [label="Combine Substrate, Reagent,\n& Base in Solvent"]; Monitoring [label="Monitor Reaction\n(TLC, LC-MS)"]; }
subgraph "cluster_Workup" { label="Work-up & Purification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Purify Product\n(Column Chromatography)"]; Characterization [label="Characterize Product\n(NMR, MS)"]; }
Start -> Reagent_Prep [style=invis]; Reagent_Prep -> Reaction_Step; Reaction_Step -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Reaction_Step [label="Incomplete"]; Workup -> Purification; Purification -> Characterization; } dot Caption: A generalized experimental workflow for the N-protection of piperidines.
dot digraph "Troubleshooting_Incomplete_Reaction" { graph [fontname="helvetica", fontsize=10, labelloc=t, label="Troubleshooting Incomplete N-Protection", layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=8, color="#5F6368"];
Start [label="Incomplete Reaction\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Quality\n(e.g., Boc₂O)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Temp [label="Increase Reaction\nTemperature"]; Change_Base [label="Use Stronger/Catalytic\nBase (e.g., DMAP)"]; Extend_Time [label="Extend Reaction\nTime"]; Check_Sterics [label="Assess Steric\nHindrance", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Reagents; Check_Reagents -> Check_Sterics [label="Reagents OK"]; Check_Reagents -> Start [label="Reagents Degraded\n(Replace & Restart)"]; Check_Sterics -> Increase_Temp [label="High Hindrance"]; Check_Sterics -> Change_Base [label="Moderate Hindrance"]; Increase_Temp -> Extend_Time; Change_Base -> Extend_Time; Extend_Time -> Success; } dot Caption: Decision-making workflow for troubleshooting incomplete piperidine N-protection reactions.
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of Piperidine
-
Dissolve the piperidine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a base, typically triethylamine (1.5 equiv). For less reactive substrates, 4-dimethylaminopyridine (DMAP) can be added as a catalyst (0.1 equiv).[3][6]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the solution. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected piperidine.
Protocol 2: General Procedure for Fmoc-Deprotection
-
Dissolve the Fmoc-protected piperidine derivative in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF.[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified or used directly in the next step.
Data Summary Table
| Protecting Group | Common Reagent(s) | Typical Base(s) | Deprotection Conditions | Common Issues |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), DMAP (cat.), NaHCO₃ | Strong acid (TFA, HCl)[2][3] | Incomplete reaction (steric hindrance), t-butylation side products during deprotection.[1][2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, K₂CO₃, TEA | Catalytic Hydrogenolysis (H₂, Pd/C)[8][14] | Urea byproduct formation, incomplete deprotection.[14] |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | NaHCO₃, Pyridine | Base (20% Piperidine in DMF)[11][15] | Incomplete deprotection, especially for hindered substrates.[10] |
References
- 1. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
Technical Support Center: Preventing Racemization During (R)-Ethyl Nipecotate Reactions
Welcome to the technical support center for (R)-ethyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during reactions involving this critical chiral building block. (R)-ethyl nipecotate is a valuable intermediate in the synthesis of many pharmaceutical compounds, and maintaining its enantiomeric purity is paramount.[1][2][3][4] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
Q1: My reaction with (R)-ethyl nipecotate resulted in a racemic mixture. What is the most likely cause?
The most common cause of racemization in reactions involving (R)-ethyl nipecotate is the presence of a base or acid, which can facilitate the formation of a planar enol or enolate intermediate at the chiral alpha-carbon.[5][6] This process effectively erases the stereochemical information at that center. The hydrogen atom on the carbon alpha to the carbonyl group of the ester is susceptible to abstraction, leading to this loss of chirality.
Q2: At what temperature does racemization of (R)-ethyl nipecotate become a significant issue?
There is no single temperature at which racemization begins; it is a kinetic process influenced by multiple factors, including the strength and concentration of any acid or base present, the solvent, and the reaction time.[7][8][9] However, higher temperatures generally accelerate the rate of racemization.[8][9] It is crucial to monitor temperature closely and use the lowest effective temperature for your reaction.
Q3: How can I accurately determine the enantiomeric purity of my (R)-ethyl nipecotate sample?
Chiral High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for determining the enantiomeric purity of ethyl nipecotate.[10][11] An immobilized amylose-based stationary phase can be effective for this separation.[10] Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified using standard achiral HPLC techniques.[12]
Q4: Are there any specific reagents known to cause racemization with this compound?
Strong bases are the primary culprits. Reagents like sodium hydroxide, potassium tert-butoxide, and even some strong amine bases can readily deprotonate the alpha-carbon, leading to racemization. Similarly, strong acidic conditions can also promote enolization and subsequent racemization.[5][6]
II. Troubleshooting Guides
Issue 1: Racemization during N-alkylation or N-acylation reactions.
Symptoms: You are performing a reaction to modify the piperidine nitrogen of (R)-ethyl nipecotate (e.g., alkylation with an alkyl halide or acylation with an acyl chloride) and observe a significant loss of enantiomeric purity in the product.
Root Cause Analysis: The base used to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride) or to deprotonate the piperidine nitrogen is likely strong enough to also deprotonate the alpha-carbon of the ester.
Solutions & Protocols:
1. Choice of Base is Critical: Opt for a sterically hindered, non-nucleophilic base.[13][14][15] These bases can effectively scavenge protons without readily abstracting the alpha-proton due to steric hindrance.
-
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene)
-
2,6-Lutidine
-
-
Bases to Avoid (in excess or at elevated temperatures):
-
Triethylamine (less hindered and can be problematic)
-
Pyridine
-
Strong inorganic bases like K₂CO₃ or NaOH
-
Experimental Protocol: N-Acylation with Minimal Racemization
-
Dissolution: Dissolve (R)-ethyl nipecotate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to minimize the rate of potential side reactions, including racemization.
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 to 1.1 equivalents) dropwise to the cooled solution. The slow addition helps to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent.
-
Purification: Purify the product using column chromatography.
-
Enantiomeric Purity Analysis: Analyze the enantiomeric excess of the purified product using chiral HPLC.
Issue 2: Racemization during reactions involving the ester functionality.
Symptoms: You are attempting a reaction at the ester group, such as hydrolysis, transesterification, or reduction, and are observing racemization.
Root Cause Analysis: The reaction conditions, particularly the use of strong nucleophiles/bases (for hydrolysis or transesterification) or harsh reducing agents, can create an environment conducive to enolate formation.
Solutions & Protocols:
1. Mild Hydrolysis Conditions: For ester hydrolysis, avoid strong bases like NaOH or KOH at elevated temperatures. Enzymatic hydrolysis can be an excellent alternative to maintain stereochemical integrity.
2. Controlled Transesterification: Use mild, non-basic catalysts for transesterification if possible.
3. Careful Reduction: When reducing the ester to the corresponding alcohol, use hydride reagents at low temperatures.
-
Recommended Reducing Agents:
-
Lithium aluminum hydride (LAH) in THF at -78 °C to 0 °C.
-
Sodium borohydride (NaBH₄) may be less reactive but can be effective, often in the presence of an additive like CaCl₂.
-
Experimental Protocol: Stereoretentive Ester Reduction
-
Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the LAH suspension to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve (R)-ethyl nipecotate (1 equivalent) in anhydrous THF and add it dropwise to the cooled LAH suspension.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at low temperature by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up and Purification: Allow the mixture to warm to room temperature, filter the aluminum salts, and concentrate the filtrate. Purify the resulting alcohol as needed.
-
Purity Analysis: Determine the enantiomeric purity of the resulting (R)-3-(hydroxymethyl)piperidine, potentially after derivatization, using chiral HPLC or GC.
III. Data and Visualization
Table 1: Selection of Bases for Reactions with (R)-Ethyl Nipecotate
| Base | Type | pKa of Conjugate Acid | Suitability for Preventing Racemization |
| N,N-Diisopropylethylamine (DIPEA) | Sterically Hindered Amine | ~10.75 | High - Steric bulk disfavors α-proton abstraction.[14] |
| Proton Sponge | Naphthalene Diamine | ~12.1 (in water) | High - Binds protons in a chelated manner.[15] |
| 2,6-Lutidine | Sterically Hindered Pyridine | ~6.7 | Moderate to High - Good for scavenging acid. |
| Triethylamine (TEA) | Tertiary Amine | ~10.75 | Moderate - Less sterically hindered than DIPEA; risk of racemization increases with temperature and reaction time. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 (pKa of HCO₃⁻) | Low to Moderate - Heterogeneous, but can still cause racemization, especially at elevated temperatures. |
| Sodium Hydroxide (NaOH) | Strong Inorganic Base | ~15.7 (pKa of H₂O) | Very Low - High risk of both racemization and ester hydrolysis. |
| Lithium diisopropylamide (LDA) | Strong, Hindered Amide Base | ~36 | Very Low - Specifically designed to be a strong, non-nucleophilic base for deprotonation. Will readily cause racemization.[14] |
Diagrams
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of (R)-ethyl nipecotate via a planar enolate intermediate.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting unexpected racemization in reactions.
IV. References
-
Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820. --INVALID-LINK--
-
Azar, R. S., & Abu-Lail, N. I. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry, 53(10), 1701–1714. --INVALID-LINK--
-
Steendam, R. R. E., Brouwer, W. B., Meekes, H., van der Meijden, M., & Vlieg, E. (2019). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 19(10), 5793–5797. --INVALID-LINK--
-
Cardoso, F. F., Steendam, R. R. E., Mazzotti, M., & Vlieg, E. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2996–3003. --INVALID-LINK--
-
Cardoso, F. F. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich. --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Azar, R. S., & Abu-Lail, N. I. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. --INVALID-LINK--
-
Heras, M., Bardají, E., & Albericio, F. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(08), 1039–1044. --INVALID-LINK--
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. --INVALID-LINK--
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from --INVALID-LINK--
-
LibreTexts. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. --INVALID-LINK--
-
Wikipedia. (n.d.). Non-nucleophilic base. In Wikipedia. Retrieved from --INVALID-LINK--
-
ten Cate, A. T., & Feringa, B. L. (2003). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen.
-
ResearchGate. (2025, August 7). Base catalyzed racemization of amino acid derivatives. Request PDF. --INVALID-LINK--
-
Subirós-Funosas, L., El-Faham, A., & Albericio, F. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. --INVALID-LINK--
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2020, December 24). Suitable Non Nucleophilic Base to use? r/OrganicChemistry. --INVALID-LINK--
-
BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. Request PDF. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from --INVALID-LINK--
-
Al-Mekhlafi, F. A., Al-Harrasi, A., & Csuk, R. (2022). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 27(19), 6543. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Preventing Racemization in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Liu, J., & Wibowo, C. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10335–10350. --INVALID-LINK--
-
LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. --INVALID-LINK--
-
Biosynth. (n.d.). R-(-)-Ethyl nipecotate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). ETHYL NIPECOTATE synthesis. Retrieved from --INVALID-LINK--
-
Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 198-201. --INVALID-LINK--
-
Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research, 781-784, 219-222. --INVALID-LINK--
-
Moher, E. D., Tripp, A. E., Creemer, L. C., & Vicenzi, J. T. (2004). Process for resolving racemic mixtures of piperidine derivatives. U.S. Patent Application No. 10/491,894.
-
Kuchar, M., & Scherman, D. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. --INVALID-LINK--
-
Sihauli Chemicals. (n.d.). R-Ethyl Nipecotate. Retrieved from --INVALID-LINK--
-
Moher, E. D., Tripp, A. E., Creemer, L. C., & Vicenzi, J. T. (2002). Process for resolving racemic mixtures of piperidine derivatives. World Intellectual Property Organization.
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. --INVALID-LINK--
-
BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, March 18). Ethyl nipecotate. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl (R)-(-)-3-Piperidinecarboxylate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). (-)-Ethyl nipecotate SDS, 25137-01-3 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Bhagwat, A. M., Ramakrishna, R., & Deshpande, P. B. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 348. --INVALID-LINK--
-
Fisher Scientific. (2022, August 3). SAFETY DATA SHEET - Ethyl nipecotate. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [PDF]. --INVALID-LINK--
-
Scientific.Net. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 198-201. --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl nipecotate. Retrieved from --INVALID-LINK--
References
- 1. R-(-)-Ethyl nipecotate | 25137-01-3 | FE44423 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. preprints.org [preprints.org]
- 10. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalytic Hydrogenation for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. Piperidine and its derivatives are cornerstone structural motifs in a vast number of pharmaceuticals and agrochemicals, making their efficient synthesis a critical task for researchers in drug development.[1][2] The catalytic hydrogenation of pyridine precursors is the most direct and atom-economical route to these valuable saturated heterocycles.[1]
However, this process, while conceptually simple, is fraught with challenges. The aromatic stability of the pyridine ring necessitates potent catalysts and often specific reaction conditions, while the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison, leading to sluggish or incomplete reactions.[3][4] Furthermore, for substrates bearing other reducible functional groups, achieving high chemoselectivity is a significant hurdle.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize their catalytic hydrogenation reactions for piperidine synthesis. It is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems encountered during the catalytic hydrogenation of pyridines. Each answer provides a systematic approach to identifying the root cause and implementing a validated solution.
Q1: My hydrogenation reaction is very slow or has completely stalled. What are the likely causes and how can I fix it?
A1: Sluggish or stalled reactions are the most common issues in pyridine hydrogenation. The root cause is almost always related to catalyst activity. Here’s how to diagnose and solve the problem.
Primary Cause: Catalyst Poisoning The lone pair of electrons on the nitrogen atom of both pyridine and the piperidine product can strongly adsorb to the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively blocking them from the substrate.[4] This is the most frequent cause of deactivation.
Solutions:
-
Acidic Additives: The most reliable solution is to add an acid to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to and poisoning the catalyst surface.[1][5]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes compensate for partial deactivation, especially if the poisoning is reversible.[5]
-
Use a Fresh Catalyst Batch: Catalysts can lose activity over time due to oxidation or improper storage. Always try running the reaction with a fresh batch of catalyst to rule out this variable.[7]
Secondary Causes & Solutions:
-
Insufficient Hydrogen Pressure: Ensure your high-pressure reactor is properly sealed and maintaining the target pressure. Some hydrogenations require significant pressure (5-70 bar) to overcome the aromaticity of the pyridine ring.[1][6] Efficient stirring is also crucial to ensure good gas-liquid mass transfer.[8]
-
Low Temperature: While milder conditions are often desired, some systems require thermal energy to proceed efficiently. If you are running the reaction at room temperature, consider gradually increasing it to 40-80°C, while monitoring for byproduct formation.[2][8]
-
Poor Substrate Solubility: If your pyridine derivative is not fully dissolved, the reaction will be rate-limited by dissolution. Consider a solvent system in which your substrate has better solubility.[7]
Here is a logical workflow for troubleshooting a stalled reaction:
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Q2: I'm observing byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation usually falls into two categories: incomplete reduction leading to intermediates, or over-reduction/ring-opening.
Problem 1: Presence of Partially Hydrogenated Intermediates (e.g., Dihydropyridines, Tetrahydropyridines)
-
Cause: This indicates an incomplete reaction. The causes are the same as for a stalled reaction (Q1): insufficient reaction time, low catalyst loading, or catalyst deactivation before the reaction reaches completion.[8]
-
Solution: Increase the reaction time and monitor by TLC, GC, or LC-MS. If the reaction stalls, it points towards catalyst deactivation, which can be addressed by adding more (fresh) catalyst or using acidic conditions from the start.[8]
Problem 2: Over-reduction and C-N Bond Cleavage (Ring Opening)
-
Cause: This occurs when the piperidine ring itself is cleaved by hydrogenolysis, leading to linear amines (e.g., pentylamines).[8] This is more common with high-energy catalysts like Raney Nickel and under harsh conditions (high temperatures and pressures).[3]
-
Solution:
-
Catalyst Choice: Switch to a more selective catalyst. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are renowned for their high activity in ring hydrogenation without promoting significant C-N bond cleavage.[2][8] Iridium-based catalysts have also shown excellent chemoselectivity.[9]
-
Milder Conditions: Reduce the temperature and/or pressure. Over-reduction is often a result of conditions that are too forcing.
-
Problem 3: Reduction of Other Functional Groups on the Substrate
-
Cause: Many functional groups (alkenes, alkynes, nitro groups, ketones, nitriles) are more easily reduced than the pyridine ring.[2] Achieving chemoselectivity is a major challenge.
-
Solution:
-
Catalyst Selection is Key:
-
To reduce a group without reducing the pyridine ring, Pd/C is often the catalyst of choice, especially for nitro group reductions.[5][10] The reaction must be run under mild conditions.
-
To reduce the pyridine ring without affecting other groups, a rhodium oxide (Rh₂O₃) catalyst under mild conditions (e.g., 5 bar H₂, 40°C) has shown broad functional group tolerance, preserving alcohols, amines, esters, and amides.[2] However, it will still reduce sensitive groups like olefins and ketones.[2]
-
-
Protecting Groups: For highly sensitive functionalities, consider using a protecting group strategy.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific pyridine hydrogenation?
A1: The choice depends on your substrate, desired selectivity, and available equipment.
| Catalyst | Typical Use Case | Advantages | Disadvantages |
| Pd/C | Hydrogenation of other functional groups without reducing the pyridine ring (e.g., nitro groups).[5] | Cost-effective, widely available. | Prone to poisoning by nitrogen; less active for pyridine ring reduction.[1][4] |
| PtO₂ (Adams' catalyst) | General-purpose pyridine hydrogenation, often for simple substrates. | Highly active, effective at room temperature with acid.[6] | Can be less selective with complex substrates; requires acidic media.[6] |
| Rh/C or Rh₂O₃ | Workhorse for selective pyridine hydrogenation. [2] | Highly active and selective for the pyridine ring; tolerates many functional groups; effective under mild conditions.[2][3] | Higher cost than Pd or Ni. |
| Ru-based | Effective for full hydrogenation, often under more forcing conditions.[5] | High activity. | May require higher temperatures/pressures; can cause over-reduction. |
| Raney Nickel | Industrial-scale synthesis of simple piperidines. | Very low cost. | Requires harsh conditions (high T & P); low selectivity; safety concerns with pyrophoric nature.[3] |
Q2: What is the role of the solvent in these reactions?
A2: The solvent plays multiple roles. It must, first and foremost, solubilize the starting material.[7] Protic solvents like alcohols (methanol, ethanol) or acids (acetic acid) are commonly used and can participate in the reaction mechanism. Acetic acid is particularly effective as it also serves to protonate the pyridine, preventing catalyst poisoning.[1][6] For some modern catalysts, solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be highly effective.[2]
Q3: Are there alternatives to using high-pressure hydrogen gas?
A3: Yes. For laboratories not equipped for high-pressure reactions, two excellent alternatives exist:
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule in place of H₂ gas. Common donors include formic acid, ammonium formate, or isopropanol, typically with a transition metal catalyst.[8] This approach often proceeds under milder, non-pressurized conditions.[11]
-
Electrocatalytic Hydrogenation: A more recent, sustainable approach uses water as the proton source in an electrochemical cell. This method can achieve quantitative conversion at ambient temperature and pressure, avoiding high-pressure H₂ gas entirely.[12][13]
Key Experimental Protocols
Safety First: All hydrogenation reactions using H₂ gas must be conducted in a well-ventilated fume hood, using a dedicated high-pressure reactor (e.g., a Parr shaker or autoclave) and appropriate safety shielding. Pyridine is a flammable, toxic liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15][16]
Protocol 1: General Procedure for Pyridine Hydrogenation using PtO₂ in Acetic Acid
This protocol is a robust starting point for the hydrogenation of many simple pyridine derivatives.[1][6]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution and extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent & Catalyst Addition: Add glacial acetic acid (5-10 mL) followed by the PtO₂ catalyst.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas to remove all air.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-60 bar).[6] Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours. Monitor hydrogen uptake if your system allows.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and carefully filter it through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional solvent.
-
Extraction & Isolation: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with your organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Navigating the Scale-Up of (R)-Ethyl Nipecotate Production
Welcome to the technical support center for the production of (R)-ethyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the challenges encountered during the scale-up of this critical chiral intermediate. (R)-ethyl nipecotate is a key building block in the synthesis of numerous pharmaceutical compounds, and its efficient, enantiomerically pure production is paramount.[1] This resource offers troubleshooting guidance and frequently asked questions to navigate the complexities of its synthesis and purification at scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for enantiomerically pure (R)-ethyl nipecotate, and what are their main scale-up challenges?
There are two primary strategies for producing (R)-ethyl nipecotate:
-
Asymmetric Synthesis: This approach directly creates the desired (R)-enantiomer, most commonly through the asymmetric hydrogenation of a prochiral precursor like ethyl nicotinate. The main challenge at scale is maintaining high enantioselectivity and catalytic activity.[2] Factors such as catalyst deactivation, sensitivity to reaction conditions (temperature, pressure, solvent), and the cost of chiral ligands and catalysts can be significant hurdles.[3][4]
-
Chiral Resolution: This method involves separating the (R)-enantiomer from a racemic mixture of ethyl nipecotate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5] Key challenges include selecting an effective and affordable resolving agent, optimizing crystallization conditions for high diastereomeric excess and yield, and efficiently recovering the resolving agent.[6]
Q2: My asymmetric hydrogenation is showing low enantioselectivity at a larger scale. What are the likely causes?
Low enantioselectivity upon scale-up can stem from several factors:
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the reaction.[7] A solvent that works well at the lab scale may not perform identically in a larger reactor due to differences in mass and heat transfer.
-
Catalyst Deactivation or Modification: The chiral catalyst may degrade or its structure may be altered under prolonged reaction times or slightly different conditions encountered at scale, leading to a loss of stereocontrol.[8]
-
Impurities: The presence of impurities in the starting material or solvent can poison the catalyst or interfere with the chiral induction.[9]
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can lead to poor interaction between the substrate, hydrogen, and the catalyst, affecting selectivity.[10]
Q3: I'm struggling to achieve high diastereomeric excess during the chiral resolution of racemic ethyl nipecotate. What should I investigate?
Achieving high diastereomeric excess is crucial for successful chiral resolution. If you are facing issues, consider the following:
-
Choice of Resolving Agent: Not all resolving agents are equally effective. For ethyl nipecotate, derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, have been shown to be effective.[5][11] It may be necessary to screen different resolving agents to find the optimal one for your specific conditions.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will have a significant difference in solubility between the two diastereomers. The use of an anti-solvent can sometimes be advantageous to induce precipitation of the desired salt.[5]
-
Crystallization Conditions: The rate of cooling, agitation speed, and seeding strategy all play a critical role in obtaining high diastereomeric purity.[12] Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic ethyl nipecotate can impact the efficiency of the resolution. Typically, a stoichiometry ranging from 0.5 to 1.0 equivalent of the resolving agent is used.[6]
Q4: What are the recommended analytical methods for determining the enantiomeric purity of (R)-ethyl nipecotate?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of ethyl nipecotate.[13] An efficient separation can be achieved using an immobilized amylose-based stationary phase. A typical mobile phase consists of a mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).[11][13]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the scale-up of (R)-ethyl nipecotate production.
Section 1: Asymmetric Hydrogenation
Problem 1.1: Low or Inconsistent Catalytic Activity
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Starting Materials: Ensure the purity of ethyl nicotinate and the solvent. Trace impurities can act as catalyst poisons. 2. Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Catalyst Deactivation | 1. Monitor Reaction Profile: Track the reaction progress over time. A sharp decrease in reaction rate may indicate catalyst deactivation. 2. Investigate Catalyst Stability: Evaluate the catalyst's thermal and chemical stability under the reaction conditions. Consider a more robust catalyst if necessary.[14] |
| Mass Transfer Limitations | 1. Improve Agitation: Increase the stirring rate to enhance the mixing of the gas, liquid, and solid phases. 2. Optimize Hydrogen Pressure: Ensure adequate hydrogen pressure to maintain saturation in the liquid phase. |
Problem 1.2: Decreased Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | 1. Solvent Screening: If enantioselectivity has dropped upon scale-up, consider re-screening solvents at the larger scale. Protic solvents can sometimes have a different effect on enantioselectivity compared to aprotic solvents.[7] 2. Solvent Purity: Use high-purity, dry solvents, as water content can affect the catalyst performance. |
| Temperature Fluctuations | 1. Precise Temperature Control: Ensure the reactor's temperature control system is accurate and maintains a stable temperature. Even small variations can impact enantioselectivity.[10] |
| Incorrect Catalyst Loading | 1. Optimize Catalyst-to-Substrate Ratio: A lower or higher catalyst loading than optimal can sometimes affect the stereochemical outcome. |
Section 2: Chiral Resolution and Crystallization
Problem 2.1: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Solubility Studies: Conduct solubility studies of both diastereomeric salts in different solvents to identify a system with a large solubility difference. 2. Anti-Solvent Addition: Experiment with the controlled addition of an anti-solvent to induce selective precipitation of the desired salt.[5] |
| Incomplete Crystallization | 1. Extended Crystallization Time: Allow sufficient time for the crystallization to reach equilibrium. 2. Optimized Cooling Profile: Implement a gradual cooling profile to maximize the recovery of the desired diastereomer. |
| Formation of Oils or Gums | 1. Adjust Concentration: The concentration of the substrate and resolving agent may be too high. Try a more dilute solution. 2. Modify Solvent System: The solvent may not be appropriate for crystallization. Experiment with different solvent mixtures. |
Problem 2.2: Poor Diastereomeric Purity of the Crystallized Salt
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Diastereomers | 1. Slower Cooling Rate: Employ a very slow cooling rate to allow for selective crystallization of the less soluble diastereomer.[12] 2. Seeding: Introduce seed crystals of the pure desired diastereomer to promote its crystallization. |
| Insufficient Number of Recrystallizations | 1. Multiple Recrystallizations: It may be necessary to perform one or more recrystallizations to achieve the desired diastereomeric purity.[5] |
| Incorrect Solid-Liquid Separation | 1. Efficient Filtration and Washing: Ensure that the filtered solid is washed with a cold solvent in which the diastereomeric salt has low solubility to remove the mother liquor containing the undesired diastereomer. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Ethyl Nipecotate
This protocol provides a general method for the determination of the enantiomeric purity of ethyl nipecotate.
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA or equivalent).
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should be well-resolved. Calculate the enantiomeric excess (% ee) using the peak areas of the (R)- and (S)-enantiomers.[11][13]
Protocol 2: General Procedure for Chiral Resolution of Racemic Ethyl Nipecotate
This protocol outlines a general approach for the resolution of racemic ethyl nipecotate using a chiral resolving agent.
-
Dissolution: Dissolve racemic ethyl nipecotate (1 equivalent) in a suitable solvent (e.g., ethanol).[5]
-
Addition of Resolving Agent: Add the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid, 0.5-1.0 equivalent) to the solution.
-
Heating: Gently heat the mixture to ensure complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature or below to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the solid with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the diastereomeric salt under vacuum.
-
Analysis: Determine the diastereomeric purity of the salt by a suitable method (e.g., HPLC or NMR).
-
Liberation of the Free Base: Treat the purified diastereomeric salt with a base (e.g., sodium bicarbonate) to liberate the enantiomerically enriched ethyl nipecotate.
-
Extraction: Extract the free base into an organic solvent and isolate the product.
Visualizations
Workflow for Scale-Up of (R)-Ethyl Nipecotate Production
Caption: A generalized workflow for the scale-up of (R)-ethyl nipecotate production.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 14. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins [mdpi.com]
Technical Support Center: Removing Residual Catalysts from Piperidine Compounds
Welcome to the technical support center dedicated to the complex challenge of removing residual transition metal catalysts from piperidine-containing compounds. For researchers in pharmaceutical and fine chemical synthesis, achieving the required levels of purity is paramount for biological activity, safety, and regulatory compliance. The unique properties of the piperidine moiety, specifically the Lewis basicity of its nitrogen atom, often lead to strong coordination with residual metal species, transforming a seemingly routine purification into a significant experimental hurdle.[1]
This guide provides field-proven insights, detailed troubleshooting protocols, and data-driven recommendations to help you navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring you are equipped not just with steps to follow, but with the knowledge to adapt and optimize these methods for your specific system.
Frequently Asked Questions (FAQs)
Q1: What makes removing residual catalysts from piperidine compounds particularly challenging? A1: The primary challenge stems from the nitrogen atom within the piperidine ring. This nitrogen is a Lewis base, which can form strong coordinate bonds with electron-deficient transition metal catalysts like palladium (Pd), ruthenium (Ru), and rhodium (Rh).[1] This chelation effect can keep the metal solubilized in the product phase, rendering simple methods like filtration or standard crystallization ineffective.
Q2: What are the primary methods for removing these residual catalysts? A2: The most common and effective strategies involve:
-
Adsorption: Using solid-supported materials with a high affinity for the target metal. This includes specialized metal scavengers (functionalized silica or polymers) and activated carbon.[2][3]
-
Filtration: Primarily used for heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) or to remove the solid scavenger after treatment. It is often performed using a filter aid like Celite®.[1][3]
-
Crystallization: This can be effective if the catalyst impurities remain in the mother liquor. The efficiency can sometimes be improved by using additives that enhance the solubility of the metal species.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the catalyst into a separate phase from the product.[3]
-
Chromatography: Column chromatography is often used but may not be sufficient on its own to reach the stringent low parts-per-million (ppm) levels required for active pharmaceutical ingredients (APIs).[1][3]
Q3: What are the regulatory limits for residual metals in pharmaceutical products? A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities.[4] For a Class 2B metal like palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This often translates to a concentration limit of 10 ppm in the final API, assuming a standard daily dose of 10 grams, though this can be adjusted based on the actual dosage.[1][5]
Q4: How do I choose the most suitable removal method for my specific compound and catalyst? A4: The optimal choice depends on several factors: the nature of your piperidine compound (solubility, stability), the specific catalyst used (e.g., Pd(0) vs. Pd(II), Grubbs catalyst), the reaction solvent, and the target purity level. A logical workflow, as detailed in the next section, is the best approach to making this determination.
Q5: Which analytical techniques are recommended for quantifying residual metal content? A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurate and sensitive quantification of trace metals in pharmaceutical samples.[6] Other techniques like Atomic Absorption Spectroscopy (AAS) can also be used. For high-throughput screening, colorimetric methods may offer a rapid, albeit less precise, assessment.[1][6]
Decision-Making Workflow for Catalyst Removal
To streamline the selection of a purification strategy, we have developed a logical decision tree. This workflow guides the user from the initial state of the reaction mixture to a final, purified product, incorporating key decision points and troubleshooting loops.
Caption: Decision tree for selecting a catalyst removal method.
Troubleshooting Guides & Protocols
Section 1: Palladium (Pd) Removal
Palladium is the most common catalyst for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) used to synthesize complex piperidine-containing molecules.
Troubleshooting Scenario #1: High Palladium Levels After Filtering Heterogeneous Pd/C
-
Issue: You used palladium on carbon (Pd/C), filtered the reaction mixture through a Celite pad, but ICP-MS analysis of the filtrate shows Pd levels are still unacceptably high.
-
Root Cause: This almost always indicates that palladium has "leached" from the solid carbon support and is now a soluble, homogeneous species in your solution. The basic nitrogen of the piperidine can promote this leaching.
-
Solution: You must now treat the filtrate as if you had used a homogeneous catalyst from the start. Proceed directly to a scavenging protocol.
Troubleshooting Scenario #2: Palladium Scavenger is Ineffective
-
Issue: You've treated your solution with a metal scavenger, but residual palladium levels remain high.
-
Root Causes & Solutions:
-
Incorrect Scavenger Choice: The residual palladium may be in an oxidation state (e.g., Pd(0)) that does not bind effectively to your chosen scavenger (e.g., one designed for Pd(II)).
-
Product Interference: The amine groups on your piperidine product are competing with the scavenger for the palladium binding sites.[1]
-
Solution: Increase the equivalents of the scavenger, increase the reaction time or temperature, or switch to a scavenger with a higher binding affinity for palladium.
-
-
Variable Palladium Species: Batch-to-batch inconsistency can arise if the work-up procedure is not standardized, leading to different mixtures of palladium species.[3]
-
Solution: Implement a pre-treatment step. A mild oxidation (e.g., air sparging) or reduction can sometimes convert the palladium into a single, more easily removed species before scavenging.[3]
-
-
Experimental Protocols (Palladium)
Protocol 1: Filtration of Heterogeneous Pd/C [1]
-
Preparation: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. Pre-wet the pad with the reaction solvent.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity and prevent product precipitation on the filter.
-
Filtration: Gently pour the diluted mixture onto the Celite® pad.
-
Washing: Wash the pad thoroughly with additional fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washings. Take an aliquot for metal analysis before proceeding with further work-up.
Protocol 2: Scavenging with Silica-Based Scavengers [1][3]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Selection: Based on screening, select an appropriate scavenger (e.g., SiliaMetS® Thiol for Pd(II), SiliaMetS® DMT for broader spectrum).
-
Addition: Add the scavenger, typically 2-4 equivalents relative to the initial amount of palladium catalyst used.
-
Agitation: Stir the mixture at room temperature or with gentle heating (40–60 °C) for 2–18 hours. Optimal time and temperature should be determined experimentally for your specific system.[3]
-
Filtration: Remove the solid scavenger-metal complex by filtration through a 0.45 µm filter or a small pad of Celite®.
-
Washing & Concentration: Wash the filter cake with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit the final product for ICP-MS analysis to confirm palladium levels are within the required limits.
Section 2: Ruthenium (Ru) Removal
Ruthenium catalysts, like the Grubbs and Hoveyda-Grubbs catalysts, are workhorses for olefin metathesis but are notoriously difficult to remove completely from polar, nitrogen-containing products.[7][8]
Troubleshooting Scenario: Low Scavenging Efficiency for Ruthenium
-
Issue: Standard scavenging protocols are failing to reduce Ru levels to below the target limit (<10 ppm).
-
Root Causes & Solutions:
-
Strong Chelation: The product itself may be a strong ligand for ruthenium, making it difficult for the scavenger to compete. This is common for polar products with high Ru affinity.[9]
-
Insufficient Reaction Conditions: Ruthenium scavenging often requires more forcing conditions than palladium scavenging.
-
Solution: Experiment with higher temperatures (e.g., up to 80 °C) and longer reaction times (16+ hours) to improve efficiency.[8]
-
-
Experimental Protocol (Ruthenium)
Protocol 3: High-Efficiency Scavenging for Ruthenium [2][8]
-
Solvent & Dissolution: Dissolve the crude product from the metathesis reaction in a suitable solvent like Dichloromethane (DCM) or Toluene.
-
Scavenger Selection: The preferred scavenger for many ruthenium catalysts is silica-bound DMT (e.g., SiliaMetS® DMT), which shows high affinity for Ru.[2] Alternatively, use a scavenger identified from a screening study.
-
Addition: Add a higher amount of scavenger, typically 4-8 equivalents relative to the initial catalyst loading.[8]
-
Agitation & Heating: Stir the mixture vigorously at an elevated temperature (e.g., 60-80 °C) for 16-24 hours. Monitor the reaction by TLC to ensure product stability.
-
Filtration: Cool the mixture to room temperature and filter through a silica gel plug (e.g., 200 mg silica per 1 mg of catalyst).[9] This helps capture any fine scavenger particles and residual polar ruthenium species.
-
Work-up & Analysis: Wash the silica plug with fresh solvent, concentrate the filtrate, and submit the final compound for ICP-MS analysis.
Data Summary Tables
Table 1: Comparison of Common Metal Scavengers
| Scavenger Type | Functional Group | Best For | Good For | Source |
| SiliaMetS® DMT | Dimercaptotriazine | Pd , Ru , Rh , Ag, As, Au, Ir, Ni, Os, Pt | Cd, Co, Cu, Fe | [2] |
| SiliaMetS® Thiol | Thiol (Mercaptopropyl) | Pd, Pt, Ag, Hg, Ru | Cu, Os, Sc | [7][8] |
| SiliaMetS® Diamine | Ethylenediamine | Cr, Pd , Pt, W, Zn | Co, Cu, Fe, Ru | [2] |
| Activated Carbon | N/A (Adsorbent) | Rh , Pd | General purpose, less selective | [2][11] |
Table 2: Typical Process Parameters for Catalyst Removal
| Method | Key Parameters | Typical Values | Notes |
| Metal Scavenging | Scavenger Equivalents | 2 - 8 eq. (relative to catalyst) | Higher equivalents needed for difficult metals like Ru. |
| Temperature | 20 - 80 °C | Higher temperatures can increase kinetics but risk product degradation. | |
| Time | 2 - 24 hours | Longer times are often required for complete removal. | |
| Activated Carbon | Carbon Loading | 5 - 20 % w/w (relative to product) | Use the minimum effective amount to avoid product loss.[3] |
| Temperature | 20 - 60 °C | Varies by application. | |
| Time | 1 - 18 hours | Dependent on the specific system. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. apeiron-synthesis.com [apeiron-synthesis.com]
- 10. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 11. Selective adsorption and removal of rhodium (Rh) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: (R)-Ethyl piperidine-3-carboxylate hydrochloride
This guide is designed for researchers, chemists, and pharmaceutical development professionals to address common stability challenges encountered with (R)-Ethyl piperidine-3-carboxylate hydrochloride. Our goal is to provide practical, scientifically-grounded solutions to ensure the integrity of your starting materials and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the stability and handling of this compound.
Q1: My material is a yellowish liquid, but the specification sheet says it should be a white solid. Is it degraded?
A1: Not necessarily. While the pure freebase, (R)-Ethyl piperidine-3-carboxylate, is often described as a colorless to light yellow liquid[1][2], the hydrochloride salt is typically a solid. However, its appearance can be affected by trace impurities or residual solvent. The critical factor is its purity as determined by analytical methods like NMR or HPLC, not just its physical appearance. However, a significant color change upon storage may indicate degradation and warrants further investigation.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a freezer, under -20°C, and under an inert atmosphere (e.g., argon or nitrogen).[3][4] This minimizes exposure to the two primary degradation factors: moisture and heat.[5]
Q3: Is this compound hygroscopic?
A3: Yes, as an amine hydrochloride salt, it is susceptible to absorbing moisture from the air (hygroscopicity).[5][6] Water absorption is a critical issue as it can facilitate the primary degradation pathway: ester hydrolysis.
Q4: I'm seeing a new peak in my HPLC analysis after storing the compound for a few months. What could it be?
A4: The most likely impurity is (R)-Piperidine-3-carboxylic acid, the product of ester hydrolysis.[7][8] This occurs when the ethyl ester group reacts with water. The presence of this acidic impurity can interfere with subsequent reactions, particularly those sensitive to pH or those involving coupling agents.
Q5: Can the compound racemize during my reaction?
A5: The chiral center at the C3 position is potentially susceptible to racemization (loss of stereochemical purity) under basic conditions. While the hydrochloride salt is acidic and thus protective, if the free base is generated and exposed to strong bases or prolonged heating, racemization can occur. Maintaining control over pH is crucial in all downstream applications.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common experimental issues related to the stability of this compound.
Issue 1: Inconsistent Yields or Failed Reactions
You observe that reactions using a new or older batch of the reagent are giving significantly lower yields than expected, or are failing completely.
-
Probable Cause: The reagent has degraded, leading to a lower effective concentration of the active starting material. The primary degradant, (R)-Piperidine-3-carboxylic acid, may also be interfering with the reaction chemistry.
-
Diagnostic Workflow:
-
Purity Re-assessment: Do not assume the purity stated on the bottle is still accurate. Before use, perform a quantitative NMR (qNMR) or HPLC analysis to determine the current purity of the reagent.
-
Moisture Content Analysis: Perform a Karl Fischer titration to determine the water content. Elevated water content is a strong indicator of improper storage and a high risk of hydrolysis.
-
Identify Impurities: Use LC-MS to identify the mass of the main impurity peak. A mass corresponding to the hydrolyzed acid (C₆H₁₁NO₂, MW: 129.16 g/mol ) confirms degradation.
-
-
Solutions:
-
Purification: If degradation is minor (<5%), the material can sometimes be salvaged by removing the absorbed water. This can be attempted by dissolving the compound in an anhydrous solvent (like toluene) and removing the solvent under vacuum (azeotropic drying), followed by storage over a strong desiccant (e.g., P₂O₅) in a vacuum desiccator. Note: This is not always effective.
-
Discard: If degradation is significant (>5-10%), it is highly recommended to discard the batch and use a fresh, verified lot to ensure reproducible results. The cost of a failed experiment often outweighs the cost of the reagent.
-
Issue 2: Unexpected Side Products in Amide Coupling Reactions
When attempting to perform an amide coupling with the secondary amine of the piperidine ring, you isolate an unexpected side product or experience low conversion.
-
Probable Cause: The presence of the (R)-Piperidine-3-carboxylic acid impurity is interfering. In a typical carbodiimide-mediated coupling (e.g., using EDC/HOBt), the carboxylic acid impurity will be activated alongside your desired acid, leading to the formation of undesired amide byproducts.
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for amide coupling reactions.
-
Preventative Measures:
-
Strict Stoichiometry: Always use a fresh, high-purity lot of the reagent for sensitive reactions.
-
Pre-reaction Check: Make it a standard laboratory practice to run a quick purity check (e.g., TLC or rapid HPLC) on amine inputs before committing them to a large-scale reaction.
-
Part 3: Key Stability Pathways & Analytical Protocols
A fundamental understanding of how the molecule degrades is key to preventing it.
Primary Degradation Pathway: Ester Hydrolysis
The most significant stability issue is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is catalyzed by acid or base and is accelerated by the presence of water.[7][8]
Caption: Primary hydrolytic degradation of the title compound.
Protocol 1: Standard HPLC Purity Assessment
This protocol provides a general method for assessing the purity of (R)-Ethyl piperidine-3-carboxylate HCl and detecting the primary hydrolytic degradant.
| Parameter | Condition |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |
-
Expected Elution: The more polar carboxylic acid impurity will elute earlier than the parent ester compound.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is essential to confirm that the stereocenter has not racemized.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H or equivalent) |
| Mobile Phase | Isocratic, e.g., Hexane:Isopropanol:Diethylamine (80:20:0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Sample Prep | 1 mg/mL in mobile phase. Note: Neutralize the HCl salt with a slight excess of base (e.g., TEA) and filter before injection. |
-
Interpretation: Compare the peak areas of the (R)- and (S)-enantiomers to calculate the enantiomeric excess (ee%). A significant peak for the (S)-enantiomer indicates racemization.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]
- 5. fishersci.es [fishersci.es]
- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. thieme-connect.de [thieme-connect.de]
Technical Support Center: Analytical Challenges in Quantifying Enantiomeric Excess of Ethyl Nipecotate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. Ethyl nipecotate is a critical chiral building block in the synthesis of many pharmaceutical compounds.[1][2][3] Accurately determining its enantiomeric excess (% ee) is not just an analytical requirement but a cornerstone of quality control and regulatory compliance.
This guide is structured to address the most pressing challenges you may face, moving from common questions to in-depth, technique-specific troubleshooting. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying the enantiomeric excess of ethyl nipecotate?
The two most prevalent and effective methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[4][5]
-
Chiral HPLC is often the method of choice due to its wide applicability and the fact that derivatization is generally not required.[6] Polysaccharide-based chiral stationary phases (CSPs) have proven highly effective for this separation.[1][2][7]
-
Chiral GC can also be used and offers high resolution, but typically requires the ethyl nipecotate to be derivatized first to increase its volatility and reduce interactions with the column.[3][6]
Q2: I'm seeing significant peak tailing in my chromatogram. What is the cause and how can I fix it?
This is the most common issue when analyzing basic compounds like ethyl nipecotate. The tailing is caused by a secondary interaction between the basic secondary amine group on your analyte and acidic residual silanol groups on the silica surface of the HPLC column.[8][9][10]
To fix this, you need to suppress this interaction by:
-
Adding a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA). This additive competes with your analyte for the active silanol sites, resulting in more symmetrical peaks.[1][9]
-
Operating at a lower pH to protonate the silanol groups, minimizing their ability to interact with the basic analyte.[8][10]
-
Using a modern, high-purity, or end-capped column where the number of free silanol groups is significantly reduced.[8][10]
Q3: My chiral column used to provide excellent resolution for my standards, but now the separation is poor. What should I investigate?
A decline in performance of a reliable method often points to column contamination or degradation.[11]
-
Column Memory Effect: The column may have adsorbed additives from previous runs, which can interfere with the current separation.[12][13] This is particularly common in chiral separations where methods are highly specific.
-
Contamination: Strongly adsorbed impurities from your samples may have accumulated at the head of the column, altering the stationary phase's properties.
-
Phase Degradation: Although rare with modern immobilized CSPs, using incompatible solvents or harsh conditions can damage the chiral selector.[11]
Troubleshooting Steps: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions). For immobilized polysaccharide columns, solvents like DMF or THF can sometimes restore performance.[12] If this fails, the column may need to be replaced. Always dedicate a specific column to a single method to avoid such issues.[13]
Q4: Is derivatization necessary to analyze ethyl nipecotate?
It depends on your chosen technique.
-
For Chiral HPLC , derivatization is typically not required. The separation is achieved directly on the chiral stationary phase.[1][2]
-
For Chiral GC , derivatization is highly recommended and often necessary.[6] The process converts the polar amine into a less polar, more volatile derivative, leading to better peak shape and thermal stability. A common approach is the formation of Mosher amides.[3]
In-Depth Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC on a polysaccharide-based CSP is the premier method for ethyl nipecotate. Success hinges on controlling the delicate stereospecific interactions between the enantiomers and the chiral stationary phase.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
This indicates that the chiral recognition mechanism is not effective. The solution involves systematically optimizing your method.
Protocol: Systematic Method Development for Ethyl Nipecotate
This protocol is based on a validated method for separating ethyl nipecotate enantiomers.[1][2][7]
-
Select an Appropriate Column: Start with an immobilized amylose-based CSP, such as a Chiralpak® IA, IB, or IC column. These have demonstrated excellent selectivity for this compound class.[1][7]
-
Prepare the Mobile Phase:
-
The primary mobile phase consists of a non-polar solvent (n-hexane) and an alcohol modifier (ethanol or isopropanol). The ratio of these components is the most critical factor for achieving resolution. Start with a ratio of 90:10 (n-hexane:ethanol).
-
Crucially, add a basic additive. Add diethylamine (DEA) to a final concentration of 0.1% (v/v) to the entire mobile phase. This is non-negotiable for achieving good peak shape.[1][2]
-
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Optimization:
-
If resolution is poor, systematically adjust the ethanol concentration. Decrease it to 5% or increase it to 20%. A lower percentage of alcohol generally increases retention and can improve resolution, but run times will be longer.
-
If peaks are resolved but the resolution factor (Rs) is low (<1.5), try lowering the column temperature. Decreasing the temperature from 25 °C to 15 °C can enhance the enantioselective interactions, thereby increasing resolution.[1][2]
-
-
System Suitability: Before analyzing samples, inject a racemic standard (a 50:50 mix of both enantiomers) at least five times. The resolution factor (Rs) must be greater than 1.5, and the relative standard deviation (RSD) for peak areas should be less than 2.0%.
Validated Method Example
The following conditions have been shown to provide excellent separation (Rs = 3.59) for ethyl nipecotate enantiomers.[1][2][7]
| Parameter | Condition |
| Column | Immobilized amylose-based CSP |
| Mobile Phase | n-hexane: ethanol: diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV |
Chiral Gas Chromatography (GC)
While less common than HPLC for this application, GC is a powerful alternative, especially when high sensitivity is required. The primary challenge is the analyte's polarity and low volatility.
Problem: No Peaks, or Broad, Tailing Peaks
This is an expected outcome for underivatized ethyl nipecotate. The secondary amine functionality leads to strong, undesirable interactions with the column and poor chromatographic performance.
Solution: Derivatization
You must convert the ethyl nipecotate into a more volatile and thermally stable derivative before injection. This is a critical, non-skippable step.
Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) - A General Approach
This protocol describes a common method for acylating amines to make them suitable for GC analysis. For determining enantiomeric excess, a chiral derivatizing agent like Mosher's acid chloride is often used to form diastereomers that can be separated on a standard achiral column.[3] However, for separation on a chiral GC column, an achiral derivatization is sufficient.
-
Sample Preparation: Dissolve a precise amount of the ethyl nipecotate sample (e.g., 1-2 mg) in a dry, aprotic solvent like dichloromethane (DCM) or acetonitrile (200 µL) in a vial.
-
Derivatization Reaction:
-
Add a suitable base, such as pyridine or triethylamine (~1.2 equivalents).
-
Add trifluoroacetic anhydride (TFAA) (~1.5 equivalents) dropwise while cooling the vial in an ice bath.
-
Allow the reaction to warm to room temperature and proceed for 30-60 minutes.
-
-
Workup: Quench the reaction carefully with water. Extract the organic layer containing the derivatized product, dry it over anhydrous sodium sulfate, and dilute to an appropriate concentration for GC injection.
-
GC Analysis:
-
Column: Use a chiral GC column, typically one with a cyclodextrin-based stationary phase (e.g., a BETA DEX™ or GAMMA DEX™ phase), which are effective for separating a wide range of enantiomers.[14][15]
-
Temperature Program: Start with an optimized temperature program. For example: initial temp 60°C, hold for 2 min, ramp at 5°C/min to 220°C, and hold for 5 min.[3] The exact program must be optimized for your specific derivative and column.
-
Injector/Detector: Use an injector temperature of 250°C and an FID detector at 250°C.[3]
-
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. academic.oup.com [academic.oup.com]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. gcms.cz [gcms.cz]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperidine Hydrochloride
Welcome to the Technical Support Center for handling piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging compound. The inherent hygroscopicity of piperidine hydrochloride can significantly impact experimental accuracy, reproducibility, and the overall integrity of your results.[1][2][3][4][5] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure you can manage moisture-related challenges effectively.
Understanding the Challenge: Why is Piperidine Hydrochloride Hygroscopic?
Piperidine hydrochloride is the salt formed from the neutralization of the organic base piperidine with hydrochloric acid. The presence of the chloride ion and the polar nature of the salt make it prone to absorbing moisture from the atmosphere.[6] This "water-seeking" behavior, known as hygroscopicity, can lead to a cascade of experimental problems if not properly managed.
Frequently Asked Questions (FAQs)
Q1: I received a new bottle of piperidine hydrochloride, and it's already clumpy. Is it still usable?
A1: Clumping is a clear indication of water absorption.[7] While the material may still be chemically piperidine hydrochloride, the presence of water can significantly affect its properties. For non-critical applications, you might be able to use it after breaking up the clumps with a spatula.[7] However, for reactions requiring precise stoichiometry or anhydrous conditions, the absorbed water will introduce inaccuracies. It is highly recommended to dry the material before use or, for the most sensitive applications, use a fresh, unopened container.
Q2: How does absorbed moisture affect my experiments when using piperidine hydrochloride?
A2: The impact of moisture can be multifaceted:
-
Inaccurate Weighing: A significant portion of the measured mass may be water, leading to the use of less piperidine hydrochloride than intended. This directly affects molar ratio calculations and can lead to incomplete reactions or lower yields.
-
Reaction Kinetics and Pathways: Water can act as a competing nucleophile or base in many organic reactions, potentially leading to unwanted side reactions or altering the reaction rate.
-
Solubility Issues: The presence of water can change the solubility profile of the salt in organic solvents.
-
Degradation: In some cases, the presence of water, especially at elevated temperatures, can contribute to the degradation of the compound or other reagents in the reaction mixture.
Q3: What is the ideal storage condition for piperidine hydrochloride?
A3: Proper storage is the first line of defense against moisture absorption. The ideal storage conditions are:
-
Airtight Containers: Always store piperidine hydrochloride in a tightly sealed container to minimize exposure to the atmosphere.[7]
-
Desiccator: For long-term storage or after opening the original container, place it inside a desiccator containing a suitable desiccant like silica gel, calcium chloride, or phosphorus pentoxide.[6][8]
-
Inert Atmosphere: For highly sensitive applications, storing the container in a glove box or a sealed bag purged with an inert gas like nitrogen or argon provides the best protection.[9][10]
-
Controlled Temperature: Store at room temperature, below 30°C, in a dry, cool place.[2][3][4][11]
Q4: Can I dry piperidine hydrochloride that has been exposed to moisture?
A4: Yes, drying is often possible, provided the compound is thermally stable. Piperidine hydrochloride has a melting point of 245-248°C, suggesting good thermal stability at temperatures typically used for drying.[1][2][11] The most common methods are:
-
Vacuum Oven: Heating the salt under vacuum is an effective way to remove water.
-
High Vacuum: For smaller quantities, drying under a high vacuum line at room temperature for several hours can be sufficient.
Always verify the thermal stability of your specific lot of piperidine hydrochloride before applying heat.
Q5: How can I accurately weigh a hygroscopic compound like piperidine hydrochloride?
A5: Accurate weighing requires minimizing atmospheric exposure:
-
Work Quickly: Have all your equipment ready to minimize the time the container is open.[7]
-
Weighing in a Controlled Environment: For the highest accuracy, weigh the compound inside a glove box or a glove bag with a controlled, low-humidity atmosphere.[9]
-
Weighing by Difference: Pre-weigh a sealed vial containing the piperidine hydrochloride. Quickly transfer the approximate amount needed to your reaction vessel, then re-weigh the vial. The difference in mass is the amount of compound transferred.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields | Inaccurate stoichiometry due to water content in piperidine hydrochloride. | Dry the piperidine hydrochloride before use (see Protocol 1). Quantify water content using Karl Fischer titration for precise calculations (see Protocol 2). |
| Formation of unexpected byproducts | Water from the hygroscopic salt participating in the reaction. | Ensure all reagents and solvents are anhydrous. Handle piperidine hydrochloride in an inert atmosphere (e.g., glove box). |
| Difficulty in achieving complete dissolution in non-polar organic solvents | Clumped, partially hydrated salt has different solubility characteristics. | Dry the salt thoroughly before use. Consider using a co-solvent system if necessary, after ensuring compatibility with your reaction. |
| Solid material "melts" or becomes a slurry on the weigh boat | Rapid absorption of atmospheric moisture (deliquescence). | Weigh the compound in a controlled, low-humidity environment like a glove box.[9][12] Alternatively, use the weighing by difference technique. |
Experimental Protocols
Protocol 1: Drying Piperidine Hydrochloride Using a Vacuum Oven
This protocol describes a standard procedure for removing absorbed water from piperidine hydrochloride.
Materials:
-
Clumped or potentially moist piperidine hydrochloride
-
Shallow glass dish (e.g., petri dish or watch glass)
-
Vacuum oven
-
Desiccator
Procedure:
-
Preparation: Spread a thin layer of the piperidine hydrochloride onto the shallow glass dish to maximize surface area.
-
Oven Setup: Place the dish in the vacuum oven.
-
Drying: Heat the oven to a temperature between 80-100°C. Rationale: This temperature is well below the melting point of piperidine hydrochloride and is sufficient to drive off adsorbed water without causing thermal decomposition.
-
Vacuum Application: Once the desired temperature is reached, apply a vacuum to the oven.
-
Drying Time: Dry for 4-6 hours. For heavily hydrated material, an overnight drying period may be necessary.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum. Rationale: Cooling under vacuum prevents the hot, dry material from re-absorbing moisture from the air as it cools.
-
Storage: Once at room temperature, break the vacuum with a dry, inert gas (e.g., nitrogen or argon) if possible. Immediately transfer the dried salt to a desiccator for storage.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
For applications demanding the highest level of precision, quantifying the exact water content is crucial. Karl Fischer titration is the gold standard for this purpose.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., methanol-based for general use)
-
Dried piperidine hydrochloride sample
-
Airtight syringe or sample handling system for the titrator
Procedure:
-
Instrument Preparation: Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of the piperidine hydrochloride in a sealed container.
-
Titration: Quickly and carefully introduce the weighed sample into the titration vessel. Rationale: Minimizing exposure to ambient air is critical to prevent the sample from absorbing additional moisture before the measurement is complete.
-
Analysis: Start the titration. The instrument will automatically determine the amount of water in the sample.
-
Calculation: The instrument's software will typically calculate the water content as a percentage of the total mass.
-
Correction: Use the determined water content to correct the mass of piperidine hydrochloride used in your reactions. For example, if the water content is 2%, and you weigh out 1.00 g of the salt, you are only using 0.98 g of piperidine hydrochloride.
Visual Workflow and Decision-Making Diagrams
Workflow for Handling a New Bottle of Piperidine Hydrochloride
Caption: Decision workflow for newly received piperidine hydrochloride.
Decision Tree for Weighing Piperidine Hydrochloride
References
- 1. store.p212121.com [store.p212121.com]
- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]
- 4. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. tutorchase.com [tutorchase.com]
- 8. reddit.com [reddit.com]
- 9. hepatochem.com [hepatochem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis for the Enantiomeric Purity of (R)-Ethyl Nipecotate
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. (R)-ethyl nipecotate, a key chiral building block, is no exception. Its enantiomeric purity is paramount, necessitating robust and reliable analytical methods to ensure the desired stereoisomer is present in the correct proportion. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of (R)-ethyl nipecotate, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present comparative data, and provide a detailed, field-tested protocol.
The Imperative of Enantiomeric Purity in Pharmaceutical Synthesis
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] For chiral intermediates like (R)-ethyl nipecotate, controlling enantiomeric purity at the outset is a cornerstone of efficient and safe drug synthesis. Failure to do so can lead to downstream impurities that are difficult and costly to remove, or worse, result in a final active pharmaceutical ingredient (API) with an undesirable safety or efficacy profile. Regulatory bodies, such as the U.S. Food and Drug Administration, have stringent guidelines that often mandate the marketing of only the active enantiomer of a chiral drug.[1]
The Primary Workhorse: Chiral HPLC
Direct chiral HPLC is the most widely adopted method for the enantiomeric separation of ethyl nipecotate due to its accuracy, robustness, and adaptability.[2][3] The fundamental principle of this technique lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP).[1] This transient diastereomeric interaction leads to different retention times, allowing for their separation and quantification.
Mechanism of Separation: The Role of the Chiral Stationary Phase
The choice of the CSP is the most critical parameter in developing a successful chiral separation method. For ethyl nipecotate, polysaccharide-based CSPs, particularly those derived from amylose or cellulose, have proven to be highly effective.[4][5][6] These CSPs, often coated or immobilized on a silica support, possess helical polymer chains with chiral grooves. The enantiomers of ethyl nipecotate fit differently into these grooves, leading to a difference in interaction energy and, consequently, separation. The primary interaction mechanisms include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral pockets of the stationary phase.[3]
An efficient and economical chiral HPLC method for determining the enantiomeric purity of ethyl nipecotate has been developed and validated using an immobilized amylose-based stationary phase.[4][5][6] This method achieved a resolution of 3.59 between the (R)- and (S)-ethyl nipecotate peaks.[4][5][6]
Mobile Phase: Fine-Tuning the Separation
The mobile phase composition is crucial for optimizing the separation. For the analysis of ethyl nipecotate on polysaccharide-based CSPs, a normal-phase mobile phase is typically employed. A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, such as an alcohol (e.g., ethanol or isopropanol).[4][5][6] A small amount of a basic additive, like diethylamine (DEA), is often included to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support and ensuring the analyte is in its free base form. A well-established mobile phase for this separation is a mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v).[4][5][6]
Visualizing the Chiral HPLC Workflow
Caption: A schematic overview of the chiral HPLC analysis workflow.
Comparative Analysis: Alternative Methodologies
While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric purity of (R)-ethyl nipecotate. Each has its own set of advantages and limitations.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[7][8] For ethyl nipecotate, which is amenable to GC analysis, this method can offer high resolution and fast analysis times.[9]
-
Principle: Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on derivatized cyclodextrins, coated onto the inner wall of a capillary column.[7][8] The differential interaction of the enantiomers with the CSP as they travel through the column in the gas phase leads to their separation.
-
Advantages: High efficiency leading to excellent resolution, faster analysis times compared to HPLC, and compatibility with universal detectors like the Flame Ionization Detector (FID).[9]
-
Limitations: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, adding a step to the sample preparation process.
Indirect HPLC/GC via Diastereomer Formation
This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[2][9] These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column.
-
Principle: The reaction of the racemic ethyl nipecotate with a single enantiomer of a chiral reagent creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using conventional chromatography.
-
Advantages: Eliminates the need for a specialized and often expensive chiral column.
-
Limitations: The derivatization reaction must be quantitative and proceed without any racemization. The chiral derivatizing agent must be of high enantiomeric purity. This method can be more time-consuming due to the extra derivatization step.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[10][11] For chiral separations, a chiral selector is added to the background electrolyte.
-
Principle: The enantiomers of ethyl nipecotate form transient diastereomeric complexes with a chiral selector (e.g., a cyclodextrin) in the running buffer.[12] These complexes have different effective mobilities in the electric field, leading to their separation.
-
Advantages: High separation efficiency, very small sample and reagent consumption, and short analysis times.[10]
-
Limitations: Can be less robust than HPLC for routine quality control applications. Sensitivity can be lower compared to HPLC with UV detection unless specialized detection methods are used.
Performance Comparison
| Feature | Chiral HPLC | Chiral GC | Indirect Method (HPLC/GC) | Capillary Electrophoresis (CE) |
| Principle | Direct separation on a chiral stationary phase | Direct separation on a chiral stationary phase | Formation of diastereomers, separation on achiral phase | Separation based on differential mobility with a chiral selector in the electrolyte |
| Resolution | Very Good (e.g., Rs = 3.59)[4][5][6] | Excellent | Good to Excellent | Excellent |
| Analysis Time | Moderate | Fast | Slow (includes derivatization) | Very Fast |
| Sensitivity (LOD/LOQ) | High (e.g., LOD ≈ 0.015 µg)[4][5][6] | High | Dependent on derivatization agent and detector | Moderate (can be improved with specialized techniques) |
| Solvent Consumption | High | Low | High | Very Low |
| Robustness | High | High | Moderate (dependent on reaction) | Moderate |
| Cost (Initial) | High (chiral columns) | Moderate to High | Low (uses standard columns) | Moderate |
| Key Advantage | Widely applicable, robust, and well-established | High resolution and speed for volatile compounds | No need for a chiral column | Minimal sample/reagent use, high efficiency |
| Key Disadvantage | Higher solvent consumption, cost of chiral columns | Limited to volatile/thermally stable analytes | Extra sample preparation step, risk of racemization | Can be less robust, lower sensitivity with standard detectors |
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is based on a validated method for the determination of the enantiomeric purity of (R)-ethyl nipecotate.[4][5][6]
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Chiral Column: An immobilized amylose-based CSP, such as Chiralpak® IA or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA, analytical grade)
-
(R)-ethyl nipecotate reference standard
-
(S)-ethyl nipecotate or racemic ethyl nipecotate
-
Chromatographic Conditions
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
System Suitability Solution: Prepare a solution containing both (R)- and (S)-ethyl nipecotate (or racemic ethyl nipecotate) in the mobile phase at a concentration of approximately 1 mg/mL. This is used to verify the resolution between the two enantiomers.
-
Standard Solution: Accurately weigh and dissolve (R)-ethyl nipecotate reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the (R)-ethyl nipecotate sample in the mobile phase to a concentration of approximately 1 mg/mL.
Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the system suitability solution. The resolution between the (R)- and (S)-ethyl nipecotate peaks should be greater than 2.0.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Data Processing: Integrate the peak areas of the (R)- and (S)-enantiomers in each chromatogram.
Calculation of Enantiomeric Purity
The enantiomeric purity, expressed as enantiomeric excess (% ee), is calculated using the following formula:
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
Conclusion
For the routine analysis of the enantiomeric purity of (R)-ethyl nipecotate in a drug development and quality control setting, chiral HPLC with an immobilized polysaccharide-based stationary phase stands out as the most robust, reliable, and well-validated method. It offers a superb balance of resolution, sensitivity, and transferability. While alternative techniques like chiral GC and CE present advantages in terms of speed and reduced solvent consumption, they may not offer the same level of ruggedness for routine applications. The indirect derivatization method, although obviating the need for a chiral column, introduces complexity and potential sources of error in the sample preparation stage. Ultimately, the choice of analytical method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the stage of drug development. However, for establishing a benchmark, high-confidence method, chiral HPLC remains the gold standard.
References
- 1. eijppr.com [eijppr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. gcms.cz [gcms.cz]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis: a new analytical tool for forensic toxicologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From capillaries to microchips, green electrophoretic features for enantiomeric separations: A decade review (2013-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- and (S)-Ethyl Piperidine-3-carboxylate in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of (R)- and (S)-ethyl piperidine-3-carboxylate, also known as (R)- and (S)-ethyl nipecotate. These compounds serve as versatile chiral building blocks in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system.[1][2]
This document will delve into the known biological targets of these enantiomers, with a focus on muscarinic acetylcholine receptors and GABA transporters. We will present available experimental data, explain the causality behind the experimental choices, and provide detailed protocols for the key biological assays used to characterize these molecules.
Stereoselectivity at Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
A seminal study by Zorn et al. (1987) elucidated the distinct and opposing activities of (R)-ethyl piperidine-3-carboxylate at M1 and M2 muscarinic receptors.[3] This stereoselective interaction highlights the importance of chirality in receptor pharmacology.
(R)-Ethyl Piperidine-3-carboxylate: A Mixed Agonist/Antagonist Profile
The research demonstrated that (R)-ethyl piperidine-3-carboxylate acts as a direct-acting agonist at M2 muscarinic receptors and an antagonist at M1 muscarinic receptors .[3] This dual activity is a fascinating example of functional selectivity, where a single enantiomer can elicit different responses at different receptor subtypes.
M2 Receptor Agonism:
In functional assays using guinea pig atria, which are rich in M2 receptors, (R)-ethyl piperidine-3-carboxylate produced negative inotropic (force of contraction) and chronotropic (heart rate) effects, characteristic of muscarinic agonism.[3] The potency of these effects was comparable to the known muscarinic agonist bethanechol.[3] This activity was competitively inhibited by the muscarinic antagonist atropine, confirming its action at muscarinic receptors.[3]
M1 Receptor Antagonism:
Conversely, in a functional assay measuring inositol phosphate accumulation in rat cerebral cortical slices, a model for M1 receptor activation, (R)-ethyl piperidine-3-carboxylate did not stimulate inositol phosphate production. Instead, it behaved as a competitive antagonist, inhibiting the effects of the full agonist carbachol.[3]
Quantitative Comparison of (R)-Ethyl Piperidine-3-carboxylate Activity at M1 and M2 Receptors
| Assay System | Receptor Subtype | Measured Parameter | Value | Reference |
| Guinea Pig Atria (Inotropic) | M2 | pD2 | 5.91 | [3] |
| Guinea Pig Atria (Chronotropic) | M2 | pD2 | 5.62 | [3] |
| Guinea Pig Ileum (Contraction) | M2/M3 | pD2 | 5.95 | [3] |
| Rat Jejunum (Contraction) | M2/M3 | pD2 | 5.40 | [3] |
| Rat Striatal Membranes | M2 | EC50 (Adenylate Cyclase Inhibition) | 52 µM | [3] |
| Rat Cerebral Cortical Slices | M1 | pA2 (Inositol Phosphate Accumulation) | 5.0 | [3] |
-
pD2: The negative logarithm of the EC50 value, indicating the potency of an agonist.
-
EC50: The concentration of an agonist that produces 50% of the maximal response.
-
pA2: A measure of the potency of a competitive antagonist.
(S)-Ethyl Piperidine-3-carboxylate: An Unexplored Profile at Muscarinic Receptors
dot
Figure 1: Logical relationship of (R)- and (S)-ethyl piperidine-3-carboxylate with their known and potential biological targets.
Stereoselectivity at GABA Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission, a therapeutic strategy for conditions like epilepsy.
Both (R)- and (S)-nipecotic acid derivatives are known to be inhibitors of GABA uptake.[4] While direct comparative data for the simple ethyl esters is scarce, studies on more complex derivatives, such as the anticonvulsant drug tiagabine, consistently demonstrate a higher potency for the (R)-enantiomer.
For instance, in studies with tiagabine, a derivative of (R)-nipecotic acid, the (R)-isomer is a significantly more effective blocker of the GABA uptake transporter than the (S)-isomer.[2][5] In vitro studies have shown that R-tiagabine has a 4-fold higher affinity for the GABA uptake carrier than its S-diastereomer.[2] This stereoselectivity is also observed in vivo, where the difference in potency is attributed to both the higher affinity for the transporter and differences in plasma protein binding.[2][5]
Inhibition of [³H]-GABA Uptake by Tiagabine Enantiomers
| Enantiomer | IC50 (nM) | Reference |
| (R)-Tiagabine | 136 | [2] |
| (S)-Tiagabine | 392 | [2] |
This data strongly suggests that the stereocenter at the 3-position of the piperidine ring is crucial for high-affinity binding to GABA transporters, with the (R)-configuration being favored. It is reasonable to extrapolate that (R)-ethyl piperidine-3-carboxylate would be a more potent inhibitor of GABA uptake than its (S)-enantiomer, though dedicated studies on these specific molecules are needed for confirmation.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to characterize the activity of these compounds at muscarinic receptors and GABA transporters.
Muscarinic Receptor Functional Assay: Guinea Pig Ileum Contraction
This ex vivo assay is a classic method to assess the contractile or relaxant effects of compounds on smooth muscle, which is rich in M2 and M3 muscarinic receptors.
dot
Figure 2: Experimental workflow for the guinea pig ileum contraction assay.
Protocol:
-
Tissue Preparation: Euthanize a male guinea pig and dissect a segment of the ileum. Gently remove the longitudinal muscle layer.
-
Mounting: Mount the longitudinal muscle strip vertically in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 0.4 g) for at least 60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Standardization: Repeatedly apply a standard agonist like carbachol (e.g., 1 µM) until reproducible contractile responses are obtained.
-
Concentration-Response Curve:
-
For agonists: Add the test compound (e.g., (R)-ethyl piperidine-3-carboxylate) in a cumulative manner, increasing the concentration in logarithmic steps. Record the contractile response at each concentration until a maximal effect is observed.
-
For antagonists: Pre-incubate the tissue with the antagonist for a set period before constructing a concentration-response curve for a standard agonist.
-
-
Data Analysis: Measure the amplitude of contractions and plot them against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists, or the pA2 value for antagonists.
GABA Uptake Inhibition Assay: [³H]-GABA Uptake in Synaptosomes
This in vitro assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
dot
Figure 3: Experimental workflow for the [³H]-GABA uptake inhibition assay.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the forebrain of rats by differential centrifugation.
-
Assay Setup: In a multi-well plate, add the synaptosomal preparation to a buffer solution.
-
Inhibitor Pre-incubation: Add various concentrations of the test compounds ((R)- and (S)-ethyl piperidine-3-carboxylate) to the wells and pre-incubate for a defined period.
-
Uptake Initiation: Initiate the uptake reaction by adding a solution containing [³H]-GABA.
-
Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for GABA uptake.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³H]-GABA.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This radioactivity is proportional to the amount of [³H]-GABA taken up by the synaptosomes.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50). Compare the IC50 values of the (R)- and (S)-enantiomers to determine their relative potencies.
Conclusion and Future Directions
The available evidence clearly demonstrates the significant role of stereochemistry in the biological activity of ethyl piperidine-3-carboxylate. The (R)-enantiomer exhibits a unique and potent mixed agonist/antagonist profile at M2 and M1 muscarinic receptors, respectively. While direct comparative data for the simple ethyl esters at GABA transporters is lacking, studies on more complex derivatives strongly suggest that the (R)-configuration is also favored for potent inhibition of GABA uptake.
This guide highlights a critical knowledge gap regarding the muscarinic activity of (S)-ethyl piperidine-3-carboxylate. Future research should focus on a direct head-to-head comparison of both enantiomers in a panel of muscarinic receptor binding and functional assays. Similarly, a direct comparison of their inhibitory potency on the different GABA transporter subtypes would provide valuable insights for the rational design of more selective and potent CNS-active drugs. The experimental protocols provided herein offer a robust framework for conducting such investigations.
References
- 1. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] The precise installation of stereocenters within this saturated heterocycle is a critical challenge that dictates biological activity. While classical synthetic routes exist, the demand for greater efficiency, improved stereocontrol, and greener processes has spurred the development of a diverse array of alternative reagents and methodologies.
This guide provides an in-depth comparison of contemporary strategies for asymmetric piperidine synthesis, moving beyond a mere listing of methods to explore the mechanistic rationale and practical considerations behind each approach. We will examine transition-metal catalysis, biocatalysis, chiral auxiliary-mediated methods, and organocatalysis, offering experimental data and protocols to inform your selection of the optimal synthetic route.
Asymmetric Hydrogenation of Pyridine Derivatives
One of the most direct and atom-economical routes to chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors. Success in this area hinges on the activation of the aromatic ring, typically by forming pyridinium salts, and the selection of a potent chiral catalyst system.[4][5]
Key Reagents & Catalysts: Iridium, Rhodium, and Ruthenium complexes bearing chiral phosphine ligands (e.g., MeO-BoQPhos, P,N-ligands) are at the forefront of this approach.[1][6] The activation of pyridines, often achieved by forming N-benzyl or N-iminopyridinium ylides, enhances their susceptibility to reduction.[5][6]
Mechanism & Rationale: The catalytic cycle generally involves the coordination of the chiral metal complex to the pyridinium salt, followed by hydride transfer from a hydrogen source. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess. Recent studies using iridium catalysts suggest an outer-sphere dissociative mechanism where the stereochemistry is determined by the initial protonation of an enamine intermediate.[6]
Comparative Performance of Iridium-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
| [Ir(COD)Cl]₂/MeO-BoQPhos | N-Benzyl-2-(benzothiophen-2-yl)pyridinium bromide | 89 | 96.6:3.4 | [6] |
| [Ir(COD)Cl]₂/MeO-BoQPhos | N-Benzyl-2-(dibenzothiophen-4-yl)pyridinium bromide | 93 | 95.1:4.9 | [6] |
| [Ir(COD)Cl]₂/MeO-BoQPhos | N-Benzyl-2-propylpyridinium bromide | 85 | 93:7 | [7] |
| Ir-P,N Ligand | 2-Aryl Pyridinium Salts | >95 | up to 99:1 | [1] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol is adapted from the work of Qu, et al. for the synthesis of enantioenriched 2-aryl piperidines.[6]
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol%) and MeO-BoQPhos (2.2 mol%) in degassed dichloromethane (DCM) is stirred for 30 minutes.
-
Reaction Setup: The N-benzyl pyridinium salt (1.0 equiv.) is added to a hydrogenation vessel. The pre-formed catalyst solution is then added, followed by additional degassed DCM.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 40°C) for 24 hours.
-
Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral piperidine product.
-
Analysis: The enantiomeric ratio is determined by chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Stereochemical Validation: A Comparative Analysis Centered on (R)-Ethyl Piperidine-3-Carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of a molecule's absolute stereochemistry is not merely a procedural step but a cornerstone of efficacy and safety. A chiral molecule's therapeutic activity can be confined to a single enantiomer, with its mirror image being inactive or, in some cases, dangerously toxic. This guide provides an in-depth, practical comparison of analytical techniques for stereochemical validation, centered on the exemplary chiral building block, (R)-Ethyl piperidine-3-carboxylate (also known as (R)-ethyl nipecotate).
While various spectroscopic and chromatographic methods offer valuable insights into enantiomeric purity and relative configuration, single-crystal X-ray crystallography remains the unequivocal "gold standard" for determining the absolute three-dimensional arrangement of atoms in a molecule. This guide will first detail the definitive validation of (R)-Ethyl piperidine-3-carboxylate via X-ray crystallography, from crystal formation to data interpretation. Subsequently, we will present a comparative analysis with alternative and complementary techniques—Vibrational Circular Dichroism (VCD), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries—providing the experimental data and protocols necessary for a comprehensive understanding of each method's strengths and limitations.
The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the molecular structure, offering irrefutable proof of its absolute configuration. The process, however, is critically dependent on the formation of a high-quality single crystal. For many small, flexible, or liquid molecules like (R)-Ethyl piperidine-3-carboxylate, obtaining a suitable crystal of the free base can be challenging. A field-proven strategy is the formation of a diastereomeric salt with a chiral resolving agent of known absolute stereochemistry. In this guide, we will utilize L-(+)-tartaric acid, a readily available and highly crystalline chiral acid. The formation of the (R)-ethyl nipecotate L-tartrate salt introduces additional intermolecular interactions (hydrogen bonding) that facilitate the growth of well-ordered crystals.
Experimental Protocol: From Solution to Structure
Part 1: Crystallization of (R)-Ethyl piperidine-3-carboxylate L-Tartrate
This protocol outlines the formation of the diastereomeric salt and its crystallization, a critical first step for X-ray diffraction analysis.
-
Salt Formation:
-
In a clean flask, dissolve 1.0 equivalent of (R)-Ethyl piperidine-3-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in the same solvent, gently warming if necessary to achieve full dissolution.
-
Slowly add the tartaric acid solution to the (R)-Ethyl piperidine-3-carboxylate solution with stirring.
-
A white precipitate of the diastereomeric salt should form. Stir the slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Recrystallization for Single Crystal Growth:
-
Isolate the crude salt by filtration and wash with a small amount of cold solvent.
-
Redissolve the salt in a minimal amount of hot solvent (e.g., a mixture of ethanol and water) to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the growth of large, well-ordered single crystals. Placing the flask in a Dewar filled with warm water can achieve a slow cooling rate.
-
If no crystals form, introduce a seed crystal or gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Alternative methods like vapor diffusion (placing a vial of the dissolved salt inside a larger sealed container with a more volatile anti-solvent) can also be employed.
-
Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully isolate a single crystal for mounting.
-
Part 2: X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for single-crystal X-ray diffraction. Specific parameters will be instrument-dependent.
-
Crystal Mounting and Data Collection:
-
A selected single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), collects a series of diffraction images as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
The collected diffraction spots are indexed to determine the unit cell parameters and space group.
-
The intensities of the reflections are integrated and corrected for experimental factors.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.[1]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Absolute Configuration Determination and Validation:
-
The key to determining the absolute configuration is the analysis of anomalous dispersion effects.[2] When using an appropriate X-ray wavelength, the scattering from the atoms has a small imaginary component, which breaks Friedel's law (I(hkl) ≠ I(-h-k-l)).
-
The Flack parameter is calculated during refinement.[3][4] A Flack parameter close to 0 indicates that the assigned absolute configuration is correct. A value near 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin. For a reliable assignment, the standard uncertainty on the Flack parameter should be low (ideally < 0.1).[5]
-
Since the absolute configuration of the L-tartaric acid is known, its stereocenters serve as an internal reference, further confirming the assignment of the (R)-configuration to the ethyl piperidine-3-carboxylate cation in the crystal lattice.
-
Comparative Analysis: Alternative Methodologies for Stereochemical Assignment
While X-ray crystallography provides the definitive answer, it is not always feasible or necessary for routine analysis. The following section compares crystallography with other powerful techniques, outlining their principles, protocols, and the nature of the data they provide.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting spectrum is unique to a specific enantiomer and its mirror image will produce a spectrum of equal magnitude but opposite sign. By comparing the experimental VCD spectrum to one predicted by quantum mechanical calculations, the absolute configuration can be determined without the need for crystallization.[7]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve 5-10 mg of (R)-Ethyl piperidine-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
-
A good match in the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity (or enantiomeric excess, ee).[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. While excellent for quantification, it does not inherently determine the absolute configuration without a certified reference standard of a known enantiomer.
Experimental Protocol: Chiral HPLC of Ethyl Nipecotate Enantiomers
The following method is adapted from a validated procedure for the separation of ethyl nipecotate enantiomers.[9]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Immobilized amylose-based column (e.g., Chiralpak IA).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile. The two enantiomers will appear as distinct peaks.
-
The enantiomeric excess can be calculated from the relative peak areas.
-
NMR Spectroscopy with Chiral Shift Reagents
Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral environment. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be rendered diastereomerically different, leading to separable signals in the NMR spectrum.
Experimental Protocol: Enantiodiscrimination by ¹H NMR
-
Sample Preparation:
-
Dissolve a known amount of (R)-Ethyl piperidine-3-carboxylate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., a chiral lanthanide shift reagent like Eu(hfc)₃ or a chiral acid) to the NMR tube.
-
-
Data Acquisition: Acquire a series of ¹H NMR spectra after incremental additions of the chiral agent.
-
Analysis:
-
Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers forming diastereomeric complexes with the chiral agent.
-
The ratio of the integrals of these separated peaks can be used to determine the enantiomeric excess.
-
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral HPLC | NMR with Chiral Auxiliaries |
| Primary Output | 3D molecular structure, absolute configuration | Absolute configuration, solution-state conformation | Enantiomeric purity (ee), separation of enantiomers | Enantiomeric purity (ee), diastereomeric differentiation |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | 5-10 mg, in solution | Micrograms to milligrams, in solution | ~5 mg, in solution |
| Prerequisites | Successful crystallization | Computational resources for DFT calculations | Chiral column, method development | Chiral auxiliary, potential for signal overlap |
| Time to Result | Days to weeks (including crystallization) | 1-2 days (including computation) | Minutes to hours per sample | Hours (including titration) |
| Definitive AC? | Yes (Gold Standard) | Yes (with computation) | No (requires a reference standard) | No (requires a reference standard) |
| Key Advantage | Unambiguous, direct structural evidence | No crystallization needed, provides solution conformation | High accuracy for ee determination, high throughput | Readily available instrumentation |
| Key Limitation | Crystallization can be a major bottleneck | Computationally intensive, requires expertise | Does not provide absolute configuration directly | Indirect method, potential for complex spectra |
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow for X-ray crystallography and the logical relationship between the different validation techniques.
Conclusion
The absolute configuration of (R)-Ethyl piperidine-3-carboxylate, a vital chiral intermediate, can be unequivocally determined through single-crystal X-ray crystallography of its L-tartrate diastereomeric salt. This method, while demanding in its requirement for a high-quality crystal, provides a definitive and irrefutable 3D structural model. For routine analysis, or when crystallization proves intractable, complementary techniques such as VCD, chiral HPLC, and chiral NMR offer powerful alternatives. VCD provides absolute configuration in solution, while chiral HPLC and NMR are industry-standard methods for the precise quantification of enantiomeric purity. A comprehensive approach, leveraging the strengths of each technique as dictated by the specific research or development phase, ensures the highest level of scientific integrity and confidence in the stereochemical identity of chiral molecules.
References
- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]
- 3. Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to the Bioactivity of Piperidine-3-Carboxylate vs. Piperidine-4-Carboxylate
Introduction: The Criticality of a Carboxyl Group's Position
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most vital heterocyclic scaffolds, integral to the structure of countless pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug design. This guide delves into a fascinating case of structural isomerism that dramatically dictates biological function: the comparison between piperidine-3-carboxylic acid and piperidine-4-carboxylic acid.
While separated by only a single carbon bond, the positioning of the carboxylate group at the 3- or 4-position of the piperidine ring fundamentally alters the molecule's interaction with key neurological targets. This guide will dissect these differences, providing an in-depth analysis of their distinct bioactivities, mechanisms of action, and applications in drug discovery, supported by experimental data and protocols. We will explore how piperidine-3-carboxylates, typified by nipecotic acid, function primarily as neurotransmitter uptake inhibitors, while piperidine-4-carboxylates, like isonipecotic acid, act as direct receptor agonists.
Part 1: The Uptake Inhibitor - Piperidine-3-Carboxylic Acid (Nipecotic Acid)
Derivatives of piperidine-3-carboxylic acid are most renowned for their ability to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.
Core Bioactivity and Mechanism of Action
The hallmark activity of piperidine-3-carboxylic acid and its analogues is the inhibition of GABA transporters (GATs).[2][3] These transporters are responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. By blocking these transporters, particularly GAT-1, piperidine-3-carboxylate derivatives increase the synaptic concentration and prolong the action of GABA.[4] This enhancement of GABAergic tone is the basis for their potent anticonvulsant properties.[2][5]
A prime example of this is Tiagabine ((R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid), a marketed antiepileptic drug built upon the (R)-nipecotic acid scaffold.[2][4] The addition of a large, lipophilic N-substituent dramatically increases potency and allows the molecule to cross the blood-brain barrier, a limitation of the parent nipecotic acid.
Structure-Activity Relationships (SAR) and Broader Applications
The development of potent GAT inhibitors from the piperidine-3-carboxylate scaffold has yielded key SAR insights:
-
Stereochemistry: The (R)-enantiomer of nipecotic acid is significantly more potent as a GAT-1 inhibitor than the (S)-enantiomer.
-
N-Substitution: Attaching large, lipophilic moieties to the piperidine nitrogen is a critical strategy for enhancing potency and brain penetrance.[4][5]
Beyond epilepsy, this scaffold is being explored for other therapeutic areas. Recent studies have identified novel piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K, presenting a potential treatment for osteoporosis.[6][7][8] Other research has demonstrated the potential for derivatives to possess anticancer and antimicrobial activities.[9][10][11]
Part 2: The Direct Agonist - Piperidine-4-Carboxylic Acid (Isonipecotic Acid)
Shifting the carboxylate group to the 4-position transforms the molecule's pharmacological profile from a transporter inhibitor to a direct receptor agonist.
Core Bioactivity and Mechanism of Action
Piperidine-4-carboxylic acid, or isonipecotic acid, is a structural analogue of GABA and functions as a GABA-A receptor agonist.[3][12] Unlike the 3-isomer, which modulates GABA levels, the 4-isomer directly mimics GABA's action. It binds to the GABA-A receptor, a ligand-gated ion channel, causing it to open and allow chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
Studies have shown that isonipecotic acid acts as a moderately potent partial agonist at most GABA-A receptor subtypes (containing α1, α2, α3, and α5 subunits), but displays full or nearly-full agonism at receptors containing α4 and α6 subunits.[12] This subtype selectivity, driven by its conformationally restricted structure, is a key area of interest for developing drugs with more specific effects and fewer side effects.
A Versatile Scaffold in Drug Discovery
The true power of the piperidine-4-carboxylate scaffold lies in its versatility as a chemical building block.[13][14] The N-Boc protected form, N-Boc-piperidine-4-carboxylic acid, is a cornerstone intermediate in pharmaceutical synthesis.[13] Its predictable reactivity and the ability to selectively deprotect the amine allow for its incorporation into a vast array of complex molecules targeting diverse biological systems.
Examples of its application include the synthesis of:
-
PPARα/γ Agonists: Novel piperidine-4-carboxylic acid analogues have been developed as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma, which are targets for treating dyslipidemia and type 2 diabetes.[15]
-
Dipeptidyl Peptidase IV (DPP4) Inhibitors: The piperidine core has been used to create constrained phenethylamines that are potent and selective inhibitors of DPP4, another important target for type 2 diabetes.[16]
-
Anticancer Agents: The scaffold is used to generate derivatives with antiproliferative properties, including ligands for the σ1 receptor.[17][18]
-
Antimicrobial Agents: Researchers have explored its use in creating inhibitors of MenA, an enzyme in the menaquinone pathway of Mycobacterium tuberculosis, as a potential anti-TB strategy.[19]
Comparative Summary
The distinct biological roles of these two isomers are a direct consequence of the spatial orientation of the crucial carboxylate group, which dictates its interaction with either a transporter protein or a receptor binding pocket.
| Feature | Piperidine-3-Carboxylate | Piperidine-4-Carboxylate |
| Common Name | Nipecotic Acid | Isonipecotic Acid |
| Primary Biological Target | GABA Transporters (GAT-1) | GABA-A Receptors |
| Mechanism of Action | Inhibits GABA reuptake from the synapse | Direct agonist, mimics GABA action |
| Primary Pharmacological Effect | Increases synaptic GABA concentration | Opens chloride channels, hyperpolarizes neuron |
| Key Therapeutic Application | Anticonvulsant (e.g., Tiagabine) | Primarily a research tool and synthetic scaffold |
| Key Example | Tiagabine[2][4] | Isonipecotic Acid[3][12] |
| Role in Drug Discovery | Scaffold for GAT inhibitors | Versatile building block for diverse targets[13][14] |
Experimental Protocol: [³H]-GABA Uptake Inhibition Assay
To quantitatively compare the bioactivity of piperidine-3-carboxylate derivatives, a synaptosomal GABA uptake assay is a gold standard. This protocol provides a self-validating system to determine a compound's potency (IC₅₀) in inhibiting GABA transport.
Objective
To measure the ability of test compounds (e.g., piperidine-3-carboxylate derivatives) to inhibit the uptake of radiolabeled GABA into rat brain synaptosomes.
Materials
-
Krebs-Ringer-HEPES buffer (pH 7.4)
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Test compounds and reference inhibitor (e.g., Tiagabine)
-
Rat cortical tissue
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Workflow Diagram
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Rationale: Synaptosomes are resealed nerve terminals that retain functional transporters, providing an excellent in vitro model for studying neuronal uptake processes.
-
Procedure: Homogenize freshly dissected rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. The pellet (P2 fraction) contains the synaptosomes. Resuspend this pellet in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Rationale: This step measures the amount of radiolabeled GABA transported into the synaptosomes in the presence and absence of an inhibitor.
-
Procedure: In a 96-well plate, add 50 µL of the synaptosomal suspension to wells containing 50 µL of buffer with varying concentrations of the test compound (e.g., from 1 nM to 100 µM). Define non-specific uptake using a saturating concentration of a known inhibitor like Tiagabine.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the uptake reaction by adding 25 µL of [³H]-GABA (final concentration ~20 nM).
-
Incubate at 37°C for exactly 10 minutes.
-
-
Termination and Measurement:
-
Rationale: The reaction must be stopped rapidly to accurately measure the amount of GABA taken up in the defined time window. Filtration separates the synaptosomes (containing internalized [³H]-GABA) from the extracellular medium.
-
Procedure: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. Immediately wash the filters three times with 5 mL of ice-cold buffer to remove any non-internalized [³H]-GABA.
-
Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: The raw counts are converted into percentage inhibition, and a dose-response curve is generated to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific GABA uptake.
-
Procedure: Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of saturating inhibitor) from the total uptake (counts with vehicle). Determine the percentage inhibition for each concentration of the test compound. Plot the % inhibition against the log concentration of the compound and fit the data using a non-linear regression model to determine the IC₅₀.
-
Conclusion
The comparison of piperidine-3-carboxylate and piperidine-4-carboxylate offers a compelling lesson in medicinal chemistry: subtle changes in molecular architecture can lead to profound shifts in pharmacological function. The positioning of a single carboxylate group dictates whether the molecule will act as a synaptic gatekeeper, preventing neurotransmitter reuptake, or as a direct key, activating a postsynaptic receptor. This fundamental difference underscores the precision required in drug design and highlights the versatility of the piperidine scaffold. For researchers and drug developers, understanding this isomeric relationship is not just an academic exercise; it is a foundational principle that informs the rational design of novel therapeutics for a wide spectrum of human diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Protecting Groups for Ethyl Nipecotate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and novel chemical entities, the strategic manipulation of functional groups is paramount. Ethyl nipecotate, a key chiral building block and a derivative of nipecotic acid, which is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, frequently requires protection of its secondary amine to ensure selective transformations at other sites of the molecule.[1][2] The choice of the appropriate protecting group is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route.
This guide provides a comprehensive comparative analysis of three widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to ethyl nipecotate. We will delve into the practical aspects of their introduction and cleavage, supported by detailed experimental protocols and a comparative overview to facilitate an informed selection for your specific synthetic strategy.
The Strategic Importance of Orthogonal Protection
In multi-step syntheses, it is often necessary to employ multiple protecting groups that can be removed under distinct, non-interfering conditions. This concept, known as orthogonal protection, allows for the selective deprotection of one functional group while others remain intact. The Boc, Cbz, and Fmoc groups form a classic orthogonal set: Boc is acid-labile, Fmoc is base-labile, and Cbz is cleaved by hydrogenolysis, providing the synthetic chemist with a versatile toolkit for complex molecular architecture.[3][4]
Caption: Orthogonal protection strategy for ethyl nipecotate.
The Tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups due to its ease of introduction, general stability to a wide range of reagents, and facile removal under acidic conditions.
Experimental Protocol: N-Boc Protection of Ethyl Nipecotate
Rationale: This procedure utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source. The reaction is typically carried out in a biphasic system or an organic solvent with a mild base to neutralize the liberated acid. Dichloromethane is a common solvent choice due to its inertness and ability to dissolve both the starting material and the Boc anhydride. Sodium bicarbonate provides a mild basic environment to trap the generated t-butoxycarboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl nipecotate (1.0 eq.) in dichloromethane (DCM, 10 mL/g of amine).
-
Base Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-Boc-ethyl nipecotate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Protocol: Deprotection of N-Boc-Ethyl Nipecotate
Rationale: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA). The reaction is typically fast and clean. The choice of DCM as a solvent is standard, and the reaction is usually performed at room temperature.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Boc-ethyl nipecotate (1.0 eq.) in DCM (10 mL/g).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to afford the deprotected ethyl nipecotate.
Caption: Workflow for Boc protection and deprotection.
The Carboxybenzyl (Cbz) Group: Cleavage by Hydrogenolysis
The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc. Its removal via catalytic hydrogenolysis is typically very clean, yielding toluene and carbon dioxide as byproducts.
Experimental Protocol: N-Cbz Protection of Ethyl Nipecotate
Rationale: Benzyl chloroformate (Cbz-Cl) is the common reagent for Cbz protection. The Schotten-Baumann conditions, using an aqueous base like sodium carbonate, are effective for trapping the HCl byproduct. The reaction is often performed at low temperatures to control the reactivity of the chloroformate.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl nipecotate (1.0 eq.) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium carbonate (Na₂CO₃, 2.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude N-Cbz-ethyl nipecotate by flash chromatography (ethyl acetate/hexanes).
Experimental Protocol: Deprotection of N-Cbz-Ethyl Nipecotate
Rationale: Catalytic hydrogenolysis is the hallmark of Cbz deprotection. Palladium on carbon (Pd/C) is the most common catalyst. Methanol or ethanol are excellent solvents for this reaction. The reaction is carried out under an atmosphere of hydrogen gas.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Cbz-ethyl nipecotate (1.0 eq.) in methanol (20 mL/g).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected ethyl nipecotate.
Caption: Workflow for Cbz protection and deprotection.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is particularly valuable in peptide synthesis and when acid- or hydrogenolysis-sensitive functionalities are present in the molecule. Its removal under mild basic conditions, typically with piperidine, makes it an excellent orthogonal partner to Boc and Cbz.
Experimental Protocol: N-Fmoc Protection of Ethyl Nipecotate
Rationale: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a common reagent for introducing the Fmoc group. Similar to the other protection strategies, a base is required to neutralize the generated HCl. A mixture of dioxane and aqueous sodium bicarbonate is a suitable solvent system.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl nipecotate (1.0 eq.) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute with water and wash with diethyl ether to remove any unreacted Fmoc-Cl. Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude N-Fmoc-ethyl nipecotate can be purified by recrystallization or flash chromatography.
Experimental Protocol: Deprotection of N-Fmoc-Ethyl Nipecotate
Rationale: The deprotection of the Fmoc group is a base-catalyzed β-elimination. A solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF) is the standard condition for this transformation. The reaction is typically very rapid.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Fmoc-ethyl nipecotate (1.0 eq.) in DMF (20 mL/g).
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the solution at room temperature for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
Purification: The residue can be purified by dissolving in an appropriate solvent and washing with a dilute acid to remove the dibenzofulvene-piperidine adduct, followed by extraction and concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Cost-Benefit Analysis of Synthetic Routes to (R)-Ethyl Nipecotate
(R)-ethyl nipecotate is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the anticonvulsant drug Tiagabine. Its stereocenter dictates the biological activity, making enantioselective synthesis a critical aspect of its production.[1] This guide provides a detailed comparison of the three primary synthetic strategies—diastereomeric salt resolution, enzymatic kinetic resolution, and asymmetric hydrogenation—evaluating them on cost, efficiency, scalability, and environmental impact to inform process development and decision-making for researchers and drug development professionals.
Route 1: The Classical Approach - Diastereomeric Salt Resolution
This method represents the most traditional approach to obtaining enantiomerically pure compounds. It relies on the reaction of a racemic mixture of ethyl nipecotate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices: The choice of resolving agent is paramount. Agents like dibenzoyl-L-tartaric acid or mandelic acid are selected because they are readily available in high enantiomeric purity and tend to form well-defined, crystalline salts with amines like ethyl nipecotate.[2][3] The solvent system is then optimized to maximize the solubility difference between the two diastereomeric salts, enabling the less soluble salt to selectively precipitate. This process, while conceptually simple, often requires careful control of temperature and concentration gradients to achieve high diastereomeric excess (d.e.).
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for obtaining (R)-ethyl nipecotate via classical resolution.
Experimental Protocol: Resolution with Dibenzoyl-L-Tartaric Acid
-
Salt Formation: Dissolve racemic ethyl nipecotate (1.0 equiv.) in a suitable solvent such as ethyl acetate. To this solution, add a solution of di-benzoyl-L-tartaric acid (0.5-1.0 equiv.) in the same solvent.[2][3] The mixture is heated to ensure complete dissolution.
-
Crystallization: The solution is allowed to cool slowly to room temperature. The diastereomeric salt of (S)-ethyl nipecotate with di-benzoyl-L-tartrate preferentially crystallizes.[2] The solid is collected by filtration.
-
Enrichment of (R)-enantiomer: The mother liquor, now enriched with the (R)-enantiomer's diastereomeric salt, is concentrated.
-
Liberation of Free Base: The concentrated mother liquor is treated with an aqueous base (e.g., 1M NaOH or Na₂CO₃) to neutralize the tartaric acid and liberate the free ethyl nipecotate.
-
Extraction and Purification: The enriched (R)-ethyl nipecotate is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over a desiccant (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the final product. Multiple crystallizations may be necessary to achieve high enantiomeric excess.
Route 2: The Biocatalytic Approach - Enzymatic Kinetic Resolution
Biocatalysis offers a "greener" alternative to classical resolution. Enzymatic kinetic resolution (EKR) utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic substrate at a much higher rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the product.
Causality of Experimental Choices: Lipases are frequently chosen for their ability to enantioselectively hydrolyze esters in aqueous media or transesterify them in organic solvents. The choice of lipase is critical; for instance, Novozym 435 (immobilized Candida antarctica lipase B) has been shown to preferentially hydrolyze (R)-ethyl nipecotate.[4] This leaves the desired (S)-ethyl nipecotate as the unreacted starting material. To obtain the (R)-enantiomer, one would either need to isolate it from the hydrolyzed product or, more practically, select a different enzyme that preferentially acts on the (S)-enantiomer. The reaction medium (e.g., buffer pH, organic solvent) is optimized to ensure maximum enzyme activity and selectivity.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for EKR to produce (R)-ethyl nipecotate.
Experimental Protocol: Lipase-Mediated Hydrolysis
-
Reaction Setup: Racemic ethyl nipecotate is suspended in a phosphate buffer (e.g., pH 7.0).[4]
-
Enzymatic Reaction: A lipase that selectively hydrolyzes the (S)-enantiomer is added (e.g., specific variants of Pseudomonas or Candida lipases). The reaction is stirred at a controlled temperature (e.g., 30-40°C).
-
Monitoring: The reaction is monitored for conversion (e.g., by GC or HPLC) and is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (R)-ester.
-
Separation: The enzyme is removed by filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-ethyl nipecotate (in the organic phase) from the hydrolyzed (S)-nipecotic acid (in the aqueous phase).
-
Purification: The organic phase is washed, dried, and concentrated to yield enantiomerically enriched (R)-ethyl nipecotate.
Route 3: The Modern Approach - Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. This route avoids starting with a racemate and instead constructs the desired enantiomer directly from a prochiral precursor. For (R)-ethyl nipecotate, this typically involves the hydrogenation of a tetrahydropyridine intermediate derived from ethyl nicotinate.
Causality of Experimental Choices: This strategy hinges on a chiral catalyst that can deliver hydrogen to one face of the C=C double bond preferentially. Transition metals like rhodium, complexed with chiral phosphine ligands (e.g., JosiPhos, DuanPhos), are highly effective for this transformation.[5][6] The reaction is performed under hydrogen pressure, and the choice of solvent, temperature, and pressure are optimized to achieve high catalytic activity (turnover number) and enantioselectivity. This method is highly attractive for industrial applications as it can theoretically achieve a 100% yield of the desired product.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the direct synthesis of (R)-ethyl nipecotate via asymmetric hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Precursor Synthesis: Ethyl nicotinate is first partially hydrogenated to form the prochiral intermediate, ethyl 1,4,5,6-tetrahydronicotinate, often using a catalyst like Pd/C.[5]
-
Asymmetric Hydrogenation: In a high-pressure reactor, the tetrahydropyridine intermediate is dissolved in a suitable solvent (e.g., methanol or THF). The chiral rhodium catalyst (a pre-formed complex or generated in situ from a precursor like [Rh(COD)₂]BF₄ and a chiral ligand) is added.[5][6]
-
Reaction: The reactor is purged and pressurized with hydrogen gas to elevated pressures and heated. The reaction is stirred until complete conversion of the starting material is observed.
-
Workup and Purification: After releasing the hydrogen pressure, the reaction mixture is concentrated. The product is purified, often through distillation or chromatography, to remove the catalyst residue and any byproducts, yielding the highly enantiopure (R)-ethyl nipecotate.
Comparative Analysis
| Metric | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution (EKR) | Asymmetric Hydrogenation |
| Theoretical Max. Yield | 50% (without racemization of unwanted enantiomer) | 50% | 100% |
| Typical Reported Yield | 30-40% of the desired enantiomer | 35-45% of the desired enantiomer | >90% |
| Enantiomeric Excess (ee) | Variable, often requires multiple crystallizations to reach >98% | Generally high (>95%) with proper enzyme selection | Consistently excellent (>98%) |
| Key Reagent Cost | Moderate (Chiral acids are relatively inexpensive) | Moderate (Cost of immobilized enzyme, but reusable) | High (Rhodium precursors and chiral phosphine ligands are expensive) |
| Process Complexity | Medium (Multiple crystallization and separation steps) | Medium (Requires enzyme handling, precise control of conversion) | High (Requires high-pressure equipment, sensitive to catalyst poisons) |
| Scalability | Challenging due to fractional crystallization difficulties | Good, well-suited for batch processing | Excellent, preferred method for industrial scale |
| EHS/Green Profile | Poor (Generates stoichiometric waste of resolving agent and unwanted enantiomer) | Good (Mild, aqueous conditions, biodegradable catalyst) | Very Good (High atom economy, catalytic process minimizes waste) |
Conclusion and Recommendation
The optimal synthetic route to (R)-ethyl nipecotate is highly dependent on the scale of production and the specific priorities of the manufacturer.
-
Diastereomeric Salt Resolution remains a viable method for small-scale lab synthesis due to its operational simplicity and the relatively low cost of resolving agents. However, its inherent 50% yield limit and significant waste generation make it economically and environmentally unsuitable for large-scale production.
-
Enzymatic Kinetic Resolution presents a compelling "green" alternative. It operates under mild conditions and can achieve high enantioselectivity. While still capped by a 50% theoretical yield, the potential for enzyme reuse can improve its cost profile. It is an excellent option for medium-scale production where environmental considerations are paramount.
-
Asymmetric Hydrogenation is the superior strategy for industrial-scale manufacturing.[5] Despite the high upfront cost of the catalyst, its exceptional efficiency, high yield, outstanding enantioselectivity, and high atom economy result in the lowest cost-per-kilogram at scale. The process is streamlined, generates minimal waste, and is the most sustainable option for long-term, large-volume production.
For drug development professionals aiming for commercialization, investing in the development of a robust asymmetric hydrogenation process is the most logical and forward-thinking approach.
References
- 1. researchgate.net [researchgate.net]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (R)-ethyl nipecotate Derivatives as GABA Transporter Inhibitors
This guide provides an in-depth technical assessment of (R)-ethyl nipecotate derivatives as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). We will explore the mechanistic basis for their activity, present a comparative analysis of their efficacy supported by experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers, medicinal chemists, and drug development professionals working in neuropharmacology.
Introduction: The Significance of GABAergic Modulation
γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The precise regulation of GABA concentration in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. A malfunction in this system is implicated in several neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1][3]
The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] This process is carried out by a family of four sodium- and chloride-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT-1.[2][4] Of these, GAT1 is the most abundant subtype in the brain and is considered a key therapeutic target.[1][2] By inhibiting GAT1, the extracellular concentration of GABA is elevated, thereby enhancing inhibitory neurotransmission.[5][6] This mechanism forms the basis for the therapeutic action of anticonvulsant drugs like Tiagabine.[5][7]
(R)-nipecotic acid, a piperidine-3-carboxylic acid derivative, is a well-established GAT inhibitor.[8][9] Its ethyl ester, (R)-ethyl nipecotate, serves as a versatile chiral scaffold for the synthesis of more potent and selective inhibitors.[10][11] The development of lipophilic derivatives of (R)-nipecotic acid has led to compounds with significantly improved potency and oral activity, making this chemical class a major focus of research.[1][6][8]
Mechanism of Action: Inhibiting the GABA Reuptake Machinery
(R)-ethyl nipecotate derivatives act as competitive inhibitors at the GABA binding site on the GAT proteins.[12] The core nipecotic acid moiety mimics the structure of GABA, allowing it to bind to the transporter's active site. The transporter, which normally shuttles GABA across the cell membrane, is thus occupied and its function is blocked.
The key to the enhanced efficacy of the derivatives lies in the addition of large, lipophilic N-substituents. These substituents form additional interactions within the transporter's binding pocket and extracellular vestibule, significantly increasing both the affinity and selectivity of the compound, particularly for GAT1.[3][6][8] This inhibition leads to a prolonged presence of GABA in the synaptic cleft, increasing the activation of postsynaptic GABA receptors and enhancing the overall inhibitory tone of the neural circuit.
Caption: Inhibition of GAT1 by an (R)-ethyl nipecotate derivative.
Comparative Efficacy of (R)-ethyl nipecotate Derivatives
The efficacy of GAT inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). A lower value indicates higher potency. The selectivity for GAT1 over other subtypes (GAT2, GAT3, BGT-1) is a critical factor for therapeutic potential, as off-target effects can lead to undesirable side effects.
The following table summarizes experimental data for several key GAT1 inhibitors, including the parent compound, nipecotic acid, the clinically approved drug Tiagabine, and various synthetic derivatives. This allows for a direct comparison of their potency and selectivity.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT-1 IC50 (µM) | Reference |
| Nipecotic Acid | ~10 - 20 | >1000 | >1000 | >1000 | [5] |
| Tiagabine | ~0.05 - 0.1 | >100 | >100 | >100 | [5] |
| NO-711 | ~0.02 - 0.04 | 740 | 350 | 3,570 | [5] |
| SKF 89976A | ~0.04 - 0.08 | 550 | 944 | 7,210 | [5] |
| N-Arylalkynyl Derivative¹ | ~0.019 | - | - | - | [13] |
| Allenyl Derivative² | ~0.166 | - | - | - | [14] |
¹ Data corresponds to the most potent derivative with a pIC50 of 7.72. ² Data corresponds to the most potent derivative with a pIC50 of 6.78. Note: IC50 values can vary depending on experimental conditions. The data is compiled from multiple sources for comparative purposes.[5]
Analysis of Structure-Activity Relationships (SAR):
-
The (R)-Configuration: The stereochemistry at the 3-position of the piperidine ring is crucial. The (R)-enantiomer consistently shows higher potency compared to the (S)-enantiomer or the racemic mixture.[11][15]
-
N-Substitution is Key: Unsubstituted nipecotic acid has only modest potency.[5] The addition of large, lipophilic groups to the ring nitrogen is the most critical modification for achieving high affinity and selectivity for GAT1.[1][8]
-
The Lipophilic Anchor: Derivatives containing bulky, aromatic side chains, such as the bis-thienyl group in Tiagabine or biphenyl moieties in newer analogs, demonstrate the highest potencies.[8][13] These groups are believed to interact with hydrophobic pockets in the transporter protein.
-
The Spacer Matters: The nature and length of the linker connecting the nipecotic acid core to the lipophilic anchor influence activity. Researchers have successfully explored vinyl ether, alkyne, and allene spacers to optimize the orientation of the lipophilic group within the binding site.[1][13][14]
Experimental Protocols for Efficacy Assessment
To ensure trustworthy and reproducible results, a standardized methodology for assessing inhibitor potency is essential. The [³H]GABA uptake assay using human embryonic kidney (HEK293) cells stably expressing the target GAT subtype is the gold standard in the field.[5][16]
Causality Behind Experimental Choices:
-
Cell Line: HEK293 cells are used due to their low endogenous GAT expression, providing a clean system to study a single, transfected GAT subtype. They are also robust and easy to culture and transfect.[16][17]
-
Radioligand: [³H]GABA is a tritiated form of the natural substrate. Its uptake can be measured with high sensitivity using a scintillation counter, allowing for precise quantification of transporter activity.[5][18]
-
Assay Principle: The assay directly measures the functional ability of the transporter to uptake GABA. By pre-incubating the cells with an inhibitor, we can quantify how effectively the compound blocks this uptake. The result is a dose-response curve from which the IC50 value is derived.
Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.
Detailed Step-by-Step Protocol: [³H]GABA Uptake Assay
-
Cell Culture: a. Culture HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1) in appropriate media. b. Seed the cells into 96-well, poly-D-lysine-coated plates at a density that will result in a confluent monolayer on the day of the assay.[16] Incubate for 24-48 hours.
-
Assay Preparation: a. Prepare an assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).[16] b. Prepare serial dilutions of the (R)-ethyl nipecotate derivative and control inhibitors (e.g., Tiagabine for GAT1) in the assay buffer. c. Prepare a solution of [³H]GABA in the assay buffer at a fixed concentration (typically near the Km of the transporter, e.g., 10-25 µM).[16][17]
-
Inhibition Assay: a. On the day of the assay, aspirate the culture medium from the wells. b. Gently wash the cell monolayer twice with 200 µL of pre-warmed assay buffer.[16] c. Add 100 µL of the appropriate inhibitor dilution (or buffer for total uptake control; a saturating concentration of a known potent inhibitor for non-specific uptake control) to the wells. d. Pre-incubate the plate at room temperature for 10-20 minutes.[5][16] e. Initiate the uptake reaction by adding 100 µL of the [³H]GABA solution to each well. f. Incubate for a predetermined time (e.g., 10-20 minutes) that falls within the linear range of GABA uptake.[17][18]
-
Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. b. Lyse the cells by adding 150 µL of a lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well.[16]
-
Quantification and Data Analysis: a. Transfer the cell lysates to scintillation vials. b. Add an appropriate volume of scintillation cocktail. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. d. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[18]
Conclusion and Future Directions
(R)-ethyl nipecotate has proven to be an exceptionally valuable scaffold for the development of potent and selective GAT1 inhibitors. Structure-activity relationship studies have clearly demonstrated that the introduction of large, lipophilic N-substituents is paramount for achieving high-affinity binding.[8] The resulting derivatives, such as Tiagabine and newer investigational compounds, are powerful tools for modulating the GABAergic system and hold significant therapeutic potential for neurological disorders like epilepsy.[5][7]
Future research will likely focus on refining the selectivity profile of these inhibitors. While high selectivity for GAT1 is often desired, compounds with mixed GAT1/GAT3 or GAT1/BGT-1 inhibition profiles may offer unique therapeutic advantages in different disease contexts.[7][12] The continued exploration of novel spacers and lipophilic moieties, guided by molecular modeling and the high-resolution structures of GATs, will undoubtedly lead to the discovery of next-generation inhibitors with enhanced efficacy and improved pharmacokinetic properties.[3][13]
References
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 25137-01-3: (-)-Ethyl nipecotate | CymitQuimica [cymitquimica.com]
- 12. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. R-(-)-Ethyl nipecotate | 25137-01-3 | FE44423 | Biosynth [biosynth.com]
- 16. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity of (R)-Ethyl Nipecotate Derivatives
This guide provides an in-depth analysis of the cross-reactivity profiles of compounds derived from (R)-ethyl nipecotate, a well-established scaffold for inhibitors of γ-aminobutyric acid (GABA) transporters. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides validated protocols for assessing selectivity, and presents comparative data to guide lead optimization and candidate selection.
Introduction: The Significance of Selectivity for (R)-Ethyl Nipecotate Derivatives
(R)-ethyl nipecotate is a prodrug of (R)-nipecotic acid, a potent inhibitor of GABA reuptake. Its derivatives are of significant therapeutic interest, particularly for neurological disorders like epilepsy where enhancing GABAergic neurotransmission is a key strategy.[1][2] The primary targets of these compounds are the GABA transporters (GATs), a family of solute carrier proteins responsible for clearing GABA from the synaptic cleft.[1][3]
However, the clinical success and safety of any GAT inhibitor are critically dependent on its selectivity. Cross-reactivity, the unintended binding of a compound to other receptors or transporters, can lead to a host of undesirable outcomes, including diminished efficacy, adverse side effects, and outright toxicity.[4][5] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide provides the strategic framework and experimental methodologies for conducting such evaluations.
The Target Landscape: GABA Transporters and Beyond
GABA transporters are transmembrane proteins that regulate GABAergic signaling by transporting GABA back into presynaptic neurons and surrounding glial cells.[3] Four distinct subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] While they share a common function, their tissue distribution and physiological roles differ, making subtype selectivity a crucial goal for targeted therapeutic intervention.
-
GAT1 (SLC6A1): Primarily located in presynaptic neurons, GAT1 is responsible for the majority of GABA uptake in the brain and is the main target for many antiepileptic drugs.[2][6] Highly selective GAT1 inhibitors are sought after, with lipophilic derivatives of (R)-nipecotic acid being among the most potent.[1]
-
GAT2 (SLC6A13) & BGT1 (SLC6A12): These transporters are found in the brain and peripheral tissues, including the liver and kidneys. BGT1 has emerged as an interesting target for epilepsy treatment.[3]
-
GAT3 (SLC6A11): Predominantly expressed in glial cells, GAT3 plays a significant role in regulating extrasynaptic GABA levels.
The potential for cross-reactivity extends beyond the GAT family. Due to structural motifs, derivatives may interact with other members of the Solute Carrier (SLC) superfamily or even unrelated targets like G-protein coupled receptors (GPCRs). A comprehensive screening strategy is therefore essential.
GABAergic Synapse and GAT Function
The diagram below illustrates the critical role of GATs in a GABAergic synapse. Inhibition of these transporters increases the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.
Caption: Role of GAT1 in GABA reuptake at the synapse.
Comparative Selectivity of Nipecotate Derivatives: A Data-Driven Overview
Structure-activity relationship (SAR) studies have been pivotal in developing potent and selective GAT inhibitors from the (R)-ethyl nipecotate scaffold.[7][8] A general principle that has emerged is that the addition of a lipophilic N-substituent not only improves blood-brain barrier permeability but also significantly influences potency and subtype selectivity.[2][9]
The following table summarizes inhibitory potencies (pIC50) for a selection of nipecotic acid derivatives against murine GAT (mGAT) subtypes. This data highlights how structural modifications impact selectivity.
| Compound | N-Substituent | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) | Selectivity Profile |
| (R)-Nipecotic Acid | -H | 4.88 | < 4.0 | < 4.0 | < 4.0 | Non-selective |
| Tiagabine | Di-thienylbutenyl | 7.15 | 5.22 | 5.30 | 5.10 | GAT1 selective |
| (S)-SNAP-5114 | Tris(4-methoxyphenyl)methoxy]ethyl | 5.50 | 5.20 | 5.80 | 6.70 | GAT4 selective |
| Derivative 13c ¹ | N-arylalkyl | 5.67 (mGAT1) | - | - | - | GAT1 selective |
| Derivative 13d ¹ | N-arylalkyl | - | - | < 4.5 | > 6.0 | GAT4 selective |
¹Data derived from SAR studies on 2-substituted pyrrolidine-2-yl-acetic acids, which share core structural features with nipecotic acid derivatives.[7] Data is illustrative and compiled from various sources in the literature.[1][3][7]
Analysis of SAR Trends:
-
Unsubstituted Scaffold: (R)-Nipecotic acid itself shows weak and non-selective inhibition.
-
GAT1 Selectivity: The addition of bulky, lipophilic groups like the di-thienylbutenyl chain in Tiagabine dramatically increases potency and selectivity for GAT1.[1]
-
GAT4 Selectivity: Different lipophilic moieties, such as the trityl-like group in SNAP-5114, can shift the selectivity profile towards other subtypes like GAT4.[7] This underscores the critical role of the N-substituent in dictating subtype interaction.
Gold-Standard Methodologies for Cross-Reactivity Profiling
To ensure the trustworthiness of selectivity data, robust and validated experimental protocols are paramount. The following sections detail two essential assays for characterizing the cross-reactivity of nipecotate derivatives.
Protocol 1: Radioligand Binding Competition Assay
This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor or transporter.[10][11] It measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the target.
Causality and Rationale: The principle is based on the law of mass action. A high-affinity test compound will displace the radioligand at lower concentrations, resulting in a lower IC50 value, which is then used to calculate the inhibitory constant (Ki). This method directly probes the physical interaction between the compound and the target.
Detailed Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target transporter (e.g., HEK293 cells transfected with hGAT1) in a cold lysis buffer.[12]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]
-
-
Assay Setup:
-
Incubation:
-
Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [³H]-Tiagabine for GAT1).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate, which traps the membranes.[12]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Cell-Based [³H]GABA Uptake Assay
While binding assays measure affinity, functional assays measure a compound's ability to inhibit the biological activity of the transporter.[14][15] This assay directly quantifies the inhibition of GABA transport into cells.
Causality and Rationale: This method provides a more physiologically relevant measure of a compound's potency. By using live cells engineered to express a specific GAT subtype, the assay determines how effectively the compound blocks the transporter's function—the translocation of GABA across the cell membrane.[16] A potent inhibitor will significantly reduce the amount of radiolabeled GABA that accumulates inside the cells.
Detailed Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human GAT subtype of interest (e.g., hGAT1, hGAT3, etc.).
-
Plate the cells in 96-well plates and grow them to confluence.
-
-
Assay Procedure:
-
Wash the cell monolayers with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound or vehicle control.
-
-
Initiation of Uptake:
-
Start the uptake reaction by adding a solution containing a mixture of non-radioactive GABA and [³H]GABA to each well.
-
Incubate for a short, defined period (e.g., 10 minutes) at room temperature or 37°C. The time should be within the linear range of GABA uptake.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Immediately wash the cells multiple times with ice-cold buffer to remove all extracellular [³H]GABA.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein content in each well if necessary.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
Workflow for Cell-Based Uptake Assay:
Caption: Workflow for a cell-based [³H]GABA uptake inhibition assay.
A Tiered Strategy for Comprehensive Cross-Reactivity Screening
A logical, tiered approach is the most efficient way to build a comprehensive selectivity profile and de-risk drug candidates.
-
Tier 1: Primary Target & Subtype Selectivity: Initially, screen compounds against all four GAT subtypes using both binding and functional assays to determine on-target potency and selectivity within the immediate target family.
-
Tier 2: Broad Panel Screening: Test promising leads with good GAT selectivity against a broad panel of off-targets. Commercial services typically offer panels of 40-100 targets, including GPCRs, ion channels, kinases, and other transporters. This step is crucial for identifying unexpected cross-reactivities.[17]
-
Tier 3: Follow-up & Mechanistic Studies: If any "hits" are identified in Tier 2, conduct full dose-response curves to confirm the activity and determine its potency (IC50/Ki). If the off-target activity is significant, mechanistic studies may be required to understand the nature of the interaction.
Logical Diagram of Tiered Screening:
Caption: A tiered strategy for assessing compound selectivity.
Conclusion
The therapeutic potential of (R)-ethyl nipecotate derivatives is directly linked to their selectivity profile. A thorough understanding and rigorous assessment of cross-reactivity are indispensable for advancing safe and effective drug candidates. This guide provides the conceptual framework and actionable protocols for this critical task. By combining rational SAR-driven design with a systematic, tiered screening approach that utilizes both binding and functional assays, researchers can effectively navigate the complexities of selectivity, mitigate the risks of off-target effects, and ultimately accelerate the development of novel therapeutics for neurological disorders.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transporter Screening Assays - Creative BioMart [creativebiomart.net]
The Strategic Synthesis of Alogliptin: A Comparative Guide to Chiral Piperidine Moiety Introduction
For Researchers, Scientists, and Drug Development Professionals
(R)-Ethyl piperidine-3-carboxylate stands as a valuable chiral building block in medicinal chemistry, prized for its role in constructing the core of numerous pharmacologically active molecules. Its rigid, stereochemically defined piperidine scaffold is a key feature in a variety of therapeutics, including the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This guide provides a comparative analysis of synthetic strategies for the DPP-4 inhibitor Alogliptin, focusing on the introduction of the critical (R)-3-aminopiperidine moiety. While direct synthesis from (R)-Ethyl piperidine-3-carboxylate is plausible, we will explore and contrast the established industrial syntheses of Alogliptin: the original route employing a pre-formed chiral amine and a more recent, elegant asymmetric synthesis that generates the chirality catalytically. This comparison will illuminate the causal factors behind synthetic route selection in pharmaceutical development, balancing efficiency, cost, and stereochemical control.
Core Synthetic Challenge: The (R)-3-Aminopiperidine Fragment
The efficacy and safety of Alogliptin are intrinsically linked to the precise stereochemistry of its (R)-3-aminopiperidine unit. The orientation of the amino group is crucial for optimal binding to the active site of the DPP-4 enzyme. Therefore, the central challenge in any synthesis of Alogliptin is the efficient and highly stereoselective introduction of this chiral fragment.
Route 1: The Original Synthesis - A Chiral Pool Approach
The initial manufacturing process for Alogliptin, developed by Takeda Pharmaceuticals, relied on a convergent synthesis that coupled a substituted pyrimidinedione intermediate with the pre-formed chiral building block, (R)-3-aminopiperidine dihydrochloride. This strategy is a classic example of a chiral pool approach, where the desired stereochemistry is sourced from a readily available chiral starting material.
Logical Workflow of the Original Alogliptin Synthesis
Caption: Original synthesis pathway for Alogliptin Benzoate.
Experimental Protocol: Key Coupling Step
The critical step in this route is the nucleophilic aromatic substitution reaction to couple the pyrimidinedione and the chiral amine.
-
Reaction Setup: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride are suspended in a mixture of isopropanol and water.[1]
-
Base Addition: Potassium carbonate (K₂CO₃) is added to the suspension to neutralize the hydrochloride salt of the amine and to act as a base for the substitution reaction.[1]
-
Reaction Conditions: The mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate, containing the Alogliptin free base, is then concentrated under reduced pressure.[1]
-
Salt Formation: The crude Alogliptin is dissolved in ethanol, and a solution of benzoic acid in ethanol is added to precipitate Alogliptin benzoate.[1] The solid product is collected by filtration, washed with ethanol, and dried under vacuum.[1]
Route 2: Asymmetric Synthesis - Catalytic Generation of Chirality
With increasing demand for Alogliptin, a more efficient and cost-effective synthesis was developed.[2] This second-generation process introduces the chiral amine at a late stage through an asymmetric hydrogenation of a tetrahydropyridine precursor, followed by a Hofmann rearrangement.[2][3] This approach avoids the use of a potentially expensive chiral starting material and instead relies on a chiral catalyst to establish the desired stereocenter.
Logical Workflow of the Asymmetric Alogliptin Synthesis
Caption: Cost-effective Alogliptin synthesis via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
The cornerstone of this route is the ruthenium-catalyzed asymmetric hydrogenation of the enamide intermediate.
-
Catalyst Preparation: A chiral ruthenium catalyst, such as RuCl₂{(R)-binap}(dmf)n, is prepared according to established methods.[2]
-
Reaction Setup: The substrate, 1,4,5,6-tetrahydropyridine-3-carboxamide (as its p-toluenesulfonate salt), is charged into a suitable reactor with the chiral ruthenium catalyst.[2]
-
Hydrogenation: The reaction is carried out under hydrogen pressure at a controlled temperature.[2]
-
Monitoring and Work-up: The conversion and enantiomeric excess (ee) are monitored by HPLC. Upon completion, the crude product is isolated.[2]
-
Purification: The resulting (R)-piperidine-3-carboxamide derivative is purified by recrystallization from ethanol to achieve high enantiomeric purity (>99% ee).[2]
Performance Comparison: Chiral Pool vs. Asymmetric Catalysis
The choice between these two synthetic strategies involves a trade-off between the cost of starting materials, process efficiency, and overall yield.
| Parameter | Route 1: Original Synthesis (Chiral Pool) | Route 2: Asymmetric Synthesis | Causality and Field Insights |
| Overall Yield | ~20-25% | Excellent (Specific stage yields are high)[2][3] | The asymmetric route is more streamlined, with fewer steps that have been optimized for high conversion, leading to a better overall yield. |
| Stereochemical Control | Dependent on the purity of the chiral starting material, (R)-3-aminopiperidine. | Achieved through the use of a chiral catalyst. Recrystallization enhances the enantiomeric excess to >99%.[2] | Asymmetric catalysis offers excellent control over stereochemistry, often surpassing the enantiopurity of commercially available chiral building blocks. The ability to enhance ee through crystallization is a critical advantage in pharmaceutical manufacturing. |
| Key Reagents | (R)-3-aminopiperidine dihydrochloride, NaH, Iodomethane. | Chiral Ruthenium catalyst (e.g., RuCl₂{(R)-binap}), Iodobenzene diacetate (PIDA).[2] | The asymmetric route avoids hazardous reagents like sodium hydride. While the ruthenium catalyst is a precious metal, its low loading and high efficiency make the process economically viable. |
| Process Efficiency | Multi-step process with potentially challenging purifications. | More atom-economical and streamlined, particularly with the late-stage introduction of the chiral center.[2] | Late-stage introduction of chirality is often preferred in industrial synthesis as it minimizes the cost impact of any failed steps on the valuable chiral intermediate. |
| Cost-Effectiveness | The cost of the chiral starting material can be a significant factor. | Utilizes an inexpensive and readily available starting material (nicotinamide) and a recyclable catalyst.[2] | The shift to the asymmetric synthesis was driven by the need for a more cost-effective and scalable process to meet global demand for Alogliptin. |
Conclusion: The Evolution of Pharmaceutical Synthesis
The synthetic history of Alogliptin provides a compelling narrative on the evolution of pharmaceutical manufacturing. The initial reliance on a chiral pool approach, while effective for early-stage development, gave way to a more sophisticated and efficient asymmetric synthesis for large-scale production. This transition highlights the immense value of catalytic asymmetric methods in creating more sustainable, cost-effective, and streamlined processes for the synthesis of complex chiral drugs. The principles demonstrated in the development of Alogliptin's synthesis are broadly applicable across the pharmaceutical industry, where the quest for optimal synthetic routes is a continuous and critical endeavor.
References
A Senior Application Scientist's Guide to the Resolution of Racemic Ethyl Nipecotate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of many pharmaceuticals, the stereochemistry of chiral intermediates is of paramount importance. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Ethyl nipecotate, a key chiral building block, is no exception. Its resolution from a racemic mixture into single, pure enantiomers is a critical step in the development of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary methodologies for resolving racemic ethyl nipecotate: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and offer detailed protocols to inform your selection of the most suitable method for your research and development needs.
The Imperative of Chiral Purity in Drug Development
Racemic mixtures, containing equal amounts of two enantiomers, can complicate drug development. One enantiomer may be therapeutically active while the other is inactive or, in some cases, detrimental. Regulatory agencies worldwide now demand rigorous characterization and justification for the use of single enantiomers or racemic mixtures in drug products. Consequently, efficient and scalable resolution techniques are not just an academic exercise but a crucial component of bringing safe and effective medicines to market.
Method 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Typically, lipases are employed to catalyze a reaction, such as hydrolysis or transesterification, at a significantly higher rate for one enantiomer over the other. This results in a mixture of an unreacted, enantiomerically enriched substrate and a product of the opposite configuration, which can then be separated by conventional techniques.
Mechanistic Rationale
The active site of an enzyme is a chiral environment. When a racemic substrate, such as ethyl nipecotate, is introduced, the two enantiomers will have different binding affinities and orientations within the active site. This disparity in the enzyme-substrate complex formation leads to a lower activation energy for the reaction of the preferred enantiomer, resulting in a faster reaction rate and effective kinetic resolution. For the enzymatic hydrolysis of ethyl nipecotate, a lipase will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
A study on the enzymatic resolution of racemic ethyl nipecotate screened six different lipases and identified Novozym 435 (immobilized Candida antarctica lipase B) as the most effective biocatalyst.[1] This enzyme exhibits a preference for the hydrolysis of the (R)-enantiomer of ethyl nipecotate.[1]
Experimental Data
| Parameter | Value | Reference |
| Enzyme | Novozym 435 | [1] |
| Substrate Concentration | 0.5 M | [1] |
| Lipase Loading | 5 mg/mL | [1] |
| Medium | Phosphate buffer (pH 7.0) | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 6 hours | [1] |
| Conversion | 49.8% | [1] |
| Enantiomeric Excess of Substrate (e.e.s) | 68.9% ((S)-ethyl nipecotate) | [1] |
| Enantiomeric Excess of Product (e.e.p) | 69.5% ((R)-nipecotic acid) | [1] |
Experimental Protocol: Enzymatic Hydrolysis of Racemic Ethyl Nipecotate
-
To a temperature-controlled vessel, add racemic ethyl nipecotate to a phosphate buffer (pH 7.0) to achieve a final concentration of 0.5 M.
-
Initiate stirring and allow the mixture to reach the desired reaction temperature of 30°C.
-
Add Novozym 435 to the mixture at a loading of 5 mg/mL.
-
Maintain the reaction at 30°C with continuous stirring for 6 hours.
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.
-
Upon reaching approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Adjust the pH of the aqueous solution to separate the unreacted (S)-ethyl nipecotate from the product, (R)-nipecotic acid.
Caption: Workflow for the enzymatic resolution of racemic ethyl nipecotate.
Method 2: Diastereomeric Salt Formation
The classical method of resolution via diastereomeric salt formation remains a widely used and effective technique, particularly for amines and carboxylic acids. This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.
Mechanistic Rationale
Diastereomers, unlike enantiomers, have distinct physical properties. By reacting a racemic base like ethyl nipecotate with a chiral acid, two diastereomeric salts are formed. The different three-dimensional arrangements of these salts lead to variations in their crystal lattice energies and solvation properties. These differences can be exploited to selectively crystallize one diastereomer from a suitable solvent, leaving the other in the mother liquor. The desired enantiomer can then be recovered from the purified diastereomeric salt by treatment with an acid or base to remove the resolving agent.
For the resolution of racemic ethyl nipecotate, chiral tartaric acid derivatives and mandelic acid have proven to be effective resolving agents.[2][3] A particularly effective agent is di-benzoyl-L-tartaric acid, which preferentially crystallizes with (S)-ethyl nipecotate.[2]
Experimental Data
| Parameter | Value | Reference |
| Resolving Agent | Di-benzoyl-L-tartaric acid | [2] |
| Stoichiometry (Resolving Agent:Racemate) | ~0.25 to 1 equivalent | [2] |
| Solvent | 91% aqueous 2B-ethanol | [4] |
| Outcome | Precipitation of (S)-ethyl nipecotate di-benzoyl-L-tartrate salt | [2] |
| Enantiomeric Excess of Precipitate | >98% | [4] |
| Overall Yield of (S)-enantiomer salt | ~27-35% | [2][4] |
| Resolving Agent | (S)-mandelic acid | [2] |
| Solvent | Ethyl acetate | [2] |
| Enantiomeric Excess of Precipitate | 94% (initial), 99% (after recrystallization) | [2] |
| Overall Yield of (S)-enantiomer salt | 27% (after recrystallization) | [2] |
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid
-
In a suitable reaction vessel, dissolve racemic ethyl nipecotate in 91% aqueous 2B-ethanol.
-
Add a slurry of di-benzoyl-L-tartaric acid (approximately 0.25 to 1 equivalent) in 91% aqueous 2B-ethanol to the solution.
-
Gently heat the mixture with stirring until all solids are dissolved.
-
Slowly cool the reaction mixture to room temperature, optionally with seeding, to induce crystallization.
-
The (S)-enantiomer-enriched tartrate salt will precipitate from the solution.
-
Collect the precipitated solid by filtration.
-
Wash the collected solid with a small amount of cold solvent and dry under vacuum.
-
To recover the free base, treat the diastereomeric salt with a suitable base (e.g., sodium carbonate solution) and extract the (S)-ethyl nipecotate into an organic solvent.
Caption: Workflow for diastereomeric salt formation and resolution.
Method 3: Chiral Chromatography
Chiral chromatography is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. This method can be used for both analytical and preparative-scale separations.
Mechanistic Rationale
The separation in chiral chromatography is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These complexes have different association constants, leading to different affinities of the enantiomers for the stationary phase. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its elution after the less strongly interacting enantiomer. A variety of CSPs are available, with polysaccharide-based phases (e.g., amylose and cellulose derivatives) being particularly effective for a wide range of compounds.
For the separation of ethyl nipecotate enantiomers, an efficient and economical chiral high-performance liquid chromatographic (HPLC) method has been developed.[5]
Experimental Data
| Parameter | Value | Reference |
| Stationary Phase | Immobilized amylose-based CSP | [5] |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) | [5] |
| Resolution (Rs) | 3.59 | [5] |
Experimental Protocol: Chiral HPLC Separation of Ethyl Nipecotate
-
Equilibrate an immobilized amylose-based chiral column with the mobile phase (n-hexane:ethanol:diethylamine, 80:20:0.1, v/v/v) at a constant flow rate until a stable baseline is achieved.
-
Dissolve the racemic ethyl nipecotate in the mobile phase to prepare a sample solution of a suitable concentration.
-
Inject a small volume of the sample solution onto the HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
The two enantiomers will elute at different retention times, allowing for their quantification and, in preparative chromatography, their collection as separate fractions.
Caption: Workflow for the chiral chromatographic separation of enantiomers.
Comparative Analysis and Concluding Remarks
The choice of resolution method for racemic ethyl nipecotate depends on several factors, including the desired scale of the separation, the required enantiomeric purity, cost considerations, and available equipment.
-
Enzymatic Kinetic Resolution offers a "green" and highly selective approach. However, as a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This method is well-suited for moderate scales and when mild reaction conditions are preferred. The development of an enzymatic process can require initial screening to identify a suitable enzyme and optimize reaction conditions.
-
Diastereomeric Salt Formation is a well-established and often cost-effective method for large-scale resolutions. It has the potential to yield one enantiomer in high enantiomeric purity and a theoretical yield greater than 50% if the undesired enantiomer can be racemized and recycled. However, this method can be labor-intensive, requiring multiple crystallization steps, and the selection of the appropriate resolving agent and solvent system is crucial for success.
-
Chiral Chromatography provides a powerful and often rapid method for both analytical and preparative separations. It can deliver very high enantiomeric purities for both enantiomers. While analytical HPLC is routine, preparative chiral chromatography can be expensive due to the cost of the chiral stationary phases and the large volumes of solvent required. Supercritical fluid chromatography (SFC) is emerging as a more environmentally friendly and faster alternative to preparative HPLC.[6][7]
In some cases, a combination of methods can be the most effective strategy. For instance, an initial enzymatic resolution can enrich the desired enantiomer, which can then be brought to high enantiomeric purity through a subsequent crystallization step.[1] Ultimately, a thorough evaluation of the pros and cons of each technique in the context of your specific project goals will guide you to the most efficient and economical resolution strategy for obtaining the enantiopure ethyl nipecotate required for your research and development endeavors.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.eu [shimadzu.eu]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-Ethyl piperidine-3-carboxylate hydrochloride
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (R)-Ethyl piperidine-3-carboxylate hydrochloride (CAS No: 4842-86-8). The protocols outlined herein are designed to ensure operational safety, environmental protection, and adherence to regulatory standards, reflecting our commitment to supporting your research beyond the product itself.
Hazard Assessment and Regulatory Imperative
Effective disposal begins with a thorough understanding of the material's hazards and the governing regulations. This compound, a piperidine derivative, must be handled with the knowledge of its potential risks.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this compound. All personnel handling this chemical must be familiar with these classifications.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) |
| Danger | H315: Causes skin irritation[1] |
| Serious Eye Damage (Category 1) |
| Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
| Danger | H335: May cause respiratory irritation[1] |
The parent compound, (R)-Ethyl piperidine-3-carboxylate, is a combustible liquid, but the hydrochloride salt is a solid. However, contamination of the salt with solvents can introduce flammability risks.
Regulatory Framework: Why This is Hazardous Waste
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] A chemical is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[2][5]
While this compound is not a specifically "listed" waste, its toxicological profile (skin and eye damage, respiratory irritation) requires that it be managed as a characteristic hazardous waste .[5] Disposing of this chemical down the drain or in regular trash is a regulatory violation that can lead to significant penalties.[6] All waste generated, including contaminated materials and spill cleanup debris, must be collected and disposed of through a licensed hazardous waste handler.[2][5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Follow these steps to ensure safety and compliance from the point of generation to final pickup.
Step 1: Segregation and Containerization
The cardinal rule of chemical waste management is to never mix incompatible waste streams .[7] Improper segregation can lead to dangerous chemical reactions.
Protocol for Waste Container Setup:
-
Select the Correct Container:
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and in good condition.
-
For Liquid Waste (if dissolved in solvent): Use a compatible solvent waste container (typically HDPE). Do not mix halogenated and non-halogenated solvent wastes unless your institution's policy permits it.
-
-
Label the Container Immediately: Before adding any waste, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The specific hazards (e.g., "Irritant," "Corrosive to Eyes"). Check the appropriate hazard boxes on the label.[7]
-
The date accumulation started.
-
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation in a designated SAA.[2][6] This area should be clearly marked, away from drains, and have secondary containment (like a spill tray) to catch any potential leaks.[8]
Step 2: Disposing of Different Waste Forms
A. Unused or Expired Pure Chemical (Solid):
-
Ensure the original manufacturer's container is securely sealed.
-
If the original label is damaged, re-label it clearly.
-
Place the sealed container in your designated solid hazardous waste SAA.
-
Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.
B. Contaminated Lab Supplies (PPE, Weigh Boats, Wipes):
-
These items are considered solid hazardous waste.
-
Collect all contaminated items (gloves, paper towels, etc.) in the designated solid waste container established in Step 1.
-
Do not overfill the container. Keep the lid securely closed when not in use.[6]
C. Aqueous Solutions:
-
Under no circumstances should aqueous solutions of this chemical be poured down the drain. [9]
-
Collect all aqueous waste containing this compound in a dedicated, properly labeled hazardous waste container for aqueous/inorganic waste.
-
Keep this container segregated from organic solvent and acid/base waste streams.
Disposal Decision Workflow
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Decision workflow for waste segregation and disposal.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Required PPE for Spill Cleanup:
-
Safety Goggles (or face shield)
-
Nitrile Gloves (double-gloving recommended)
-
Lab Coat
-
Type ABEK (EN14387) respirator filter for significant spills or in poorly ventilated areas.
Protocol for a Small Spill (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Control Access: Restrict access to the spill area.
-
Gentle Coverage: Gently cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[10] Avoid raising dust. A slightly dampened paper towel can be used to carefully wipe up the powder.
-
Collect Material: Carefully scoop the absorbed material and contaminated wipes into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Document: Report the spill to your lab manager or EHS department as per institutional policy.
Protocol for a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Activate the nearest fire alarm or emergency response system and notify your institution's EHS department immediately.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
By adhering to these systematic procedures, you build a self-validating system of safety and compliance, ensuring that your vital research is conducted with the utmost responsibility to yourself, your colleagues, and the environment.
References
- 1. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. acewaste.com.au [acewaste.com.au]
- 9. chemos.de [chemos.de]
- 10. nj.gov [nj.gov]
A Researcher's Guide to Personal Protective Equipment for Handling (R)-Ethyl piperidine-3-carboxylate hydrochloride
This guide provides an in-depth, procedural framework for the safe handling of (R)-Ethyl piperidine-3-carboxylate hydrochloride (CAS No. 37675-19-7). As a crucial building block in pharmaceutical synthesis, its proper management in the laboratory is paramount to ensuring personnel safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each personal protective equipment (PPE) recommendation, grounded in the compound's specific chemical hazards.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. This compound is classified with specific hazard statements that dictate our choice of PPE.
The primary hazards, according to the Globally Harmonized System (GHS), are:
-
H315 - Causes skin irritation. [1][2] This indicates that direct contact can lead to inflammation, redness, and discomfort.
-
H318 - Causes serious eye damage. [1][2][3] This is a critical warning, signifying that exposure can result in irreversible damage to eye tissue and vision. Standard safety glasses are insufficient against this level of risk.
-
H335 - May cause respiratory irritation. [1][2][3] As a solid, the fine powder of this compound can be easily aerosolized during handling, leading to irritation of the nose, throat, and lungs if inhaled.[1]
While this compound is a salt, the parent piperidine ring system is associated with significant hazards, including corrosivity, flammability, and acute toxicity.[4][5][6] The hydrochloride component also necessitates caution, as it is a strong acid and highly corrosive.[7][8] This context informs our conservative and multi-layered approach to PPE.
Core PPE Requirements: The Foundational Layer of Safety
Before any manipulation of this compound, the following baseline PPE is mandatory. This ensemble is designed to protect against incidental contact and minor splashes.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Conforms to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] Protects against splashes and dust, which is critical given the H318 "Serious Eye Damage" classification. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile gloves are standard, but glove material should be verified for compatibility with any solvents used. Gloves must be inspected for integrity before each use.[1] |
| Body Protection | Laboratory Coat | A professional lab coat, fully buttoned, provides a primary barrier against skin contact from minor spills. |
Task-Specific PPE Protocols: A Risk-Based Approach
Different laboratory procedures present varying levels of risk. The following protocols detail the necessary PPE escalation based on the specific task, ensuring that the level of protection matches the potential for exposure.
Handling Solids: Weighing and Transfers
This stage presents the highest risk of aerosolization and inhalation. All operations involving the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particles.
Procedural Steps:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Don the task-specific PPE outlined in the table below.
-
Carefully open the container, avoiding any sudden movements that could create a dust cloud.
-
Use a spatula to gently transfer the desired amount of solid to a tared weigh boat or vessel.
-
Close the primary container securely.
-
Wipe down the spatula and any affected surfaces with a damp cloth before removing from the hood. Dispose of the cloth as hazardous waste.
PPE for Handling Solids
| PPE Component | Specification | Rationale |
| Primary Eye Protection | Chemical Splash Goggles | Mandatory for all handling. |
| Secondary Face Protection | Face Shield | Worn over goggles to provide a full barrier against any unexpected puffs of powder during transfer. |
| Hand Protection | Chemical-Resistant Gloves | Protects against skin irritation from contact with the solid. |
| Body Protection | Laboratory Coat | Standard requirement. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if a ventilated enclosure is unavailable or if there is a visible dust cloud. A respirator with an N95, P100, or ABEK-type filter (per local safety officer guidance) is appropriate.[3][9] |
Preparing Solutions: Dissolution and Dilution
This process introduces a significant splash hazard. The risk of serious eye damage is highest during this step.
Procedural Steps:
-
Perform all dissolution work inside a chemical fume hood.
-
Don the appropriate task-specific PPE.
-
Add the weighed this compound slowly to the chosen solvent. Never add solvent rapidly to the solid.
-
Stir the mixture gently to facilitate dissolution, avoiding vigorous splashing.
PPE for Preparing Solutions
| PPE Component | Specification | Rationale |
| Primary Eye Protection | Chemical Splash Goggles | Protects the eyes from direct splashes. |
| Secondary Face Protection | Face Shield | Essential protection for the entire face from splashes, which is critical given the H318 hazard.[7][10] |
| Hand Protection | Chemical-Resistant Gloves | Protects against skin irritation and absorption, especially when solvents are present. |
| Body Protection | Chemically Resistant Apron | Worn over the lab coat, this provides an additional impervious barrier against splashes to the torso. |
Emergency Response and Decontamination
Proper planning includes knowing how to respond if controls fail.
Spill Response:
-
Minor Spill (<1 g): Wearing your full task-specific PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[6] Scoop the mixture into a sealed container for hazardous waste disposal.
-
Major Spill (>1 g): Evacuate the immediate area and alert colleagues. Notify your institution's Environmental Health & Safety (EH&S) department immediately.[8] Prevent entry into the area.
Personal Exposure Protocol:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[1]
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
PPE Disposal: All PPE contaminated with this compound must be considered hazardous waste.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Dispose of gloves, contaminated wipes, and any other disposable items in a designated hazardous waste container.[12]
-
Non-disposable items like lab coats should be professionally laundered if contaminated.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.com [ehs.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

